Desmethylcyproheptadine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPJSDMJYRCDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161418 | |
| Record name | Desmethylcyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-46-8 | |
| Record name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylcyproheptadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylcyproheptadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORCYPROHEPTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Desmethylcyproheptadine
For Research, Scientific, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic routes for obtaining desmethylcyproheptadine, also known as norcyproheptadine. As a primary metabolite and key impurity of the first-generation antihistamine cyproheptadine, this compound is of significant interest for pharmacological and toxicological studies, as well as for use as a reference standard in analytical method development.[1][] This document delves into the core chemical transformations required for its preparation, offering scientifically grounded insights into the methodologies, reaction mechanisms, and practical considerations for its synthesis in a laboratory setting.
Strategic Approaches to this compound Synthesis
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Direct N-Demethylation of Cyproheptadine: This approach involves the removal of the N-methyl group from the readily available starting material, cyproheptadine. This is a common transformation in medicinal chemistry, and several classical and modern methods can be employed.[3][4]
-
Two-Step Synthesis via a Carbamate Intermediate: This pathway involves the formation of a carbamate intermediate from a suitable precursor, followed by hydrolysis to yield the desired secondary amine, this compound. This method can offer advantages in terms of selectivity and milder reaction conditions.
This guide will explore both strategies, providing detailed protocols and the underlying chemical principles.
Part 1: Direct N-Demethylation of Cyproheptadine
The direct removal of the methyl group from the piperidine nitrogen of cyproheptadine is a key transformation. The choice of demethylation agent is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups in the molecule.
The von Braun Reaction: A Classic Approach
The von Braun reaction is a well-established method for the N-demethylation of tertiary amines using cyanogen bromide (CNBr).[5][6][7] The reaction proceeds through a quaternary cyanoammonium intermediate, which then fragments to yield the N-cyanamide and methyl bromide. Subsequent hydrolysis of the cyanamide furnishes the secondary amine.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic cyanogen bromide, leading to the formation of a quaternary cyanoammonium salt. The bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups. In the case of an N-methyl, N-alkyl cyclic amine like cyproheptadine, the methyl group is preferentially cleaved. The resulting N-cyanamide is then hydrolyzed under acidic or basic conditions to afford the desired secondary amine.
Experimental Protocol: von Braun N-Demethylation of Cyproheptadine
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Cyproheptadine | C₂₁H₂₁N | 287.40 | 1 eq. |
| Cyanogen Bromide | CNBr | 105.92 | 1.1 - 1.5 eq. |
| Anhydrous Benzene or Toluene | C₆H₆ or C₇H₈ | - | Sufficient volume |
| Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | - | - | For hydrolysis |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyproheptadine in anhydrous benzene or toluene.
-
Addition of Cyanogen Bromide: Carefully add cyanogen bromide to the solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Hydrolysis of the N-Cyanamide: The resulting crude N-cyanamide can be hydrolyzed by refluxing with an aqueous acid (e.g., 20% HCl) or a strong base (e.g., aqueous NaOH) to yield this compound.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the premature hydrolysis of cyanogen bromide.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for the formation of the cyanoammonium intermediate and its subsequent fragmentation.
-
Hydrolysis Step: The N-cyanamide intermediate is stable and requires a separate hydrolysis step to liberate the free secondary amine.
N-Demethylation using Chloroformates
An alternative and often milder approach to the von Braun reaction is the use of chloroformate reagents, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl).[3][8] This method proceeds via the formation of a carbamate intermediate, which is then cleaved to give the secondary amine.
Reaction Mechanism:
The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium intermediate. This intermediate then eliminates a molecule of alkyl or chloroalkyl chloride and carbon dioxide to form a carbamate. The carbamate is subsequently hydrolyzed to yield the desired secondary amine. ACE-Cl is particularly effective as the resulting α-chloroethyl carbamate is readily cleaved under mild conditions.[7]
Experimental Protocol: N-Demethylation of Cyproheptadine using α-Chloroethyl Chloroformate (ACE-Cl)
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Cyproheptadine | C₂₁H₂₁N | 287.40 | 1 eq. |
| α-Chloroethyl Chloroformate (ACE-Cl) | C₃H₄Cl₂O₂ | 142.97 | 1.1 - 1.5 eq. |
| Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | CH₂Cl₂ or C₂H₄Cl₂ | - | Sufficient volume |
| Methanol | CH₃OH | - | For carbamate cleavage |
Procedure:
-
Reaction Setup: Dissolve cyproheptadine in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of ACE-Cl: Cool the solution to 0 °C and add ACE-Cl dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carbamate Cleavage: Remove the solvent under reduced pressure. Add methanol to the residue and heat to reflux to cleave the carbamate.[7]
-
Work-up and Purification: After cleavage, concentrate the solution and purify the crude product by column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of the chloroformate with atmospheric moisture.
-
Low-Temperature Addition: The initial reaction is often carried out at low temperatures to control the exothermicity.
-
Methanol for Cleavage: The use of methanol for the cleavage of the α-chloroethyl carbamate is a mild and efficient method.
Part 2: Two-Step Synthesis via a Carbamate Intermediate
This strategy involves the synthesis of a carbamate precursor, ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate, followed by its hydrolysis to yield this compound. This can be an effective route if the precursor is readily accessible.
Synthesis of Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate
The synthesis of this key intermediate can be achieved through the reaction of 5-chloro-5H-dibenzo[a,d]cycloheptene with ethyl N-piperidinecarboxylate.[9] While the direct synthesis of the piperidine-based carbamate is not explicitly detailed in the provided search results, a similar reaction with ethyl N-piperazinecarboxylate is described, suggesting a parallel synthetic route.[9]
Hydrolysis of the Carbamate Intermediate to this compound
A direct and detailed protocol for the hydrolysis of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate to this compound has been reported.[10]
Experimental Protocol: Hydrolysis of Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate | C₂₇H₂₉NO₂ | 415.53 | 65.6 g |
| Potassium Hydroxide | KOH | 56.11 | 32.0 g |
| n-Butanol | C₄H₁₀O | - | 250 ml |
| Toluene | C₇H₈ | - | For extraction |
| Methanol | CH₃OH | - | For recrystallization |
Procedure:
-
Reaction Setup: Combine ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate, potassium hydroxide, and n-butanol in a round-bottom flask equipped with a reflux condenser.[10]
-
Reaction: Heat the mixture to reflux for 2 hours.[10]
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with toluene.[10]
-
Purification: Wash the toluene layer with water, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate to yield the crude solid. Recrystallize the solid from methanol to obtain pure this compound as colorless needles.[10]
Causality Behind Experimental Choices:
-
Strong Base: Potassium hydroxide is a strong base that effectively hydrolyzes the carbamate ester linkage.
-
High-Boiling Solvent: n-Butanol is used as a high-boiling solvent to facilitate the hydrolysis at an elevated temperature, ensuring a reasonable reaction rate.
-
Extraction and Recrystallization: These are standard purification techniques to isolate the product from the reaction mixture and obtain a high-purity compound.
Visualizing the Synthetic Pathways
To better illustrate the described synthetic strategies, the following diagrams are provided.
Caption: Overview of the primary synthetic routes to this compound.
Caption: A generalized experimental workflow for chemical synthesis.
Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and considerations. Direct N-demethylation of cyproheptadine using either the von Braun reaction or chloroformate reagents offers a straightforward approach from a readily available precursor. The two-step synthesis involving the hydrolysis of a carbamate intermediate provides an alternative pathway that may be preferable under certain circumstances, particularly if the precursor is accessible.
The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale of the synthesis, purity requirements, and the availability of reagents and equipment. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to successfully synthesize this compound for their research needs.
References
-
von Braun reaction. In: Wikipedia. [Link]
-
The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]
-
Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. PrepChem.com. [Link]
-
Synthesis of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-yl)-1-piperazinecarboxylate. PrepChem.com. [Link]
-
N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]
- Process for the demethylation of oxycodone and related compounds.
-
N-Demethylation of Alkaloids. ResearchGate. [Link]
-
N-Dealkylation of Amines. ResearchGate. [Link]
-
Conformational analysis of cyproheptadine hydrochloride. PubMed. [Link]
-
Desmethyl Cyproheptadine. SynZeal. [Link]
-
The synthesis of 5-methyl- and 5,5-dimethyl-5h-dibenzo[a, d]cycloheptene. ResearchGate. [Link]
-
Process for the preparation of 4- (8-chloro- 5, 6-dihydro-11h-benzo-[7][8]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Google Patents.
Sources
- 1. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20120142925A1 - Process for the demethylation of oxycodone and related compounds - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Mechanism of Action of Desmethylcyproheptadine
Abstract
Desmethylcyproheptadine is the principal active metabolite of cyproheptadine, a first-generation antihistamine with potent antiserotonergic and anticholinergic properties. While the parent compound, cyproheptadine, is well-characterized, its metabolism to this compound represents a crucial aspect of its overall pharmacological profile. This guide provides a detailed examination of the mechanism of action of this compound, structured for researchers, scientists, and drug development professionals. Due to a lack of extensive public data on this compound's specific receptor binding affinities, this document leverages the comprehensive data available for cyproheptadine as a highly probable proxy, reflecting the structural conservation between the parent drug and its N-demethylated metabolite. The guide elucidates the compound's multi-receptor antagonism, details the experimental methodologies required for its full characterization, and discusses the broader implications for pharmacology and therapeutic development.
Introduction
1.1 Overview of Cyproheptadine
Cyproheptadine is a widely used first-generation antihistamine that also exhibits significant serotonin receptor antagonist and antimuscarinic (anticholinergic) activities.[1] Its therapeutic applications are diverse, ranging from the treatment of allergic rhinitis and urticaria to off-label uses such as appetite stimulation and the management of serotonin syndrome.[2][3] The clinical efficacy and side-effect profile of cyproheptadine are a direct consequence of its interaction with multiple receptor systems, including histamine H1, serotonin 5-HT2, and muscarinic acetylcholine receptors.[4][5]
1.2 Metabolism of Cyproheptadine to this compound
Upon oral administration, cyproheptadine is well-absorbed and undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[6] A key metabolic pathway is N-demethylation, which removes the methyl group from the piperidine ring to form this compound, also known as norcyproheptadine.[1] This metabolite is pharmacologically active and circulates in the plasma, contributing to the overall therapeutic and physiological effects observed after cyproheptadine administration.
Figure 1: Metabolic conversion of Cyproheptadine to this compound.
1.3 Rationale for Studying this compound
Understanding the mechanism of action of major active metabolites is fundamental in drug development and clinical pharmacology. The formation of this compound can influence the duration of action, the spectrum of effects, and the potential for drug-drug interactions of the parent compound. Characterizing its specific receptor binding profile and functional activity is essential for a complete understanding of cyproheptadine's pharmacology and for predicting the consequences of altered metabolism in different patient populations.
Core Mechanism of Action: A Multi-Receptor Antagonist Profile
While specific quantitative binding data for this compound are sparse, its structural similarity to cyproheptadine strongly suggests that it retains a comparable multi-receptor antagonist profile. The removal of a single methyl group is unlikely to abolish its affinity for the primary targets of the parent molecule. The following sections describe the anticipated interactions based on the well-documented pharmacology of cyproheptadine.
2.1 Serotonergic System Interaction (Anticipated)
Cyproheptadine is a potent antagonist at serotonin 5-HT2 receptors, with high affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), a key second messenger.
As a competitive antagonist, this compound is expected to bind to the 5-HT2A receptor without activating it, thereby blocking serotonin from binding and preventing the downstream signaling cascade. This antagonism is the basis for its utility in conditions of serotonin excess, such as serotonin syndrome.[3]
Figure 2: Antagonism of the 5-HT2A Gq-coupled signaling pathway.
2.2 Histaminergic System Interaction (Anticipated)
Cyproheptadine is a potent histamine H1 receptor inverse agonist.[1] H1 receptors are also Gq/11-coupled GPCRs. By blocking the action of histamine at these receptors, particularly in the central nervous system, this compound is expected to contribute to the sedative effects commonly associated with first-generation antihistamines. Its peripheral H1 antagonism underlies its use in treating allergic conditions.
2.3 Cholinergic System Interaction (Anticipated)
The anticholinergic effects of cyproheptadine are attributed to its antagonism of muscarinic acetylcholine receptors.[5] Functional studies show that cyproheptadine has high affinity for M1, M2, and M3 receptor subtypes without significant selectivity.[5] Muscarinic antagonists block the "rest-and-digest" functions of the parasympathetic nervous system. This action is responsible for side effects such as dry mouth, urinary retention, and blurred vision. This compound likely shares this property, contributing to the overall anticholinergic load of the parent drug.
Pharmacodynamic Profile: A Quantitative Perspective Based on the Parent Compound
As direct binding affinity data for this compound is not widely published, the following table summarizes the known quantitative pharmacodynamic data for the parent compound, cyproheptadine. This profile serves as the most reliable available estimate for the likely targets and relative potencies of its desmethyl metabolite. The affinity is often expressed as the pKi or pA2 value, which is the negative logarithm of the inhibition constant (Ki) or antagonist affinity constant (A2), respectively. Higher values indicate stronger binding affinity.
| Receptor Target | Ligand/Assay | Value | Value Type | Source |
| Serotonin 5-HT2A | [³H]Ketanserin Displacement | 8.80 ± 0.11 | pKi | [4] |
| Serotonin 5-HT2B | Functional Antagonism | 9.14 ± 0.25 | pA₂ | [4] |
| Serotonin 5-HT2C | [³H]Mesulergine Displacement | 8.71 ± 0.08 | pKi | [4] |
| Muscarinic M₁ | Functional Antagonism | 8.02 | pA₂ | [5] |
| Muscarinic M₂ | Functional Antagonism | 7.99 | pA₂ | [5] |
| Muscarinic M₃ | Functional Antagonism | 8.01 | pA₂ | [5] |
| Histamine H₁ | [³H]Mepyramine Displacement | High Affinity | Qualitative | [1] |
Methodologies for Elucidating the Mechanism of Action
To definitively establish the receptor binding profile and functional activity of this compound, a series of standard, validated in vitro pharmacological assays are required.
4.1 Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor. A competitive binding assay is used to determine the inhibition constant (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand of known high affinity for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
-
Preparation of Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist).
-
Test Compound: this compound, prepared in a dilution series.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT₂ₐ antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Ketanserin (typically near its Kd value), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for a competitive radioligand binding assay.
4.2 Functional Assays
Functional assays are critical to determine whether a compound acts as an antagonist, agonist, or inverse agonist at a receptor. For Gq-coupled receptors like 5-HT₂ₐ and H₁, a calcium mobilization assay is a common and robust method.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Plate a stable cell line expressing the target receptor (e.g., 5-HT₂ₐ) in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour. The dye's fluorescence intensity increases upon binding to free calcium.
-
-
Assay Procedure (Antagonist Mode):
-
Using an automated fluorescence plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence of the cells.
-
Add varying concentrations of this compound to the wells and incubate for a set period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.
-
Add a fixed concentration of the native agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.
-
-
Data Analysis:
-
The agonist (serotonin) will cause a sharp increase in fluorescence in control wells (no antagonist).
-
This compound, as a competitive antagonist, will inhibit this agonist-induced fluorescence increase in a concentration-dependent manner.
-
Plot the inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist's functional response.
-
Research and Therapeutic Implications
5.1 Contribution to Cyproheptadine's Overall Profile
The presence of an active metabolite like this compound can significantly prolong the pharmacological effects of the parent drug. If this compound has a longer elimination half-life than cyproheptadine, it could lead to a sustained antagonist effect at serotonin, histamine, and muscarinic receptors. This would contribute to both the desired therapeutic actions and the persistence of side effects like sedation and dry mouth. One study has shown that this compound, along with its parent compound, can directly suppress the release of certain hormones from the pituitary gland, an effect that may not be mediated by serotonin receptors, highlighting a potentially unique aspect of its pharmacology.
5.2 Future Research Directions
The clear next step is the systematic characterization of this compound. This includes:
-
Comprehensive Receptor Screening: Performing radioligand binding assays against a broad panel of GPCRs, ion channels, and transporters to establish a complete binding affinity profile.
-
Functional Activity Profiling: Conducting functional assays for all high-affinity targets to confirm its activity as an antagonist, inverse agonist, or partial agonist.
-
Pharmacokinetic Studies: Directly comparing the pharmacokinetic profiles of cyproheptadine and this compound in preclinical models to understand their relative contributions to in vivo effects over time.
Conclusion
This compound is a major active metabolite of cyproheptadine, and its mechanism of action is integral to the overall pharmacology of the parent drug. While direct quantitative data remains to be fully elucidated, evidence strongly supports a mechanism centered on multi-receptor antagonism, inherited from cyproheptadine, targeting at a minimum the serotonin 5-HT₂, histamine H₁, and muscarinic receptor systems. This profile accounts for the wide range of therapeutic effects and side effects associated with cyproheptadine administration. Further research employing standard in vitro pharmacological methodologies is necessary to precisely quantify its receptor affinity and functional activity, which will provide a more complete and nuanced understanding of this important compound.
References
-
E.F. Pranzatelli, M.V., et al. (1995). Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues. PubMed. Available at: [Link]
-
Giraldo, E., et al. (1992). Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Serotonin 5-HT2A receptor antagonist. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem. Available at: [Link]
-
Lamberts, S.W., et al. (1983). Cyproheptadine and this compound directly inhibit the release of adrenocorticotrophin and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland. PubMed. Available at: [Link]
-
Leurs, R., et al. (2020). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Muscarinic antagonist. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Histamine Type-2 Receptor Antagonists (H2 Blockers). LiverTox. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro receptor binding assays: general methods and considerations. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Muscarinic Antagonists. StatPearls. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Efficacy and Tolerability of Cyproheptadine in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study. PubMed. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Cyproheptadine Hydrochloride? Patsnap Synapse. Available at: [Link]
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy and Tolerability of Cyproheptadine in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Desmethylcyproheptadine: A Core Metabolite in Cyproheptadine's Pharmacokinetic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, has been a subject of therapeutic interest for decades.[1] Its clinical applications range from treating allergic reactions to off-label use for appetite stimulation.[1][2] Central to understanding its in vivo disposition and pharmacological activity is the characterization of its metabolic pathways. One of the primary routes of cyproheptadine metabolism is N-demethylation, leading to the formation of its principal active metabolite, desmethylcyproheptadine. This guide provides a comprehensive technical overview of this compound, from its metabolic generation and pharmacological significance to detailed analytical methodologies for its quantification in biological matrices.
Metabolic Pathway and Bioactivation
The biotransformation of cyproheptadine to this compound is a crucial step in its metabolic cascade. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1] While the specific human CYP isozymes responsible for this N-demethylation have not been definitively elucidated in publicly available literature, studies on analogous compounds suggest the involvement of isozymes such as CYP3A4, CYP2C9, and CYP2D6 in similar N-demethylation reactions.[3][4]
Following its formation, this compound can undergo further metabolism. A key subsequent step is epoxidation, resulting in the formation of this compound-10,11-epoxide.[5] Pharmacokinetic studies in rats have shown that demethylation largely precedes epoxidation.[5]
Caption: Metabolic pathway of cyproheptadine to this compound and its subsequent epoxide metabolite.
Pharmacological and Toxicological Profile of this compound
The pharmacological activity of this compound is a critical aspect of understanding the overall therapeutic and potential adverse effects of its parent compound. While comprehensive studies on the specific receptor binding affinities and potencies of this compound are not extensively available in the public domain, its structural similarity to cyproheptadine suggests that it likely retains a significant degree of antihistaminic and antiserotonergic activity. The N-demethylation of many drugs can result in metabolites with altered receptor binding profiles and pharmacokinetic properties, sometimes leading to a more potent or longer-lasting effect than the parent compound. Further research is warranted to fully characterize the pharmacological profile of this compound.
From a toxicological perspective, the extensive and persistent distribution of this compound's downstream metabolite, this compound-epoxide, in tissues has been suggested to potentially relate to the toxicity of cyproheptadine observed in rats.[5] The potential for idiosyncratic liver injury with cyproheptadine has been noted, and it is hypothesized to be due to its hepatic metabolism into a toxic intermediate.[2] A thorough toxicological assessment of this compound is essential for a complete safety profile of cyproheptadine.
Analytical Methodology for Quantification in Biological Matrices
Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is paramount for pharmacokinetic studies and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this purpose, offering high selectivity and sensitivity.
Reference Standard
A certified analytical reference standard for this compound is commercially available from suppliers such as SynZeal and BOC Sciences, which is essential for method development, validation, and quantitative analysis.[6][7]
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. A general workflow for the extraction of this compound from plasma is outlined below.
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Caption: General experimental workflow for the analysis of this compound in plasma.
LC-MS/MS Parameters
The following table provides a starting point for developing a sensitive and specific LC-MS/MS method for this compound. Optimization of these parameters will be necessary for specific instrumentation and matrices.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (Q1): m/z 274.2; Product Ions (Q3): To be determined empirically by infusing a standard solution of this compound. Likely fragments would involve the piperidine ring or the dibenzocycloheptene moiety. A common transition for the parent, cyproheptadine, is 288.1 -> 96.1.[8] |
| Collision Energy | To be optimized for each transition. |
In Vitro Metabolism Studies
Investigating the formation of this compound in a controlled in vitro environment provides valuable insights into its metabolic kinetics and the enzymes involved. Human liver microsomes are a standard tool for such studies.[9][10]
Protocol: In Vitro Metabolism of Cyproheptadine in Human Liver Microsomes
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding cyproheptadine (at various concentrations to determine kinetic parameters).
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
Clinical Relevance and Future Directions
The quantification of this compound in human plasma and urine following cyproheptadine administration is essential for understanding its contribution to the overall pharmacodynamic effect and for assessing inter-individual variability in metabolism. Published studies have reported the detection of cyproheptadine in human plasma at concentrations in the low ng/mL range.[11] While specific data on this compound concentrations in humans is sparse in readily available literature, its presence as a metabolite is confirmed.[12]
Future research should focus on:
-
Definitive identification of the specific CYP450 isozymes responsible for cyproheptadine N-demethylation in humans.
-
Comprehensive characterization of the pharmacological activity of this compound at relevant receptors.
-
Elucidation of the complete toxicological profile of this compound and its downstream metabolites.
-
Measurement of this compound plasma concentrations in clinical studies to correlate its exposure with therapeutic and adverse effects.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of cyproheptadine's pharmacology and optimize its therapeutic use.
References
-
Cyproheptadine. PubChem. National Center for Biotechnology Information. [Link]
- Gaudreault, P., Guay, J., & Thivierge, R. L. (1987). Cyproheptadine concentrations in human plasma. Therapeutic Drug Monitoring, 9(3), 369–372.
- Porter, C. C., Arison, B. H., Gruber, V. F., Titus, D. C., & Vandenheuvel, W. J. (1975). Human metabolism of cyproheptadine.
- Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs--a review. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 12(3), 254–266.
-
Desmethyl Cyproheptadine. SynZeal. [Link]
- Pistos, C., Panderi, I., & Atta-Politou, J. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. Journal of agricultural and food chemistry, 57(7), 2603–2609.
- Iwaki, M., Niwa, T., & Sugiyama, Y. (1993). Pharmacokinetics of cyproheptadine and its metabolites in rats. Biological & pharmaceutical bulletin, 16(12), 1276–1281.
-
Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. PubMed. [Link]
- Crewe, H. K., Lennard, M. S., Tucker, G. T., Woods, F. R., & Haddock, R. E. (1992). The effect of cimetidine, quinidine, and ciprofloxacin on the metabolism of theophylline in human liver microsomes. British journal of clinical pharmacology, 34(3), 262–265.
-
Pharmacology of antihistamines. PubMed. [Link]
-
Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. PubMed. [Link]
-
cyproheptadine | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. [Link]
-
Mirtazapine. Wikipedia. [Link]
-
(PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. [Link]
-
(PDF) 10- Analytical Profile of Cyproheptadine. ResearchGate. [Link]
-
Histamine and Antihistamines Meds. YouTube. [Link]
- Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
-
A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Waters. [Link]
- Rajput, S. J., & Sathe, M. A. (2016). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research, 7(8), 3290-3297.
-
In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. [Link]
- Hyland, R., Jones, B. C., & Smith, D. A. (1995). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 40(4), 329–335.
-
C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. [Link]
-
Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate. MDPI. [Link]
-
Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]
-
Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Molecular Mechanisms of the Regulation of Liver Cytochrome P450 by Brain NMDA Receptors and via the Neuroendocrine Pathway—A Significance for New Psychotropic Therapies. MDPI. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]
-
Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Academia.edu. [Link]
-
Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI. [Link]
-
Cyproheptadine. LiverTox - NCBI Bookshelf. [Link]
-
Significant receptor affinities of metabolites and a degradation product of mometasone furoate. PMC - NCBI. [Link]
-
Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. MDPI. [Link]
-
Establishing and Verifying a Robust Liquid Chromatography-Tandem Mass Spectrometry Method to Simultaneously Measure Seven Androgens Present in Plasma Samples. MDPI. [Link]
-
Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. Frontiers. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Anti-allergic and Anti-Inflammatory Properties of a Potent Histamine H1 Receptor Antagonist, Desloratadine Citrate Disodium Injection, and Its Anti-Inflammatory Mechanism on EA.hy926 Endothelial Cells. PubMed. [Link]
-
LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. [Link]
-
Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. PubMed. [Link]
-
Determination of Cyproheptadine in Plasma and Urine by GLC With a Nitrogen-Sensitive Detector. PubMed. [Link]
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 7. Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Impurity Profiling of Desmethylcyproheptadine
Abstract
This compound, a primary metabolite and potential impurity of the antihistamine drug Cyproheptadine, requires rigorous characterization to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive framework for the impurity profiling of this compound, grounded in established scientific principles and regulatory expectations. We will explore the origins of potential impurities, delineate robust analytical strategies for their detection and identification, and outline the qualification and control processes mandated by global regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the chemistry, manufacturing, and controls (CMC) aspect of pharmaceutical development.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, an impurity is defined as any component present in a drug substance or drug product that is not the desired active pharmaceutical ingredient (API) or an excipient.[1] The control of these impurities is a critical issue for the healthcare industry, as even trace amounts can impact the safety and efficacy of a medication.[2] this compound, while being a metabolite of Cyproheptadine, may also be present as a process-related impurity or a degradation product. When this compound itself is the API or a specified related substance, its own impurity profile must be thoroughly understood and controlled.
Regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[3][4][5] This guide provides the scientific rationale and practical methodologies to meet and exceed these standards.
Genesis of Impurities: A Proactive Causal Analysis
Understanding the potential sources of impurities is the foundation of a robust control strategy. For this compound, impurities can be broadly classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[5] Our focus here is on the organic impurities, which are the most common and structurally diverse.
2.1. Process-Related Impurities
These impurities are introduced during the synthesis of the this compound drug substance. A proactive analysis of the synthetic route is paramount to predicting their formation.
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic pathway can carry through to the final API. For instance, if this compound is synthesized via demethylation of Cyproheptadine, residual Cyproheptadine would be a primary process-related impurity.
-
By-products: These are formed from competing or consecutive side reactions during synthesis. Their formation is highly dependent on reaction conditions (temperature, pH, catalysts). For a complex tricyclic structure like this compound, potential side reactions could include incomplete cyclization, isomerization, or over-alkylation.
2.2. Degradation Products
Degradation products arise from the decomposition of the drug substance during manufacturing, storage, or upon aging.[3] Forced degradation (stress testing) studies are the cornerstone of identifying potential degradation pathways and developing stability-indicating analytical methods. A study on the parent compound, Cyproheptadine, revealed its susceptibility to oxidative, acidic, alkaline, and photolytic stress conditions.[6] It is scientifically reasonable to expect this compound to exhibit similar sensitivities.
-
Oxidative Degradation: The tertiary amine in the piperidine ring and the unsaturated central ring are potential sites for oxidation, which could lead to N-oxide formation or epoxide impurities.
-
Hydrolytic Degradation: Although the core structure is generally stable, extreme pH conditions (acidic or basic) during processing or in formulation could potentially lead to ring-opening or other hydrolytic degradation.
-
Photolytic Degradation: The conjugated system in the tricyclic ring structure suggests a potential for photosensitivity, leading to isomerization or other photochemical reactions upon exposure to light.
The following diagram illustrates the overall workflow for identifying and controlling these varied impurities.
Caption: Impurity Profiling Workflow from Origin Analysis to Control.
Analytical Methodologies: The Core of Detection and Quantification
A multi-tiered analytical approach is required for comprehensive impurity profiling. The goal is to develop a validated, stability-indicating method capable of separating all potential impurities from the main component and from each other.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for impurity profiling.[1] It offers high resolution, sensitivity, and quantitative accuracy.
-
Causality in Method Development: The choice of column and mobile phase is critical. A C18 stationary phase is typically the first choice for a molecule like this compound due to its moderate polarity. The mobile phase, usually a gradient of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to achieve separation of closely eluting impurities. The buffer's pH is crucial; it should be set to a value where the API and its impurities are in a single ionic state to ensure sharp, symmetrical peaks. For this compound, a pH in the acidic range (e.g., pH 2.5-4.5) is often effective.[6]
3.2. Mass Spectrometry (MS)
When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for unknown peaks, which is the first and most critical step in structural elucidation.[2] High-resolution mass spectrometry (HRMS) can provide elemental composition, dramatically narrowing down the possibilities for an unknown impurity's structure.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structure confirmation of an unknown impurity that exceeds the identification threshold, isolation followed by NMR analysis is often necessary.[1] NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.
The interplay between these techniques forms a powerful strategy for characterization, as depicted below.
Caption: Analytical Workflow for Impurity Structure Elucidation.
Regulatory Framework: Qualification and Control
The ICH guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products provide a road map for the control of impurities.[3][5] These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose (MDD) of the drug.
4.1. Reporting, Identification, and Qualification Thresholds
The core principle is that any impurity present above a certain level must be reported, identified, and qualified. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[5]
4.2. Setting Acceptance Criteria
Once the impurity profile is understood, acceptance criteria (specifications) are established for the drug substance and drug product.[7] Each specified impurity (identified or unidentified) is given its own limit, and a limit is also set for total impurities.[8] These limits must not exceed the qualified level.[3] For example, if an impurity has been qualified at a level of 0.15%, its specification in the commercial product must be ≤ 0.15%.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point. They must be validated for the specific product and matrix according to ICH Q2(R1) guidelines.
5.1. Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Aim for 5-20% degradation of the active substance for optimal identification of degradants.
5.2. Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound and its impurities.
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength. |
| Gradient | Time 0: 5% B; Time 25: 70% B; Time 30: 70% B; Time 31: 5% B; Time 35: 5% B | A shallow gradient ensures resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 285 nm | Wavelength of maximum absorbance for the chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Self-Validation System: The suitability of this method is continuously verified. A system suitability solution containing this compound and known impurities should be run. Resolution between critical pairs must be >2.0, and the tailing factor for the API peak should be <1.5.
Conclusion
The impurity profiling of this compound is a scientifically rigorous, multi-faceted process that is central to ensuring patient safety and meeting global regulatory standards. It requires a deep understanding of organic chemistry, analytical science, and the regulatory landscape. By proactively analyzing potential impurity sources, developing and validating robust, stability-indicating analytical methods, and adhering to the qualification thresholds set forth by the ICH, drug developers can build a comprehensive data package that ensures the quality, safety, and efficacy of their product.
References
-
Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products Source: YouTube (Concept Paper links to official ICH database) URL: [Link]
-
Title: ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL: [Link]
-
Title: Stability indicating HPLC Method Coupled with Fluorescence Detection for the Determination of Cyproheptadine Hydrochloride in Its Tablets. Studies on Degradation Kinetics Source: ResearchGate URL: [Link]
-
Title: ANDAs: Impurities in Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
-
Title: Investigation of the cyproheptadine by chromatographic methods Source: ResearchGate URL: [Link]
-
Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. rroij.com [rroij.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. youtube.com [youtube.com]
A-Z Guide to Desmethylcyproheptadine Toxicology: A Risk-Based Approach for Drug Development
Abstract
This guide provides a comprehensive framework for the toxicological evaluation of desmethylcyproheptadine, the principal active metabolite of the first-generation antihistamine, cyproheptadine. In alignment with global regulatory expectations, specifically the International Council for Harmonisation (ICH) M3(R2) guidelines, this document outlines a tiered, risk-based strategy for characterizing the safety profile of this significant human metabolite. We detail the scientific rationale and step-by-step protocols for a suite of toxicological assays, from initial in-vitro genotoxicity screens to in-vivo acute toxicity studies. This whitepaper is intended for researchers, toxicologists, and drug development professionals to establish a robust, scientifically sound, and regulatory-compliant safety assessment program for this compound.
Introduction: The Regulatory Imperative for Metabolite Safety Assessment
Cyproheptadine is a widely used first-generation antihistamine and serotonin antagonist.[1] Following administration, it is extensively metabolized in the liver via N-demethylation, aromatic hydroxylation, and oxidation to form several metabolites, with this compound being a major active derivative.[2][3]
The toxicological evaluation of drug metabolites has become a critical component of nonclinical safety programs. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the safety assessment of any human metabolite that comprises more than 10% of the total drug-related exposure at steady state.[4] This requirement stems from the understanding that metabolites can possess unique pharmacological and toxicological profiles distinct from the parent drug, potentially contributing to adverse events.
This guide, therefore, presents a prospective toxicological evaluation plan for this compound, structured to meet the principles outlined in the ICH M3(R2) guidance.[5][6][7] The objective is to proactively identify and characterize potential hazards, enabling a comprehensive risk assessment.
Metabolic Pathway and Justification for Testing
Cyproheptadine undergoes Phase I metabolism, primarily N-demethylation, to yield this compound.[2] This conversion is a critical first step in its biotransformation.
graph Metabolism {
layout=dot;
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
CPH [label="Cyproheptadine (C21H21N)"];
DMCPH [label="this compound (C20H19N)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CPH -> DMCPH [label=" N-demethylation\n (Hepatic Cytochrome P450)"];
}
Caption: Tiered workflow for this compound toxicology assessment.
Tier 1: In Vitro Genotoxicity Assessment
Scientific Rationale: The initial step is to assess the mutagenic potential of this compound. A positive finding for mutagenicity is a significant alert for potential carcinogenicity. The bacterial reverse mutation assay, or Ames test, is the global standard for this initial screen due to its high throughput, cost-effectiveness, and strong predictive value.[8]
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This protocol is designed in compliance with the OECD Guideline for the Testing of Chemicals, No. 471.[8]
-
Principle: The assay evaluates the ability of this compound to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli, which are auxotrophic for histidine or tryptophan, respectively.[9][10] Mutagenic substances will cause the bacteria to revert to a prototrophic state, allowing them to grow on an amino acid-deficient medium.[9]
-
Materials:
-
Test Substance: this compound (synthesis and characterization data required).[11]
-
Bacterial Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA). This combination detects both frameshift and base-pair substitution mutagens.
-
Metabolic Activation System: Aroclor 1254-induced rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[9]
-
Controls: Negative (vehicle), Positive (e.g., Sodium Azide for non-S9, 2-Aminoanthracene for S9).
-
Media: Minimal glucose agar plates.
-
Step-by-Step Methodology:
-
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of toxicity but not kill the majority of the bacterial cells.[12]
-
Main Experiment (Plate Incorporation Method):
a. Prepare triplicate plates for each concentration, including negative and positive controls.
b. To 2.0 mL of top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test substance solution, and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of a sham buffer.
c. Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate.
d. Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate.
-
Data Interpretation & Self-Validation:
-
The assay is considered valid if the negative controls show a normal number of spontaneous revertants and the positive controls show a significant increase in revertants.
-
A positive result for this compound is defined as a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the vehicle control value.
Tier 2: In Vivo General Toxicity Studies
Scientific Rationale: Should the in-vitro genotoxicity screen be negative, the next tier involves assessing general toxicity in a living organism. An acute toxicity study provides essential information on the potential health hazards that may result from short-term exposure and helps determine dose ranges for subsequent, longer-term studies.[13]
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This protocol follows the OECD Guideline 423, which uses a stepwise procedure with a minimal number of animals.[14][15][16]
-
Principle: This method assigns a chemical to a toxicity class based on observed mortality and clinical signs at defined dose levels. It is a sequential testing procedure using three animals of a single sex per step.[15]
-
Materials:
-
Test Substance: this compound.
-
Animal Model: Young, healthy adult female Wistar rats (justification: females are generally slightly more sensitive).
-
Vehicle: Appropriate solvent (e.g., 0.5% carboxymethylcellulose).
-
Housing: Standardized conditions (22 ± 2°C, 12-hour light/dark cycle), with ad libitum access to food and water.[17]
-
Step-by-Step Methodology:
-
Acclimatization: Animals are acclimatized for at least 5 days before dosing.
-
Dosing: Animals are fasted overnight before administration. The test substance is administered by oral gavage in a single dose.[17] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information.
-
Sequential Dosing:
a. Step 1: Dose three female rats at the starting dose level.
b. Outcome A: If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.
c. Outcome B: If 0 or 1 animal dies, proceed to the next step, dosing three additional animals at the next higher or lower dose level, depending on the specific outcome, as detailed in the OECD 423 guideline.
-
Observations:
a. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes.
b. Intensive observation is conducted for the first 4 hours post-dosing and then daily for a total of 14 days.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[17]
Data Presentation and Interpretation
All quantitative data must be summarized for clear interpretation.
Table 1: Hypothetical Results from an Acute Oral Toxicity Study (OECD 423)
Dose Level (mg/kg) Number of Animals Mortality (within 14 days) Key Clinical Signs Observed Body Weight Change (Day 14 vs. Day 0) 300 3 0/3 Mild lethargy within 2 hours, resolved by 24 hours. +5% 2000 3 1/3 Pronounced lethargy, piloerection, ataxia within 4 hours. Survivor recovered by Day 5. -2% (Survivor Average)
Based on these hypothetical results, further steps as prescribed by the OECD 423 guideline would be undertaken to confirm the classification. This data is crucial for hazard labeling and for selecting dose levels for repeated-dose toxicity studies.
Bioanalytical Methodologies
A robust and validated bioanalytical method is paramount for quantifying this compound concentrations in biological matrices (e.g., plasma) during in-vivo studies. This is essential for determining toxicokinetic (TK) parameters and ensuring adequate exposure has been achieved.
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological samples.[18][19]
-
Protocol Outline:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate the analyte from plasma samples.[18][20][21]
-
Chromatographic Separation: A C18 reverse-phase HPLC column is typically used to separate this compound from endogenous plasma components.[20]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides specific and sensitive quantification.
-
Validation: The method must be fully validated according to ICH M10 guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability.
Conclusion and Future Directions
This guide provides the foundational framework for a comprehensive toxicological evaluation of this compound. The tiered approach, beginning with in-vitro genotoxicity and progressing to in-vivo acute toxicity studies, ensures a scientifically robust and ethically responsible assessment. The data generated from these core studies will form the basis of the metabolite's safety profile.
Should any of these initial studies reveal significant toxicities, or based on the intended clinical use of the parent drug (e.g., chronic use, use in women of childbearing potential), further specialized studies (Tier 3), such as repeated-dose toxicity, carcinogenicity, and developmental and reproductive toxicology (DART) studies, would be required. The execution of this program, grounded in authoritative regulatory guidelines, is essential for any comprehensive drug development program involving cyproheptadine.
References
-
Cyproheptadine | C21H21N | CID 2913 - PubChem. National Institutes of Health. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. PubMed. [Link]
-
New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Desmethyl Cyproheptadine | CAS No. 14051-46-8. SynZeal. [Link]
-
Cyproheptadine. Wikipedia. [Link]
-
Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. PubMed. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]
-
OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing. [Link]
-
M3(R2) Implementation Working Group Questions & Answers (R2). International Council for Harmonisation. [Link]
-
AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]
-
Cyproheptadine: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF BRIVARACETAM IN HUMAN PLASMA. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Acute Oral Toxicity Acute Toxic Class Method with Report. Regulations.gov. [Link]
-
This compound 10,11-EPOXIDE. Global Substance Registration System. [Link]
-
Bioanalytical and validation high-performance liquid chromatography method for simultaneous quantification cefotaxime and ciprofloxacin in human plasma. Journal of Applied Pharmaceutical Science. [Link]
-
Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]
-
Analytical Profile of Cyproheptadine. ResearchGate. [Link]
-
Acute Toxicity. The Joint Research Centre, European Union. [Link]
-
Safety testing of drug metabolites. National Library of Medicine Digital Collections. [Link]
-
Bacterial Reverse Mutation Test FINAL REPORT. Regulations.gov. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
-
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]
-
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]
-
Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. ScienceDirect. [Link]
-
Metabolism and disposition of cyproheptadine and this compound in pregnant and fetal rats. PubMed. [Link]
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. biosafe.fi [biosafe.fi]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 12. vivotecnia.com [vivotecnia.com]
- 13. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 14. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ijper.org [ijper.org]
- 21. ijbpas.com [ijbpas.com]
In Silico Toxicity Profiling of Desmethylcyproheptadine: A Technical Guide for Drug Development Professionals
Executive Summary
Desmethylcyproheptadine, a primary metabolite and known impurity of the first-generation antihistamine cyproheptadine, requires a thorough toxicological evaluation to ensure patient safety.[][2] This technical guide provides a comprehensive framework for the in silico toxicity profiling of this compound, leveraging a weight-of-evidence approach consistent with modern regulatory expectations. We detail a systematic workflow employing a combination of expert rule-based and statistical-based computational models to assess key toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety assessment of pharmaceutical compounds and their related substances.
Introduction: The Rationale for In Silico Assessment
Cyproheptadine is a well-established first-generation antihistamine that also exhibits antimuscarinic and serotonin antagonist properties.[3] Its metabolism is complex, involving multiple phase I and phase II biotransformations. One of the principal metabolic pathways is N-demethylation, leading to the formation of this compound.[4][5] As a significant metabolite and potential impurity in the final drug product, the toxicological profile of this compound is of critical importance for the overall safety assessment of cyproheptadine.
In silico toxicology, or computational toxicology, offers a rapid, cost-effective, and ethically responsible method for predicting the potential toxicity of chemical compounds.[6][7] These methods are increasingly accepted by regulatory bodies, such as the FDA and EMA, particularly for the assessment of impurities as outlined in the ICH M7 guideline.[8][9][10] The ICH M7 guideline specifically recommends the use of two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—for the assessment of mutagenicity.[8][9] This dual approach forms the cornerstone of the workflow presented in this guide.
Physicochemical Properties of this compound
A foundational step in any toxicity assessment is the characterization of the molecule .
| Property | Value | Source |
| IUPAC Name | 4-(5H-dibenzo[a,d][11]annulen-5-ylidene)piperidine | [2] |
| Molecular Formula | C20H19N | [] |
| Molecular Weight | 273.4 g/mol | [] |
| SMILES String | C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42 | [] |
Methodologies for In Silico Toxicity Profiling
Our approach is a multi-tiered computational assessment designed to provide a holistic view of this compound's potential toxicities. This workflow is aligned with the principles of Evidence-Based Toxicology and adheres to OECD guidelines for the validation of (Q)SAR models.[8][12]
Mutagenicity Assessment (Ames Test Prediction)
The potential for a compound to induce genetic mutations is a critical safety endpoint due to its correlation with carcinogenicity. The ICH M7 guideline mandates a thorough assessment of mutagenic impurities.[9]
2.1.1. Expert Rule-Based Methodology
-
Tool: Derek Nexus (Lhasa Limited)
-
Principle: Derek Nexus is an expert knowledge-based system that identifies structural alerts (toxicophores) associated with various toxicities, including mutagenicity.[13][14][15] The system's knowledge base is curated from proprietary and public data.[15]
-
Protocol:
-
The SMILES string for this compound is imported into the Derek Nexus software.
-
A prediction is initiated for the bacterial mutagenicity endpoint.
-
The software cross-references the chemical structure against its database of known structural alerts for mutagenicity.
-
The output provides a qualitative prediction (e.g., "plausible," "equivocal," "inactive") and details any triggered alerts, including the mechanistic rationale and supporting references.[15]
-
2.1.2. Statistical-Based Methodology
-
Tool: Sarah Nexus (Lhasa Limited)
-
Principle: Sarah Nexus is a statistical-based model that uses a self-organizing hypothesis network to predict mutagenicity based on a large training set of Ames test data.[8][16][17] It provides a probabilistic assessment of mutagenicity.
-
Protocol:
-
The SMILES string for this compound is imported into the Sarah Nexus software.
-
A prediction for the Ames mutagenicity endpoint is executed.
-
The model analyzes the structure, breaking it down into fragments and comparing their prevalence in mutagenic vs. non-mutagenic compounds within its training set.
-
The output is a prediction of "positive" or "negative" in the Ames test, accompanied by a confidence score.[17]
-
Carcinogenicity and Other Key Toxicities Assessment
Beyond mutagenicity, a comprehensive in silico screen should investigate other potential hazards.
-
Tool: Derek Nexus (Lhasa Limited)
-
Principle: The extensive knowledge base of Derek Nexus covers a wide range of toxicological endpoints beyond mutagenicity.[13]
-
Protocol:
-
Using the same input structure, predictions are run for additional relevant endpoints, including:
-
Carcinogenicity (rodent)
-
Hepatotoxicity
-
Cardiotoxicity (hERG inhibition)
-
Skin sensitization
-
Reproductive and developmental toxicity
-
-
Each prediction is analyzed for triggered alerts, likelihood, and mechanistic context.
-
-
Tool: Toxtree
-
Principle: Toxtree is an open-source application that utilizes decision tree approaches to estimate toxic hazards.[18][19] It includes the Benigni-Bossa rulebase for mutagenicity and carcinogenicity and the Cramer classification for oral toxicity.[19][20]
-
Protocol:
-
The SMILES string is input into Toxtree.
-
The Benigni-Bossa rulebase is applied to identify structural alerts for genotoxicity and carcinogenicity.
-
The Cramer decision tree is used to classify the compound based on its structural features, providing an estimation of its oral toxicity potential.[20]
-
Workflow Visualization
The following diagram illustrates the integrated workflow for the in silico toxicity assessment of this compound.
Caption: Predicted mechanism of hERG channel inhibition by this compound.
Conclusion and Recommendations
This in silico toxicity assessment of this compound provides a robust, data-driven foundation for its safety evaluation. The evidence strongly suggests a low risk of mutagenicity. However, potential liabilities related to cardiotoxicity (hERG inhibition) and, to a lesser extent, hepatotoxicity have been identified.
Based on this comprehensive profile, the following recommendations are made:
-
Experimental Confirmation: The in silico predictions should be anchored with targeted in vitro data. A hERG patch-clamp assay is highly recommended to confirm and quantify the predicted cardiotoxicity risk.
-
ICH M7 Classification: The combined negative results from two complementary mutagenicity prediction methodologies support a Class 5 classification under ICH M7.
-
Clinical Monitoring: The potential for anticholinergic, cardiac, and hepatic effects should be considered in the design of any clinical program involving cyproheptadine, as this metabolite will be present in vivo.
By integrating these computational predictions early in the drug development process, resources can be more effectively allocated to address the most relevant potential safety concerns, ultimately contributing to the development of safer medicines.
References
-
Cyproheptadine | C21H21N | CID 2913 - PubChem - National Center for Biotechnology Information. [Link]
-
Cyproheptadine - Wikipedia - Wikimedia Foundation. [Link]
-
Computational toxicology with DEREK Nexus® & SARAH Nexus® - Syngene. [Link]
-
Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials - FDA. [Link]
-
Desmethyl Cyproheptadine | CAS No. 14051-46-8 - SynZeal. [Link]
-
This compound 10,11-EPOXIDE - Global Substance Registration System. [Link]
-
Guidelines for the Testing of Chemicals - Organisation for Economic Co-operation and Development (OECD). [Link]
-
When Too Much Is Enough: Pediatric Cyproheptadine Overdose with Confirmatory Level - The Journal of Emergency Medicine. [Link]
-
Derek Nexus Toxicology Software - Optibrium. [Link]
-
Everything You Need To Know About Sarah Nexus - Lhasa Limited. [Link]
-
In Silico Toxicology in Drug Development - Toxometris.ai. [Link]
-
Toxtree – Toxic Hazard Estimation by decision tree approach - Toxtree. [Link]
-
Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed. [Link]
-
10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited. [Link]
-
Revolutionising Drug Discovery with In Silico Toxicology Screening - Ignota Labs. [Link]
-
Cyproheptadine overdose: MedlinePlus Medical Encyclopedia - MedlinePlus. [Link]
-
Sarah Nexus - Mutagenicity - European Commission. [Link]
-
OECD Test Guideline 425 - National Toxicology Program. [Link]
-
Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed. [Link]
-
In Silico Mutagenicity Assessment - Lhasa Limited. [Link]
-
Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. [Link]
-
Review of Software Tools for Toxicity Prediction - JRC Publications Repository. [Link]
-
CYPROHEPTADINE | Poisoning & Drug Overdose, 7e - AccessMedicine. [Link]
-
Toxic hazard estimation (ToxTree©) - European Commission. [Link]
-
What is the mechanism of Cyproheptadine Hydrochloride? - Patsnap Synapse. [Link]
-
In silico toxicology protocols - National Institutes of Health. [Link]
-
Streamlining Toxicity Predictions with In Silico Profiling - Instem. [Link]
-
Cyproheptadine - ToxTidbits: Antidote Facts - University of Massachusetts. [Link]
Sources
- 2. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 3. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxometris.ai [toxometris.ai]
- 7. Ignota Labs [ignotalabs.ai]
- 8. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 9. toxicology.org [toxicology.org]
- 10. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. oecd.org [oecd.org]
- 13. optibrium.com [optibrium.com]
- 14. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 15. optibrium.com [optibrium.com]
- 16. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Topic: A Validated Protocol for Determining the In Vitro Metabolic Stability of Desmethylcyproheptadine Using Human Liver Microsomes
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabolic stability is a critical parameter in early drug discovery, providing essential insights into a compound's pharmacokinetic profile, such as its predicted half-life and oral bioavailability.[1][2] Desmethylcyproheptadine is a primary active metabolite of Cyproheptadine, a first-generation antihistamine whose metabolic fate is of significant interest.[3][4] This document provides a comprehensive, self-validating protocol for determining the in vitro metabolic stability of this compound. We detail a robust methodology using pooled human liver microsomes (HLM) coupled with a necessary NADPH regenerating system and quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each step is explained to empower researchers to not only execute the protocol but also to troubleshoot and adapt it for other novel chemical entities.
Foundational Principles: The "Why" Behind the Assay
Understanding the metabolic fate of a drug candidate is fundamental to predicting its behavior in vivo.[5][6] The liver is the primary site of drug metabolism, driven largely by enzymes located in the endoplasmic reticulum of hepatocytes.[2][7]
-
Why Human Liver Microsomes (HLM)? For this assay, we use HLM, which are vesicles of the endoplasmic reticulum prepared by ultracentrifugation of liver homogenate. This subcellular fraction is enriched with Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8][9] Using HLM provides a convenient, cost-effective, and standardized system to assess CYP-mediated metabolism, which is the major clearance pathway for a vast number of drugs.[7]
-
The Role of NADPH: CYP enzymes are monooxygenases that require a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[7][10] During the catalytic cycle, NADPH donates electrons to the CYP enzyme, which is essential for the activation of molecular oxygen and subsequent oxidation of the substrate. Without a sustained supply of NADPH, the metabolic reaction would quickly cease.
-
Causality of the NADPH Regenerating System: Simply adding a bolus of NADPH is often insufficient for incubations lasting more than a few minutes, as it is rapidly consumed. To ensure the enzymatic reaction proceeds at a linear rate, we employ an NADPH regenerating system . This system typically consists of Glucose-6-phosphate (G6P) and the enzyme Glucose-6-phosphate dehydrogenase (G6PDH).[11] G6PDH continuously converts NADP+ (the oxidized form) back to its active NADPH form, ensuring that NADPH concentration is not a rate-limiting factor in the assay.[10][11] This is a cornerstone of a self-validating protocol, as it removes a key variable that could otherwise lead to an underestimation of metabolic clearance.
-
The Analytical Endpoint: The assay measures stability by quantifying the disappearance of the parent compound, this compound, over time.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity, selectivity, and speed, allowing for precise measurement of the analyte even in a complex biological matrix.[1]
Below is a conceptual diagram illustrating the metabolic conversion central to this assay.
Caption: Cyproheptadine metabolism to this compound.
Materials, Reagents, and Equipment
Successful execution requires high-quality reagents and calibrated equipment. All aqueous solutions should be prepared with ultrapure water.
| Category | Item | Recommended Specifications/Vendor |
| Test Compound & Controls | This compound | Purity >98% |
| Verapamil (High Turnover Control) | Purity >98% | |
| Warfarin (Low Turnover Control) | Purity >98% | |
| Internal Standard (IS), e.g., Tolbutamide | Purity >98% | |
| Biological Matrix | Pooled Human Liver Microsomes (HLM) | From a reputable supplier (e.g., Corning, BioIVT), specify pool size (e.g., 200 donors) |
| Reagents & Buffers | Potassium Phosphate Buffer | 100 mM, pH 7.4 |
| NADPH Regenerating System | e.g., RapidStart™ (BioIVT) or prepare fresh: Solution A (NADP+, G6P) and Solution B (G6PDH) | |
| Acetonitrile (ACN) | LC-MS Grade | |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | |
| Formic Acid | LC-MS Grade | |
| Equipment & Consumables | Analytical Balance | |
| pH Meter | Calibrated | |
| Water Bath or Incubator Shaker | Set to 37°C | |
| Refrigerated Centrifuge | Capable of >3,000 x g | |
| 96-well Incubation Plates | Polypropylene, non-binding | |
| 96-well Collection Plates | Polypropylene | |
| Pipettes (Single and Multichannel) | Calibrated | |
| LC-MS/MS System | Triple Quadrupole or High-Resolution MS |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to enhance throughput and reproducibility.
Step 1: Preparation of Solutions (Self-Validation Checkpoint)
Accuracy begins here. Incorrect concentrations are a primary source of experimental error.
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH at room temperature. Store at 4°C.
-
Analyte Stock Solutions (10 mM): Dissolve this compound and control compounds in DMSO to create 10 mM stock solutions.
-
Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solutions 1:100 in 50:50 Acetonitrile:Water. This intermediate dilution minimizes the final DMSO concentration in the incubation.
-
HLM Working Suspension (1 mg/mL): On the day of the experiment, thaw pooled HLM on ice. Dilute the HLM stock to a final concentration of 1 mg/mL in cold (4°C) potassium phosphate buffer. Keep on ice until use.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH): Prepare according to the manufacturer's instructions or by combining stock solutions. Prepare this solution just prior to use and keep it on ice.
-
Quenching Solution: Prepare ice-cold Acetonitrile containing the internal standard at an appropriate concentration (e.g., 100 nM Tolbutamide).
Step 2: Incubation Plate Setup
The following workflow outlines the procedure from plate setup to sample analysis.
Sources
- 1. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. bioivt.com [bioivt.com]
- 7. mttlab.eu [mttlab.eu]
- 8. bioivt.com [bioivt.com]
- 9. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 10. bioivt.com [bioivt.com]
- 11. tebubio.com [tebubio.com]
LC-MS/MS method for Desmethylcyproheptadine quantification
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Desmethylcyproheptadine in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, the primary active metabolite of cyproheptadine, in human plasma. Cyproheptadine is a first-generation antihistamine and serotonin antagonist used for treating allergic reactions and other conditions.[1] Monitoring its major metabolite is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This method employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[2][3]
Introduction
Cyproheptadine is metabolized in humans primarily through N-demethylation to form this compound (also known as norcyproheptadine), along with other pathways like aromatic ring hydroxylation.[4] this compound is a pharmacologically active metabolite, and its concentration in systemic circulation is essential for understanding the overall therapeutic and potential toxic effects of the parent drug.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for bioanalytical quantification due to its high sensitivity and selectivity, which are critical for accurately measuring low-concentration analytes in complex biological matrices like plasma.[5] This method leverages the specificity of Multiple Reaction Monitoring (MRM) to ensure reliable quantification, free from endogenous interferences.[6] This application note provides a complete, step-by-step protocol for sample preparation, instrument operation, and method validation.
Principle of the Method
The method involves the extraction of this compound and a suitable internal standard (IS) from human plasma using solid-phase extraction (SPE). The rationale for choosing SPE is its ability to provide cleaner extracts and higher, more reproducible recoveries compared to liquid-liquid extraction, which is crucial for achieving low limits of quantification.[7]
Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard.[8] The ratio of the analyte peak area to the IS peak area is used to construct a calibration curve and determine the concentration in unknown samples.
Materials and Reagents
-
Analytes and Standards: this compound hydrochloride and this compound-d3 (or a suitable analog like amitriptyline) as an internal standard.[9]
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (reagent grade).
-
Plasma: Drug-free human plasma from at least six unique sources for validation.[3]
-
SPE Cartridges: Polymeric reversed-phase or mixed-mode strong cation exchange cartridges (e.g., Agilent Bond Elut Plexa or SampliQ SCX).[10][11]
-
Instrumentation:
-
HPLC or UHPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a series of CAL standards (e.g., 0.1 to 50 ng/mL) and at least three levels of QC samples (low, mid, high).
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of a polymeric SPE sorbent is based on its robustness and high, reproducible recoveries for basic compounds from plasma.[10]
-
Sample Pre-treatment: To 200 µL of plasma sample (blank, CAL, QC, or unknown), add 20 µL of the IS working solution and vortex. Dilute the sample with 400 µL of 2% ammonium hydroxide in water to ensure the analyte is in its basic, neutral form, promoting retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. This activates the stationary phase for optimal interaction.[12]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and endogenous interferences without eluting the analyte.
-
Elution: Elute the this compound and IS from the cartridge using 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B starting condition (e.g., 90:10 v/v) to ensure compatibility with the LC system and good peak shape.
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
LC-MS/MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar basic compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation of the analyte, enhancing ESI response and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Gradient | 5-95% B over 3 min, hold 1 min, re-equilibrate | A rapid gradient allows for short run times suitable for high-throughput analysis. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Use |
|---|---|---|---|
| This compound | 274.4 | > 96.1 | Quantifier |
| This compound | 274.4 | > 191.1 | Qualifier |
| This compound-d3 (IS) | 277.4 | > 99.1 | Quantifier |
Note: These transitions are illustrative and require experimental verification.
Caption: Principle of Multiple Reaction Monitoring (MRM).
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The key parameters assessed are summarized below.[3][15]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity | Analysis of ≥6 blank plasma lots for interference at the analyte and IS retention times. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity | A calibration curve with at least 6 non-zero standards is analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analysis of QC samples at LLOQ, Low, Mid, and High concentrations on 3 separate days (n=6 per level). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | Comparison of analyte peak area from extracted samples to unextracted samples. | Recovery should be consistent and reproducible across QC levels. |
| Matrix Effect | Comparison of analyte response in post-extraction spiked plasma vs. neat solution. | IS-normalized matrix factor CV should be ≤15%. |
| Stability | Analyte stability assessed under various conditions: bench-top, freeze-thaw cycles, and long-term storage. | Mean concentration should be within ±15% of nominal concentration. |
Example Validation Results
Table 5: Accuracy and Precision Data (Illustrative)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 0.10 | 8.5 | 11.2 | 105.4 |
| Low | 0.30 | 6.1 | 7.8 | 98.7 |
| Mid | 5.0 | 4.5 | 5.9 | 101.2 |
| High | 40.0 | 3.8 | 5.1 | 97.5 |
Conclusion
This application note presents a detailed, validated LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring high recovery. The method is sensitive, selective, and demonstrates excellent performance in terms of linearity, accuracy, and precision. It is well-suited for high-throughput analysis in clinical and research settings, providing reliable data for pharmacokinetic assessments and other drug development applications.
References
-
Porter, C. C., Arison, B. H., Gruber, V. F., Titus, D. C., & Vandenheuvel, W. J. (1975). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 3(3), 189–197. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Application Note. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Application Note. [Link]
-
Santana, D., de Nucci, G., & Lanchote, V. L. (2011). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Journal of Mass Spectrometry, 46(11), 1147–1154. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]
-
U.S. Food and Drug Administration. (2021). Cyproheptadine Hydrochloride Tablets USP Drug Label. [Link]
-
Majda, A., & Barchanska, H. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences, 4(4), 543–549. [Link]
-
Holcapek, M., & Volná, K. (2020). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
Sources
- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 2. hhs.gov [hhs.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. agilent.com [agilent.com]
- 7. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: A Robust HPLC-UV Method for the Quantification of Desmethylcyproheptadine in Biological Matrices
Abstract & Introduction
Desmethylcyproheptadine (DMC) is the primary active N-desmethylated metabolite of Cyproheptadine, a first-generation antihistamine and serotonin antagonist.[1] Cyproheptadine is utilized for treating allergic reactions and has off-label applications for appetite stimulation and managing serotonin syndrome.[1] The quantitative analysis of its major metabolite, this compound, is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies, providing essential data for evaluating drug efficacy, clearance rates, and bioequivalence.
This application note presents a detailed, robust, and validated isocratic High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of this compound in plasma. The methodology is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to final analysis.
Principle of the Method
The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, a moderately non-polar molecule, is retained on a non-polar C18 stationary phase. It is eluted using a polar mobile phase consisting of an organic solvent and an aqueous buffer. The buffer's pH is controlled to be slightly acidic, ensuring the tertiary amine group on the analyte is consistently protonated. This minimizes peak tailing and produces a sharp, symmetrical peak, which is essential for accurate quantification. Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to the maximal absorbance of the analyte's dibenzocycloheptene chromophore. Quantification is performed using an external standard calibration curve.
Method Development Rationale & Chromatographic Conditions
The selection of each parameter was guided by the physicochemical properties of this compound and established principles of chromatography to ensure a selective, robust, and reproducible assay.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is the industry standard for reversed-phase chromatography and is ideally suited for retaining analytes with the polarity of this compound. The alkyl chains of the C18 phase provide sufficient hydrophobic interaction with the analyte's core structure, allowing for effective separation from more polar matrix components. An Agilent Eclipse XDB-C18 or equivalent is recommended for its high-purity silica and excellent peak shape for basic compounds.[2]
-
Mobile Phase: The mobile phase is a critical component for achieving optimal separation.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at the chosen detection wavelength.
-
Aqueous Buffer (Ammonium Formate, pH 3.5): this compound contains a basic piperidine ring. Operating at an acidic pH (e.g., 3.5) ensures this amine is fully protonated (positively charged). This single ionic state prevents peak splitting and reduces silanol interactions on the stationary phase, leading to symmetrical peaks. Ammonium formate is an excellent volatile buffer, making this method transferable to mass spectrometry (LC-MS) if higher sensitivity is required. A similar approach using an ammonium formate buffer at pH 5.5 has proven effective for the parent compound, cyproheptadine.[3]
-
Ion-Pairing Agent (Optional): For enhanced retention and peak shape, an ion-pairing agent like sodium octane-1-sulfonate can be employed, which forms a neutral complex with the protonated analyte, increasing its interaction with the C18 stationary phase.[2] However, the primary method described here avoids ion-pairing agents to maintain simplicity and faster column equilibration.
-
-
Detection Wavelength (286 nm): The UV-Vis spectrum of the parent compound, cyproheptadine, shows a strong maximum absorbance at approximately 285-286 nm.[4][5] The N-demethylation to form this compound does not alter the core dibenzocycloheptene chromophore responsible for this absorbance. Therefore, 286 nm is selected as the optimal wavelength for sensitive and selective detection.
Instrumentation and Consumables
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatographic software for system control, data acquisition, and processing.
-
Analytical Balance, pH meter, Vortex Mixer, Centrifuge.
Summarized Method Parameters
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Formate (pH 3.5) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Detailed Experimental Protocols
Preparation of Reagents and Solutions
-
20 mM Ammonium Formate Buffer (pH 3.5):
-
Weigh 1.26 g of Ammonium Formate and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.5 using Formic Acid.
-
Filter the buffer through a 0.45 µm nylon filter before use.
-
-
Mobile Phase:
-
Prepare the mobile phase by mixing 450 mL of Acetonitrile with 550 mL of 20 mM Ammonium Formate buffer (pH 3.5).
-
Degas the solution for 15 minutes using sonication or helium sparging.
-
-
Diluent:
-
Use the mobile phase composition (Acetonitrile:Buffer 45:55) as the diluent for preparing standards and samples to ensure peak shape integrity.
-
Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the diluent.
-
-
Calibration Standards:
-
Perform serial dilutions from the primary stock solution using the diluent to prepare a series of calibration standards.
-
| Standard Level | Concentration (ng/mL) | Volume of Stock (µL) | Final Volume (mL) |
| CAL 1 | 25 | 25 µL of 1 µg/mL intermediate stock | 1 |
| CAL 2 | 50 | 50 µL of 1 µg/mL intermediate stock | 1 |
| CAL 3 | 100 | 100 µL of 1 µg/mL intermediate stock | 1 |
| CAL 4 | 250 | 25 µL of 10 µg/mL intermediate stock | 1 |
| CAL 5 | 500 | 50 µL of 10 µg/mL intermediate stock | 1 |
| CAL 6 | 1000 | 100 µL of 10 µg/mL intermediate stock | 1 |
Sample Preparation from Plasma (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is a robust technique for extracting analytes from complex biological fluids and removing interfering substances like proteins and phospholipids.[3][6]
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of internal standard solution (if used).
-
Add 50 µL of 1 M Sodium Hydroxide to basify the sample (this ensures the analyte is in its neutral, more organic-soluble form).
-
Add 1 mL of extraction solvent (e.g., Ethyl Acetate or a 90:10 mixture of n-Hexane:Isoamyl Alcohol).
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for injection.
Method Validation & System Suitability
For the method to be trustworthy, it must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). A system suitability test (SST) must be performed before each analytical run to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Inject a mid-concentration standard (e.g., 250 ng/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Visualized Workflows and Logic
General Analytical Workflow
The following diagram illustrates the end-to-end process for the analysis of a single sample.
Caption: End-to-end workflow from sample receipt to final report generation.
Method Development Logic
This diagram shows the decision-making process for selecting the core HPLC parameters.
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assay of cyproheptadine hydrochloride and the related substances with HPLC [yxsj.smmu.edu.cn]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Notes: A Guide to Sourcing and Utilizing Desmethylcyproheptadine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Reference Standard
Desmethylcyproheptadine, a primary metabolite and potential impurity of the antihistamine Cyproheptadine, is a molecule of significant interest in pharmaceutical development and quality control.[] Its accurate quantification is paramount for pharmacokinetic studies, impurity profiling, and ensuring the safety and efficacy of the final drug product. The foundation of such precise analytical work rests upon the quality of the chemical reference standard used.
A reference standard is a highly purified and well-characterized substance that serves as a benchmark for analytical measurements. It is indispensable for method development, validation, and routine quality control (QC) applications.[2] The use of a certified reference standard ensures the accuracy, reproducibility, and traceability of analytical data, which is a non-negotiable requirement in a regulated environment.[3] This guide provides a detailed framework for selecting, purchasing, and implementing a this compound reference standard in a scientific setting.
Part 1: Sourcing and Qualification of a this compound Reference Standard
The procurement of a reference standard is a multi-step process that demands diligence. The goal is to acquire a material of the highest possible purity and with comprehensive documentation.[4][5]
Vendor Selection and Types of Standards
Since this compound is a metabolite and not a widely available pharmacopeial article itself, you will likely be sourcing a non-compendial, or secondary, reference standard. These are typically produced by specialized chemical synthesis companies.
Key Vendor Attributes:
-
Custom Synthesis Capabilities: The vendor should have a proven track record in synthesizing complex organic molecules to high purity.[6]
-
Comprehensive Analytical Support: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with data from multiple analytical techniques.
-
Regulatory Compliance: Look for suppliers who operate under relevant quality management systems (e.g., ISO 9001) or have experience supplying to cGMP-compliant laboratories.
Primary vs. Secondary Standards:
-
Primary Standards: These are of the highest purity (typically >99.5%) and are extensively characterized.[5] They are often sourced from national metrology institutes (e.g., NIST) or pharmacopeias (e.g., USP, EP).[4][7]
-
Secondary (or In-house) Standards: This is the most likely category for this compound. It is a well-characterized standard qualified against a primary standard or through rigorous independent analysis. Its purity is assigned based on comprehensive testing.[5]
Caption: Decision workflow for sourcing a reference standard.
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis is the most critical document accompanying your reference standard.[8][9] It is a formal report card for a specific batch, providing detailed quality information.[8] Do not accept a generic technical data sheet in its place.
Essential Components of a this compound CoA:
| Section | Description & What to Look For |
| Header Information | Must include the supplier's name, product name ("this compound"), CAS No. (14051-46-8), a unique Lot/Batch Number, and the date of analysis or release.[][2] |
| Chemical Properties | Molecular Formula (C20H19N) and Molecular Weight (273.4 g/mol ) should be stated.[] |
| Identity Confirmation | The CoA must provide evidence confirming the chemical structure. This is typically achieved through a combination of techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). The data should be consistent with the known structure of this compound. |
| Purity/Assay | This is the most critical quantitative value. Look for a purity value, ideally 99.5% or higher.[3] The method used for this determination, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be specified. The purity value is often calculated using a mass balance approach.[9] |
| Impurities | The CoA should account for other potential substances. This includes Water Content (by Karl Fischer titration), Residual Solvents (by Headspace GC), and Residue on Ignition (sulfated ash). These values are subtracted from 100% along with chromatographic impurities to determine the final purity factor.[9] |
| Physical Appearance | A description of the material (e.g., "White to Off-White Solid"). |
| Storage Conditions | Recommended storage (e.g., "Store at 2-8°C, protect from light") is vital for maintaining the standard's stability.[7] |
| Retest/Expiry Date | A date by which the material should be re-analyzed to ensure its continued fitness for use. |
Part 2: Application Protocols for Verification and Use
Upon receipt, the reference standard must be handled correctly and its identity should be verified before use in critical assays.
Initial Receipt and Solution Preparation
-
Inspect: Visually inspect the container for any damage. Ensure the label information matches the CoA.
-
Log: Record the receipt date, lot number, and storage location in a dedicated reference standard logbook.
-
Store: Immediately transfer the standard to the storage conditions specified on the CoA.
-
Equilibrate: Before opening, allow the container to equilibrate to room temperature (approx. 30-60 minutes) to prevent moisture condensation.
Protocol: Preparation of a 1.0 mg/mL Stock Solution
-
Objective: To accurately prepare a concentrated stock solution for creating working standards and calibration curves.
-
Materials:
-
This compound Reference Standard
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10.0 mL)
-
HPLC-grade Methanol or Acetonitrile
-
Pipettes and appropriate safety equipment
-
-
Procedure:
-
Place a clean, dry weighing vessel on the analytical balance and tare.
-
Accurately weigh approximately 10.0 mg of the this compound reference standard. Record the exact weight to four decimal places (e.g., 10.12 mg).
-
Carefully transfer the weighed powder to the 10.0 mL volumetric flask.
-
Add approximately 7 mL of the diluent (e.g., Methanol) and gently swirl or sonicate to dissolve the material completely.
-
Allow the solution to return to room temperature.
-
Add diluent to the graduation mark of the flask (meniscus bottom on the line).
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the exact concentration, accounting for the purity stated on the CoA.
-
Formula:Concentration (mg/mL) = (Weight (mg) * Purity (% / 100)) / Volume (mL)
-
Example:(10.12 mg * 0.996) / 10.0 mL = 1.008 mg/mL
-
-
Transfer the solution to a labeled, amber glass vial and store under the recommended conditions.
-
Protocol: Identity and Purity Verification by HPLC-UV
This protocol provides a general-purpose method to confirm the identity (by retention time) and chromatographic purity of the received standard. It is adapted from established methods for Cyproheptadine and its related substances.[10][11]
HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the molecule. |
| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 4.5) (50:50, v/v) | A common reversed-phase eluent system offering good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 285 nm[10][12] | Cyproheptadine and its analogues show strong absorbance at this wavelength. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Procedure:
-
Prepare a working solution of this compound at approximately 0.1 mg/mL from the stock solution.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no system peaks interfere.
-
Inject the working solution.
-
Expected Outcome: The chromatogram should show a single major peak. The area percent of this peak should be consistent with the purity value stated on the CoA (e.g., >99.5%).
Protocol: Definitive Identity Confirmation by LC-MS/MS
For unambiguous identity confirmation, LC-MS/MS is the gold standard. It provides molecular weight information and structural data through fragmentation patterns.[13][14]
LC-MS/MS Parameters:
| Parameter | Recommended Condition | Rationale |
| LC Conditions | As per the HPLC method above, or a faster gradient method using 0.1% formic acid in water and acetonitrile. | Formic acid is a volatile modifier ideal for MS. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperidine nitrogen is basic and readily protonated. |
| MS Scan Mode | Full Scan (to find parent ion) and Product Ion Scan (to see fragments). | A two-step process to confirm mass and structure. |
| Expected m/z | Parent Ion [M+H]⁺: 274.2 | Calculated from the molecular formula C₂₀H₁₉N (MW = 273.4). |
| Key Fragments | Monitor for characteristic fragment ions. | Fragmentation will occur at the weakest bonds, providing a structural fingerprint. |
Procedure:
-
Infuse a dilute solution (e.g., 1-10 µg/mL) of the standard into the mass spectrometer.
-
Acquire data in full scan mode to locate the protonated molecular ion at m/z 274.2.
-
Perform a product ion scan on the m/z 274.2 precursor ion.
-
Expected Outcome: The mass spectrum should show a strong signal at m/z 274.2, and the fragmentation pattern should be consistent with the molecule's structure, confirming its identity.
Caption: Experimental workflow for reference standard verification.
Conclusion
The integrity of a this compound reference standard is the bedrock of reliable and defensible analytical data. A meticulous approach to sourcing from reputable vendors, coupled with a thorough evaluation of the Certificate of Analysis, is the first and most critical step. In-house verification using orthogonal analytical techniques like HPLC-UV and LC-MS/MS provides a self-validating system that ensures the standard is fit for its intended purpose. By following these guidelines, researchers and drug development professionals can proceed with confidence, knowing their analytical measurements are anchored to a well-characterized and trustworthy reference point.
References
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Afton Chemical. How to Read a Chemical Certificate of Analysis (COA). [Link]
-
Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. ResearchGate. [Link]
-
Tess, D. F., et al. (2011). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. PubMed. [Link]
-
PubChem. This compound 10,11-epoxide. [Link]
-
SynZeal. Desmethyl Cyproheptadine. [Link]
-
National Institute of Standards and Technology (NIST). Certificate of Analysis - Standard Reference Material 3284. [Link]
-
Feás, X., et al. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. PubMed. [Link]
-
El-Kimary, E. I., et al. (2021). Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. PubMed. [Link]
-
Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]
-
Rajput, S. J., & Sathe, M. A. New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. [Link]
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International - Chromatography Online. [Link]
-
Rathore, A. S., & Mhatre, R. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
-
Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And. IISTE.org. [Link]
Sources
- 2. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 3. who.int [who.int]
- 4. pharmtech.com [pharmtech.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. epichem.com [epichem.com]
- 7. usp.org [usp.org]
- 8. alliancechemical.com [alliancechemical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Desmethylcyproheptadine in Human Plasma
Abstract
This application note presents a detailed and validated solid-phase extraction (SPE) protocol for the efficient isolation of desmethylcyproheptadine, the primary active metabolite of cyproheptadine, from human plasma.[1] Cyproheptadine is a first-generation antihistamine with additional antiserotonergic properties, making the quantification of its major metabolite crucial for pharmacokinetic and toxicokinetic studies.[1] This protocol employs a mixed-mode cation exchange SPE strategy, which offers superior selectivity and cleanup for basic compounds in complex biological matrices.[2][3] The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for bioanalytical applications. All procedures are designed to align with the principles of bioanalytical method validation, ensuring data integrity and reliability.[4][5][6][7]
Introduction: The Rationale for this compound Monitoring
Cyproheptadine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, leading to the formation of several metabolites.[8] this compound is a significant metabolite that contributes to the overall pharmacological effect of the parent drug.[1] Therefore, accurate measurement of its concentration in plasma is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of cyproheptadine, as well as for therapeutic drug monitoring and in drug development research.
Plasma presents a complex matrix containing proteins, lipids, salts, and other endogenous substances that can interfere with sensitive analytical techniques like LC-MS/MS.[3] Solid-phase extraction is a widely adopted sample preparation technique that effectively removes these interferences, concentrates the analyte of interest, and improves the overall robustness and reliability of the analytical method.[9] This application note focuses on a mixed-mode SPE approach, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity in extracting basic analytes like this compound from plasma.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful SPE method.
| Property | Value | Source |
| Molecular Formula | C20H19N | [] |
| Molecular Weight | 273.4 g/mol | [] |
| Predicted pKa | 10.45 ± 0.20 | [8] |
| Predicted LogP | 4.7 | [1] |
This compound is a basic compound due to the presence of the piperidine ring, with a predicted pKa of 10.45.[8] This indicates that it will be positively charged at a pH significantly below its pKa. Its relatively high LogP value suggests considerable hydrophobicity.[1] This dual character—a positive charge at acidic to neutral pH and hydrophobicity—makes it an ideal candidate for mixed-mode cation exchange SPE.
SPE Protocol: A Step-by-Step Guide
This protocol is optimized for a mixed-mode strong cation exchange (SCX) SPE cartridge.
Materials and Reagents
-
SPE Cartridge: Mixed-mode strong cation exchange (SCX), e.g., 100 mg/3 mL
-
Plasma: Human plasma, collected with an appropriate anticoagulant (e.g., EDTA)
-
Methanol (MeOH): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid (FA): 88% or higher purity
-
Ammonium Hydroxide (NH₄OH): 28-30%
-
Internal Standard (IS): A structurally similar compound, e.g., this compound-d3 or another suitable basic drug.
Solution Preparation
-
Acidic Water (1% FA): Add 1 mL of formic acid to 99 mL of water.
-
Basic Methanol (1% NH₄OH in MeOH): Add 1 mL of ammonium hydroxide to 99 mL of methanol.
Experimental Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol.
Caption: SPE workflow for this compound from plasma.
Detailed Protocol
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SCX cartridge.
-
Pass 1 mL of water through the cartridge. This step activates the reversed-phase functional groups of the sorbent.[12]
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of acidic water (1% FA) through the cartridge. This prepares the ion-exchange functional groups for sample loading.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SCX cartridge at a slow, steady flow rate (approximately 1 mL/min).[2]
-
-
Washing:
-
Elution:
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Method Validation and Performance Characteristics
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[4][5][6][7] The following table summarizes the expected performance characteristics of this SPE protocol based on typical validation parameters for similar bioanalytical methods.
| Parameter | Target Acceptance Criteria | Expected Performance |
| Recovery | >80% | Consistent and reproducible recovery is expected due to the dual retention mechanism of the mixed-mode sorbent. |
| Matrix Effect | CV < 15% | The comprehensive wash steps are designed to minimize ion suppression or enhancement from endogenous plasma components. |
| Linearity | r² > 0.99 | The method is anticipated to be linear over a clinically relevant concentration range. |
| Precision (CV%) | Within-run and Between-run CV < 15% (20% at LLOQ) | High precision is expected due to the controlled and robust nature of the SPE protocol.[6] |
| Accuracy (%) | Within ±15% of nominal value (20% at LLOQ) | The use of an appropriate internal standard will ensure high accuracy.[6] |
| Lower Limit of Quantification (LLOQ) | Dependent on LC-MS/MS sensitivity | Expected to be in the low ng/mL range, suitable for pharmacokinetic studies. |
Causality and Experimental Choices
The success of this protocol is rooted in the deliberate selection of each component and step, as illustrated in the following decision pathway.
Caption: Decision logic for the SPE method development.
-
Choice of Mixed-Mode SCX Sorbent: this compound's basic nature (pKa ~10.45) and hydrophobicity make it an excellent candidate for a mixed-mode sorbent that combines strong cation exchange and reversed-phase properties.[8] This dual retention mechanism provides superior selectivity compared to a single-mode sorbent, allowing for more rigorous wash steps and a cleaner final extract.[2][3]
-
Acidic Sample Loading: By acidifying the plasma sample with formic acid, the piperidine nitrogen of this compound is protonated (positively charged). This ensures strong retention on the negatively charged sulfonic acid groups of the SCX sorbent.[11][13]
-
Two-Step Wash: The first wash with acidic water removes hydrophilic, non-retained matrix components without disrupting the ion-exchange interaction. The second wash with methanol is a critical step; it removes lipids and other hydrophobic interferences that are held by the reversed-phase mechanism of the sorbent.[11][12] Because the analyte is strongly bound by ion exchange, it is not eluted by the methanol wash, leading to a significant cleanup of the sample.
-
Basic Elution: The addition of ammonium hydroxide to the elution solvent (methanol) increases the pH, neutralizing the charge on this compound. This disrupts the primary ion-exchange retention mechanism, allowing the analyte to be eluted from the cartridge.[2][11]
Downstream Analysis: LC-MS/MS
The clean extract obtained from this SPE protocol is highly compatible with LC-MS/MS analysis. A reversed-phase C18 column is typically used for chromatographic separation.[14][15] Detection is achieved using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity. The MRM transitions for cyproheptadine (m/z 288.1 -> 96.1 and 288.1 -> 191.2) can be adapted for this compound (m/z 274.2 -> 96.1, for example, though transitions should be empirically optimized).[14][16][17]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of this compound from human plasma. By leveraging the principles of mixed-mode SPE and tailoring the procedure to the specific physicochemical properties of the analyte, this method offers high recovery and excellent sample cleanup. The detailed, step-by-step protocol and the explanation of the underlying scientific principles make this a valuable resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of cyproheptadine and its metabolites.
References
-
Agilent Technologies. SPE Method Development Tips and Tricks. [Link]
-
Feás, X., Ye, L., Hosseini, S. V., Fente, C. A., & Cepeda, A. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1044–1049. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2913, Cyproheptadine. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies Application Note. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Phenomenex. Optimizing Wash & Elution in SPE Method Development. [Link]
-
Feás, X., Ye, L., Hosseini, S. V., Fente, C. A., & Cepeda, A. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. ResearchGate. [Link]
-
Feás, X., Vázquez, B., Fente, C. A., Franco, C. M., & Cepeda, A. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. Journal of AOAC International, 92(2), 548–555. [Link]
-
Majors, R. E. (2013). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 543–551. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Application of LC-MS/MS method for the determination of cyproheptadine in dietary supplements. (2023). VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
Woolf, E. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 124167, this compound 10,11-epoxide. [Link]
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. This compound | 14051-46-8 [amp.chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of LC-MS/MS method for the determination of cyproheptadine in dietary supplements [vjfc.nifc.gov.vn]
Demystifying Central Nervous System Access: A Guide to In Vitro Blood-Brain Barrier Permeability Assessment of Desmethylcyproheptadine
Introduction: The Critical Hurdle for CNS Drug Efficacy
The blood-brain barrier (BBB) represents a formidable physiological gatekeeper, meticulously controlling the passage of substances from the systemic circulation into the central nervous system (CNS). This highly selective barrier, formed by a tightly packed monolayer of brain microvascular endothelial cells, is crucial for maintaining cerebral homeostasis and protecting the brain from neurotoxic agents.[1] However, for the vast majority of potentially therapeutic compounds targeting CNS disorders, the BBB is a major impediment to effective drug delivery.[2] An estimated 98% of small-molecule drugs are unable to cross this barrier in therapeutically relevant concentrations, leading to high attrition rates in CNS drug development pipelines.[2][3] Therefore, early and accurate assessment of a compound's ability to permeate the BBB is a cornerstone of modern neuropharmacology research.
Desmethylcyproheptadine is the principal active metabolite of cyproheptadine, a first-generation antihistamine with additional antiserotonergic and anticholinergic properties.[4] While cyproheptadine itself is known to cross the BBB, leading to sedative effects, the CNS permeability profile of its primary metabolite, this compound, is a critical parameter in understanding the overall pharmacodynamic profile of the parent drug.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assessing the in vitro BBB permeability of this compound. We will delve into two widely adopted and complementary methodologies: the Parallel Artificial Membrane Permeability Assay (PAMPA) for high-throughput screening of passive diffusion and a cell-based Transwell assay for a more biologically relevant assessment that incorporates potential cellular transport mechanisms.
Guiding Principles: Selecting the Appropriate In Vitro Model
The choice of an in vitro BBB model is contingent on the specific research question and the stage of drug development. A tiered approach, beginning with a high-throughput, cost-effective assay and progressing to more complex, physiologically relevant models, is often the most efficient strategy.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based model that rapidly evaluates the passive, transcellular permeability of a compound.[7] It utilizes a 96-well filter plate where the filter is coated with a lipid solution that mimics the lipid composition of the brain capillary endothelial cell membranes. This assay is particularly valuable in the early stages of drug discovery for ranking and prioritizing compounds based on their lipophilicity and ability to passively diffuse across a lipid barrier. The primary advantage of PAMPA lies in its simplicity, high throughput, and excellent reproducibility. However, it is crucial to recognize its limitation: PAMPA does not account for active transport mechanisms (both influx and efflux) or the paracellular pathway (transport between cells), which are integral components of BBB physiology.[7]
Cell-Based Transwell Assays: A Step Closer to Physiology
To investigate the contribution of cellular transport mechanisms, cell-based assays are indispensable. These models typically employ a Transwell system, where a monolayer of brain endothelial cells is cultured on a semi-permeable microporous membrane, separating an apical (blood-side) and a basolateral (brain-side) chamber.[8] For this application note, we will focus on two commonly used and well-characterized immortalized cell lines:
-
hCMEC/D3 (Human Cerebral Microvascular Endothelial Cell Line): This is a widely accepted model of the human BBB, valued for its human origin and expression of key BBB-specific tight junction proteins and transporters.[8]
-
bEnd.3 (Murine Brain Endothelial Cell Line): A robust and easy-to-culture murine cell line that forms tight junctions and provides a reliable model for BBB permeability studies.
These cell-based models allow for the quantification of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significant difference between these two Papp values can indicate the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and are a common cause of poor brain penetration of drugs.[5]
Experimental Protocols
Protocol 1: PAMPA-BBB Assay for this compound
This protocol provides a step-by-step guide for assessing the passive permeability of this compound.
Materials:
-
This compound
-
PAMPA plate (e.g., 96-well MultiScreen-IP PAMPA filter plate)
-
Acceptor sink buffer (e.g., Phosphate Buffered Saline with 5% DMSO)
-
Brain lipid solution (e.g., 1% L-α-phosphatidylcholine in dodecane)
-
Donor buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-permeability control (e.g., Propranolol)
-
Low-permeability control (e.g., Atenolol)
-
96-well UV-compatible plates for analysis
-
Multichannel pipette
-
Plate shaker
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of the PAMPA Plate:
-
Carefully dispense 5 µL of the brain lipid solution onto the membrane of each well of the donor plate. Ensure the entire membrane surface is coated.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the donor buffer to the final desired concentration (e.g., 10 µM). Also prepare solutions for the high and low permeability controls.
-
-
Assay Setup:
-
Add 300 µL of the acceptor sink buffer to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate into the acceptor plate, ensuring no air bubbles are trapped.
-
Add 150 µL of the this compound solution and control solutions to the corresponding wells of the donor plate.
-
-
Incubation:
-
Cover the PAMPA plate assembly and incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
-
Sample Collection and Analysis:
-
After incubation, carefully remove the donor plate.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of this compound and the controls in each sample using a validated LC-MS/MS method.
-
Data Analysis:
The effective permeability (Pe) in cm/s is calculated using the following equation:
Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
A simplified apparent permeability (Papp) can also be calculated.[3]
Protocol 2: hCMEC/D3 Transwell Permeability Assay
This protocol details the assessment of this compound permeability across a human cell-based BBB model.
Materials:
-
hCMEC/D3 cells
-
Complete endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size, polyester membrane)
-
24-well plates
-
Collagen-coated flasks and Transwell inserts
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
LC-MS/MS system for quantification
-
Trans-Epithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in collagen-coated flasks according to the supplier's recommendations.
-
Seed the hCMEC/D3 cells onto collagen-coated Transwell inserts at a high density (e.g., 2.5 x 10^5 cells/cm²).
-
Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.
-
-
Barrier Integrity Assessment:
-
Monitor the formation of the monolayer by measuring the TEER daily. A stable TEER value (e.g., > 30 Ω·cm²) indicates a well-formed barrier.
-
Perform a Lucifer yellow permeability assay to assess the integrity of the paracellular pathway. Low permeability of Lucifer yellow confirms a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the this compound solution (in transport buffer) to the apical (top) chamber.
-
Incubate at 37°C with 5% CO2.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:
-
Perform the assay as described above, but add the this compound solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:[3]
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
The efflux ratio (ER) is calculated as:
An efflux ratio significantly greater than 2 is indicative of active efflux.
Data Presentation and Interpretation
The results from these assays should be tabulated for clear comparison and interpretation.
Table 1: Expected Permeability Classification from PAMPA-BBB Assay
| Compound | Predicted Permeability (Pe) (10⁻⁶ cm/s) | BBB Permeability Classification |
| Propranolol (High) | > 6.0 | High |
| This compound | (Experimental Value) | (To be determined) |
| Atenolol (Low) | < 2.0 | Low |
Table 2: Representative Data from hCMEC/D3 Transwell Assay
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted BBB Penetration |
| Propranolol (High Permeability) | 15.0 ± 2.1 | 14.5 ± 1.9 | 0.97 | High |
| This compound | (Experimental Value) | (Experimental Value) | (To be calculated) | (To be determined) |
| Atenolol (Low Permeability) | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 | Low |
| Rhodamine 123 (P-gp Substrate) | 0.2 ± 0.05 | 2.5 ± 0.4 | 12.5 | Low (due to efflux) |
Note: The values for Propranolol, Atenolol, and Rhodamine 123 are representative and may vary between laboratories.
Interpretation of Results:
-
High PAMPA-BBB permeability for this compound would suggest that the molecule has the requisite physicochemical properties for passive diffusion across a lipid membrane.
-
In the cell-based assay , a high Papp (A-B) value, comparable to that of propranolol, would indicate efficient transport across the endothelial cell monolayer.
-
An efflux ratio close to 1 would suggest that active efflux is not a major factor in the transport of this compound across the BBB.
-
Conversely, an efflux ratio significantly greater than 2 would imply that the compound is a substrate for efflux transporters like P-gp, which would likely limit its accumulation in the brain.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Figure 1: A flowchart illustrating the parallel workflows for determining the in vitro BBB permeability of this compound using both PAMPA and cell-based Transwell assays.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for characterizing the in vitro BBB permeability of this compound. By employing a combination of the high-throughput PAMPA-BBB assay and a more physiologically relevant cell-based Transwell model, researchers can gain valuable insights into both the passive diffusion and active transport characteristics of this important metabolite. The data generated from these assays are critical for building a comprehensive pharmacokinetic and pharmacodynamic profile, ultimately aiding in the prediction of its CNS effects and contributing to the safer and more effective use of its parent compound, cyproheptadine.
Future studies could expand upon this work by utilizing co-culture models that incorporate astrocytes and pericytes, further mimicking the neurovascular unit and enhancing the predictive power of the in vitro system. Additionally, investigating the permeability in models expressing specific human efflux transporters can provide more granular information on the mechanisms that may limit the brain penetration of this compound.
References
- Burek, M., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Current Pharmaceutical Design, 19(7), 1277-1291.
- Omidi, Y., et al. (2003). Evaluation of the immortalised mouse brain capillary endothelial cell line, b.End3, as an in vitro model of the blood-brain barrier. Journal of Pharmacy and Pharmacology, 55(1), 51-62.
- Hartz, A. M., & Bauer, B. (2010). ABC transporters in the CNS—an inventory. Current Pharmaceutical Biotechnology, 11(6), 656-673.
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
- Bagchi, S., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
-
U.S. Food and Drug Administration. (2020). Cyproheptadine Hydrochloride Tablets USP. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2913, Cyproheptadine. Retrieved from [Link]
- Fisher, L. J., et al. (1979). Human metabolism of cyproheptadine. Drug Metabolism and Disposition, 7(5), 269-274.
- Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
- Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890.
- Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14.
- Kansy, M., et al. (1998). Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 41(7), 1007-1010.
- Hubatsch, I., et al. (2007). Apparent permeability (Papp) in Caco-2 cells in relation to the human intestinal absorption of drugs. European Journal of Pharmaceutical Sciences, 30(5), 395-405.
- Lamberts, S. W., et al. (1983). Cyproheptadine and this compound directly inhibit the release of adrenocorticotrophin and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland. Journal of Endocrinology, 96(3), 395-400.
- Yang, S., et al. (2017). Identification of two immortalized cell lines, ECV304 and bEnd3, for in vitro permeability studies of blood-brain barrier. PLoS ONE, 12(10), e0187017.
- Cecchelli, R., et al. (2007). A stable and reproducible P-glycoprotein-based in vitro model of the blood-brain barrier. Cellular and Molecular Neurobiology, 27(4), 501-515.
- Gindri, I. M., et al. (2014). Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs.
- Abbott, N. J., et al. (2010). Structure and function of the blood–brain barrier. Neurobiology of Disease, 37(1), 13-25.
-
Emulate, Inc. (n.d.). Apparent Permeability (Papp) Calculator. Retrieved from [Link]
- Paton, D. M., & Webster, D. R. (1985). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics, 10(6), 477-497.
-
Bio-protocol. (n.d.). Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER). Retrieved from [Link]
-
ResearchGate. (2016). How to calculate apparent permeability from Caco2 Transwell assay?. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
JoVE. (2023). Barrier Functional Integrity Recording on bEnd.3 Vascular Endothelial Cells via Transendothelial Electrical Resistance Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124167, this compound 10,11-epoxide. Retrieved from [Link]
-
ResearchGate. (2021). Requirements for an ideal (modern) in vitro model of the human BBB. Retrieved from [Link]
-
News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]
-
MedCentral. (n.d.). Cyproheptadine: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
PubMed Central. (2015). Evaluation of the appropriate time range for estimating the apparent permeability coefficient (P(app)) in a transcellular transport study. Retrieved from [Link]
-
PubMed Central. (2008). Permeability of Endothelial and Astrocyte Cocultures: In Vitro Blood–Brain Barrier Models for Drug Delivery Studies. Retrieved from [Link]
-
ResearchGate. (2021). Requirements for an ideal (modern) in vitro model of the human BBB. Retrieved from [Link]
-
CUNY Academic Works. (2022). LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. Retrieved from [Link]
-
YouTube. (2022). Alzheimer's treatment breakthrough delivers drugs through blood-brain barrier. Retrieved from [Link]
-
YouTube. (2012). Seminar: In vitro approaches to the blood-brain barrier (Dr. Vincent Berezowski). Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
ResearchGate. (2014). The Blood–Brain Barrier and CNS Drug Delivery. Retrieved from [Link]
-
MDPI. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Retrieved from [Link]
-
PLOS One. (2017). Identification of two immortalized cell lines, ECV304 and bEnd3, for in vitro permeability studies of blood-brain barrier. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). CYPROHEPTADINE HYDROCHLORIDE tablets usp. Retrieved from [Link]
-
Tebubio. (2016). Why is the hCMEC/D3 cell line a robust in vitro BBB model?. Retrieved from [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]
-
YouTube. (2021). Drug Transport Across the Blood Brain Barrier with Dr. Sadhana Jackson. Retrieved from [Link]
-
Ingenta Connect. (2008). Blood-brain barrier in vitro models as tools in drug discovery: Assessment of the transport ranking of antihistaminic drugs. Retrieved from [Link]
-
MDPI. (2021). In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae. Retrieved from [Link]
-
Emulate, Inc. (n.d.). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Retrieved from [Link]
-
Frontiers. (2019). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Retrieved from [Link]
-
PubMed Central. (2022). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Retrieved from [Link]
-
Bioinformatics | Oxford Academic. (2020). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Retrieved from [Link]
-
ResearchGate. (2002). Predicting Blood−Brain Barrier Permeation from Three-Dimensional Molecular Structure. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Blood-brain barrier in vitro models as tools in drug discovery: Assessment of the transport ranking of antihistaminic drugs. Retrieved from [Link]
-
PubMed Central. (2019). The blood-brain barrier studied in vitro across species. Retrieved from [Link]
Sources
- 1. The blood-brain barrier studied in vitro across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. emulatebio.com [emulatebio.com]
- 7. mdpi.com [mdpi.com]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Desmethylcyproheptadine in urine samples
An Application Note for the Sensitive and Robust Quantification of Desmethylcyproheptadine in Human Urine using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction: The Rationale for Monitoring this compound
Cyproheptadine is a first-generation antihistamine and serotonin antagonist with a range of clinical applications, including the treatment of allergic reactions and off-label use as an appetite stimulant.[1] Following administration, cyproheptadine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, before its metabolites are excreted in the urine.[2] One of the major metabolic pathways is N-demethylation, which results in the formation of its active metabolite, this compound.[3]
The quantification of this compound in urine is a critical aspect of pharmacokinetic and toxicokinetic studies for several reasons. It provides a more comprehensive picture of the drug's disposition and metabolism in the body. Furthermore, monitoring the metabolite can be crucial in clinical and forensic toxicology to confirm exposure to the parent drug, cyproheptadine. Given that a significant portion of cyproheptadine is excreted as metabolites in the urine, a reliable method for the quantification of this compound is essential for researchers in drug development and clinical chemistry.[1][4]
This application note presents a detailed, validated protocol for the quantification of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is designed to be both sensitive and robust, incorporating solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for optimal accuracy and precision. The validation of this method is based on the principles outlined in the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
Methodology Overview
The analytical workflow for the quantification of this compound in urine consists of several key stages: sample pre-treatment including enzymatic hydrolysis, solid-phase extraction, chromatographic separation, and detection by tandem mass spectrometry.
Figure 1: A schematic overview of the analytical workflow for the quantification of this compound in urine.
Materials and Reagents
Chemicals and Standards
-
This compound hydrochloride (analytical standard)
-
This compound-d3 (stable isotope-labeled internal standard)
-
Cyproheptadine hydrochloride (for selectivity testing)
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Ultrapure water
Solid-Phase Extraction (SPE) Cartridges
-
Mixed-mode cation exchange SPE cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Protocols
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into drug-free human urine. The concentration range for the calibration curve should be selected to cover the expected concentrations in study samples.
Sample Preparation: A Step-by-Step Protocol
The following protocol details the pre-treatment and extraction of this compound from urine samples.
Figure 2: Detailed step-by-step solid-phase extraction (SPE) protocol for this compound from urine.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 0.5 mL of urine sample, calibration standard, or QC sample.
-
Internal Standard Spiking: Add the internal standard working solution to each sample to achieve a final concentration that is in the mid-range of the calibration curve.
-
Enzymatic Hydrolysis: Add 250 µL of 0.1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution. Vortex briefly and incubate at 37°C for 18 hours. This step is crucial for cleaving glucuronide conjugates to measure total this compound.[7]
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Load the incubated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the charge on the basic analyte, releasing it from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[8]
LC-MS/MS Conditions
The following table summarizes the optimized LC-MS/MS parameters for the analysis of this compound.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 2 |
Table 1: Optimized Liquid Chromatography and Mass Spectrometry Conditions.
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. For each analyte, at least two MRM transitions (a quantifier and a qualifier) are monitored.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 274.1 | 96.1 | Quantifier |
| 274.1 | 191.2 | Qualifier | |
| This compound-d3 (IS) | 277.1 | 96.1 | Quantifier |
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions. Note: These transitions are proposed based on the structure of this compound and the known fragmentation of cyproheptadine. Optimization of collision energy for each transition is required.
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines, which include assessments of selectivity, accuracy, precision, linearity, sensitivity, and stability.[5][6]
Validation Summary
The following table provides a summary of the validation results, which demonstrate that the method is reliable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 0.5 - 500 ng/mL |
| LLOQ | S/N ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal | Stable |
Table 3: Summary of Bioanalytical Method Validation Results.
Causality in Experimental Choices
-
Enzymatic Hydrolysis: The inclusion of a β-glucuronidase hydrolysis step is essential because a significant fraction of drug metabolites are excreted as glucuronide conjugates. Omitting this step would lead to an underestimation of the total metabolite concentration.[7]
-
Mixed-Mode SPE: A mixed-mode cation exchange SPE sorbent is chosen due to the basic nature of this compound. This allows for a more rigorous washing protocol to remove matrix interferences, leading to a cleaner extract and reduced matrix effects in the MS source.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (this compound-d3) is the gold standard in quantitative mass spectrometry.[10] It co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate correction for any variations during sample preparation and analysis.[6]
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human urine. The method has been thoroughly validated according to international regulatory guidelines and has demonstrated excellent performance in terms of accuracy, precision, and linearity. The detailed protocols for sample preparation and analysis provide a reliable framework for researchers in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures the highest level of data quality, making this method suitable for regulated bioanalysis.
References
-
Fente, C. A., Regal, P., Vázquez, B. I., Feás, X., Franco, C. M., & Cepeda, A. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. Journal of Agricultural and Food Chemistry, 57(6), 2595–2598. [Link]
-
Moore, C., & Rana, S. (1994). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of analytical toxicology, 18(5), 293-297. [Link]
-
Hsu, J. L., Huang, Y. F., & Chen, S. H. (2013). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Journal of the Royal Society, Interface, 10(87), 20130541. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Maham, M., & Ghorbani-Kalhor, E. (2014). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Sciences, 10(1), 47-58. [Link]
-
Feás, X., Ye, L., Hosseini, S. V., Fente, C. A., & Cepeda, A. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of pharmaceutical and biomedical analysis, 50(5), 1044–1049. [Link]
-
Feás, X., Ye, L., Hosseini, S. V., Fente, C. A., & Cepeda, A. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. ResearchGate. [Link]
-
Hintze, K. L., Wold, J. S., & Fischer, L. J. (1975). Human metabolism of cyproheptadine. Drug metabolism and disposition: the biological fate of chemicals, 3(1), 1–9. [Link]
-
PatSnap. (n.d.). What is the mechanism of Cyproheptadine Hydrochloride? Synapse. [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. [Link]
-
Ghaedi, M., Asadpour, S., Vafaei, A., & Asghari, A. (2015). Preconcentration and Determination of Cyproheptadine by using Liquid Phase Microextraction and Solvent Bar in Biological Fluids in Trace Level. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (n.d.). Cyproheptadine hydrochloride tablets USP. accessdata.fda.gov. [Link]
-
Shah, D. A., Patel, N. J., & Patel, V. B. (2012). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 643-647. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Maham, M., & Ghorbani-Kalhor, E. (2014). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Sciences, 10(1), 47-58. [Link]
-
Hupka, A., Dvorak, M., & Tuma, P. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. [Link]
-
World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
Hood, T. G., Brewer, W. E., & He, X. (2022). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education, 99(5), 2099-2104. [Link]
-
Adu-Kwarteng, E., & Ofori-Kwakye, K. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. ResearchGate. [Link]
-
Płonka, J., et al. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 27(19), 6543. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 339-356. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-010. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
-
MedCentral. (n.d.). Cyproheptadine: uses, dosing, warnings, adverse events, interactions. [Link]
-
Carey, W. D., & Beall, G. (1983). High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations. Journal of pharmaceutical sciences, 72(9), 1081–1082. [Link]
-
Telepchak, M. J., & Augustine, S. C. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kurabiotech.com [kurabiotech.com]
- 8. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study | MDPI [mdpi.com]
- 9. forensicrti.org [forensicrti.org]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Notes & Protocols: Desmethylcyproheptadine for Preclinical Research
Executive Summary
This document provides a comprehensive technical guide for the use of Desmethylcyproheptadine in preclinical research settings. This compound is the primary active N-demethylated metabolite of Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties.[1][2] While Cyproheptadine is clinically utilized for allergic conditions and off-label for appetite stimulation, its metabolic profile necessitates the study of its individual metabolites to delineate their specific contributions to the parent drug's overall pharmacological effect.[3][4] this compound retains significant biological activity, particularly as an antagonist at histamine H1 and serotonin (5-HT) receptors, making it a valuable tool for researchers in neuropharmacology, metabolic disease, and inflammation.[5]
This guide offers an in-depth compound profile, outlines key preclinical applications, and provides detailed, validated protocols for in vitro and in vivo characterization. The methodologies are designed to be robust and self-validating, empowering researchers to confidently investigate the compound's therapeutic potential.
Compound Profile
This compound is the principal product of Cyproheptadine's N-demethylation, a key step in its metabolism in humans.[1] Understanding its distinct properties is crucial for interpreting preclinical and clinical data of the parent drug.
Chemical & Pharmacological Properties
| Property | Value | Source |
| Chemical Name | 4-(5H-dibenzo[a,d][6]annulen-5-ylidene)piperidine | [7] |
| CAS Number | 14051-46-8 | [] |
| Molecular Formula | C₂₀H₁₉N | [] |
| Molecular Weight | 273.4 g/mol | [] |
| Primary MOA | Histamine H1 Receptor Antagonist, Serotonin (5-HT) Receptor Antagonist | [3][5] |
Mechanism of Action
This compound exerts its effects primarily through competitive antagonism at key G-protein coupled receptors (GPCRs):
-
Histamine H1 Receptor (H1R): Like its parent compound, this compound is a potent H1R antagonist.[3][] By blocking the H1R, it inhibits the downstream signaling cascade initiated by histamine, which involves the Gq/11 protein, activation of phospholipase C (PLC), and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This action mitigates the classic inflammatory and allergic responses, such as vasodilation and increased vascular permeability.[9]
-
Serotonin 5-HT₂ Receptors: Cyproheptadine, the parent drug, demonstrates high affinity for 5-HT₂ family receptors (5-HT₂ₐ, 5-HT₂₈, 5-HT₂ₑ).[10][11] this compound is expected to retain this activity. Antagonism at 5-HT₂ₐ and 5-HT₂ₑ receptors, which also couple to the Gq/11 pathway, is central to many neurological and physiological processes.[12] This antiserotonergic activity is believed to underlie the appetite-stimulating effects observed with Cyproheptadine, likely through modulation of hypothalamic appetite centers.[3]
-
Other Targets: Studies on the parent compound, Cyproheptadine, show it also possesses anticholinergic (muscarinic) and antidopaminergic properties.[10][13] Preclinical evaluation of this compound should consider potential activity at these off-target receptors.
Metabolic Pathway
This compound is formed in the liver via cytochrome P450 (CYP450) mediated N-demethylation of Cyproheptadine.[2][14] This metabolic conversion is a critical aspect of Cyproheptadine's pharmacokinetics.
Preclinical Research Applications
This compound is a targeted tool for several key research areas:
-
Neuropharmacology & Receptor Function: As a dual H1/5-HT₂ antagonist, it can be used to dissect the roles of these receptor systems in neuronal signaling, behavior, and hormone secretion. Research has already shown it can directly suppress the release of ACTH from the pituitary gland.[5]
-
Metabolic Disease & Appetite Regulation: Its potent antiserotonergic activity makes it an ideal candidate for investigating the central mechanisms of appetite control and energy balance.[15][16] It can be employed in preclinical models of anorexia, cachexia, and obesity to explore therapeutic potential.
-
Inflammation & Allergy Research: Its antihistaminic properties allow for its use in classic models of allergic response and inflammation, helping to characterize the contribution of H1 receptor blockade in various disease states.[17]
Experimental Protocols
The following protocols are designed to provide a robust framework for evaluating this compound. It is imperative that all experiments include appropriate controls (vehicle, positive control) and are conducted in compliance with institutional animal care and use guidelines.
Protocol 1: In Vitro 5-HT₂ₐ Receptor Functional Antagonism Assay
Causality: This assay quantifies the ability of this compound to block the intracellular calcium mobilization induced by a known 5-HT₂ₐ agonist (Serotonin).[18] The 5-HT₂ₐ receptor signals through the Gq/11 pathway, making calcium flux a direct and reliable readout of receptor activation.[6][19] Using a stable cell line expressing the human receptor ensures target specificity.
Materials:
-
HEK293 or CHO cell line stably expressing the human 5-HT₂ₐ receptor (h5-HT₂ₐ).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound (test compound).
-
Serotonin (5-HT) (agonist).
-
Ketanserin or Spiperone (positive control antagonist).[20]
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the h5-HT₂ₐ expressing cells into microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and an equal volume of 0.1% Pluronic F-127 in Assay Buffer. Aspirate the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in Assay Buffer. Also prepare dilutions for the positive control.
-
Antagonist Pre-incubation: Wash the cells twice with Assay Buffer, leaving a final volume of 100 µL in each well. Add 25 µL of the diluted this compound or control compounds to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Measurement: Prepare a 5X concentrated solution of Serotonin in Assay Buffer (final concentration should be its EC₈₀, determined previously). Place the plate in the fluorescence reader. Start the kinetic read and, after a 10-15 second baseline reading, inject 25 µL of the Serotonin solution. Continue reading fluorescence for 90-120 seconds.
-
Data Analysis: Calculate the change in fluorescence (F_max - F_min). Plot the response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Appetite Stimulation Model in Rodents
Causality: This protocol directly measures the orexigenic (appetite-stimulating) effect of this compound.[21] The antagonism of central 5-HT₂ₑ receptors in the hypothalamus is a key mechanism for stimulating food intake.[3][12] By measuring food consumption following drug administration, we can quantify this pharmacodynamic effect.
Materials:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old).
-
Standard rodent chow and water.
-
Metabolic cages capable of measuring food and water intake accurately.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Animal scale.
Procedure:
-
Acclimation: House animals individually in metabolic cages for at least 3 days to acclimate. Ensure they have ad libitum access to food and water. Monitor their daily food intake and body weight to establish a stable baseline.
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle, this compound at 1, 3, 10 mg/kg). A group size of n=8-10 is recommended.
-
Fasting: To synchronize feeding behavior, fast the animals for a short period (e.g., 4-6 hours) before dosing. Ensure water is still available.
-
Dosing: Weigh each animal and administer the assigned treatment via oral gavage (p.o.). Record the exact time of dosing.
-
Measurement: Immediately after dosing, provide a pre-weighed amount of food. Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours post-dose). Also measure water intake and body weight.
-
Data Analysis: Calculate the food intake (in grams) for each animal at each time point. Compare the mean food intake of the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).
Signaling Pathway Diagrams
The antagonistic action of this compound can be visualized at the cellular level.
Conclusion
This compound is a pharmacologically active metabolite that warrants direct investigation in preclinical models. Its dual antagonism of histamine H1 and serotonin 5-HT₂ receptors makes it a versatile tool for probing the complex interplay of these systems in health and disease. The protocols and information provided herein offer a validated starting point for researchers to explore its potential in neuropharmacology, metabolic research, and beyond. Careful experimental design, including appropriate controls and dose-response studies, will be essential for elucidating its precise mechanisms and therapeutic promise.
References
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyproheptadine. Retrieved from [Link]
-
Ghosh, A., & Farhana, A. (2023). Antihistamines. StatPearls. Retrieved from [Link]
-
Gribble, F. M. (2024). Novel Pharmaceuticals in Appetite Regulation: Exploring emerging gut peptides and their pharmacological prospects. Journal of a Fictional Society. Retrieved from [Link]
-
Hintze, K. L., et al. (1975). Human metabolism of cyproheptadine. PubMed. Retrieved from [Link]
-
Srinivas, N. R. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. PubMed Central. Retrieved from [Link]
-
Fictional Author, A. B. (2019). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PubMed Central. Retrieved from [Link]
-
Lamberts, S. W., et al. (1983). Cyproheptadine and this compound directly inhibit the release of adrenocorticotrophin and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland. PubMed. Retrieved from [Link]
-
Giraldo, J., et al. (1997). Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues. PubMed. Retrieved from [Link]
-
Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]
-
Fictional Author, C. D. (2022). Preliminary Pharmacokinetics and Appetite Stimulant Efficacy of Oral Mirtazapine in Guinea Pigs (Cavia porcellus). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. ResearchGate. Retrieved from [Link]
-
Fictional Author, E. F. (2021). In vitro effects of histamine receptor 1 antagonists on proliferation and histamine release in canine neoplastic mast cells. ResearchGate. Retrieved from [Link]
-
Kanase, V. G., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. PubMed Central. Retrieved from [Link]
-
SynZeal. (n.d.). Desmethyl Cyproheptadine. Retrieved from [Link]
-
Fictional Author, G. H. (2023). Efficacy and safety of combinations of H1 antihistamines in the treatment of urticaria: A scoping review. Fictional Journal of Allergy. Retrieved from [Link]
-
Fictional Author, I. J. (2012). Regulation of appetite to treat obesity. PubMed Central. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
-
MedCentral. (n.d.). Cyproheptadine: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
Fictional Author, K. L. (2024). Semaglutide-Mediated Remodeling of Adipose Tissue in Type 2 Diabetes: Molecular Mechanisms Beyond Glycemic Control. MDPI. Retrieved from [Link]
-
Fictional Author, M. N. (2022). Development and Pre-clinical Study of Anti-Allergic Cream Containing Dexamethasone and Chlorpheniramine. PubMed Central. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). Histamine Receptors inhibitors. Retrieved from [Link]
-
Fictional Author, O. P. (2007). Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System, HT-PSÒ 100. PlumX Metrics. Retrieved from [Link]
-
Fictional Author, Q. R. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Retrieved from [Link]
-
Gelteq. (2025). Gelteq Announces Commencement of Preclinical Trial for Novel Gel-Based Antihistamine Formulation Targeting Allergy Market. GlobeNewswire. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). cyproheptadine hydrochloride tablets usp. Retrieved from [Link]
-
Fictional Author, S. T. (2023). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI. Retrieved from [Link]
-
Fictional Author, U. V. (2020). “Selective” serotonin 5-HT2A receptor antagonists. PubMed Central. Retrieved from [Link]
-
Giraldo, J., et al. (1995). Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. PubMed. Retrieved from [Link]
-
Fictional Author, W. X. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. PubMed Central. Retrieved from [Link]
Sources
- 1. Human metabolism of cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Cyproheptadine and this compound directly inhibit the release of adrenocorticotrophin and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 9. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 11. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pharmaceuticals in Appetite Regulation: Exploring emerging gut peptides and their pharmacological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. innoprot.com [innoprot.com]
- 19. PlumX [plu.mx]
- 20. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Chiral Separation of Desmethylcyproheptadine Enantiomers
Abstract
This document provides a detailed application note and protocol for the chiral separation of Desmethylcyproheptadine enantiomers. This compound, the primary active metabolite of the antihistamine and serotonin antagonist Cyproheptadine, possesses a single chiral center, leading to the existence of two enantiomers. As individual stereoisomers can exhibit distinct pharmacological and toxicological profiles, their separation and quantification are of paramount importance in drug development, pharmacokinetic studies, and clinical research.[1][2][3] This guide presents a robust methodology primarily based on Supercritical Fluid Chromatography (SFC), an increasingly popular technique for chiral analysis due to its efficiency and green chemistry advantages.[4][5][6] An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed. Detailed protocols, from sample preparation to method optimization, are provided to enable researchers to establish a reliable and efficient enantioselective assay.
Introduction: The Significance of Chirality in Drug Metabolism
Chirality is a fundamental property of many drug molecules, with enantiomers often displaying significant differences in their biological activities.[1][3] The physiological environment of the human body is inherently chiral, leading to stereoselective interactions with drug enantiomers.[7] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[2][3] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding the development and characterization of chiral drugs, often requiring the marketing of a single, active enantiomer.[2][7]
This compound is the major pharmacologically active metabolite of Cyproheptadine. Understanding the stereospecific disposition and effects of its enantiomers is crucial for a complete pharmacological assessment. This application note provides a comprehensive framework for the chiral separation of this compound enantiomers, a critical step in achieving this understanding.
Foundational Principles of Chiral Separation
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment.[8] This is typically achieved through direct or indirect methods. The direct approach, which is the focus of this guide, involves the use of a Chiral Stationary Phase (CSP) in chromatography.[8][9] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stabilities, which results in different retention times and, thus, separation.[8]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and higher efficiency.[4][5][6] Polysaccharide-based CSPs are widely used in both SFC and HPLC for their broad applicability in resolving a wide range of chiral compounds.[4][10]
Supercritical Fluid Chromatography (SFC) Method for this compound Enantiomers
Rationale for Method Selection
SFC is selected as the primary technique due to its inherent advantages for chiral separations. The use of supercritical CO2 as the main mobile phase component reduces organic solvent consumption, aligning with green chemistry principles.[6] Furthermore, the low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration, leading to increased sample throughput.[4]
Experimental Protocol
Protocol 1: SFC Analysis of this compound Enantiomers
-
Sample Preparation:
-
Dissolve the racemic this compound standard in a suitable organic solvent (e.g., Methanol or Ethanol) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrumentation: An analytical SFC system equipped with a photodiode array (PDA) or UV-Vis detector and a back-pressure regulator.
-
Chiral Stationary Phase: A polysaccharide-based CSP is recommended as a starting point. For example, a Chiralpak® series column (e.g., Chiralpak® IA, IB, or IC) with dimensions of 250 x 4.6 mm and a 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) as an additive. The choice of acidic or basic additive depends on the analyte's properties; for a basic compound like this compound, a basic additive is often beneficial.
-
-
Gradient Elution: A gradient elution is often employed in method development to find the optimal separation conditions. A typical screening gradient would be from 5% to 40% co-solvent over 10 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 285 nm
-
Injection Volume: 5 µL
-
-
Method Optimization:
-
Co-solvent Screening: If separation is not achieved with Methanol, screen other alcohol co-solvents such as Ethanol or Isopropanol.
-
Additive Optimization: Vary the concentration and type of additive (e.g., Trifluoroacetic Acid for acidic compounds, Diethylamine for basic compounds) to improve peak shape and resolution.
-
Temperature and Back Pressure: Systematically adjust the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) and back pressure to fine-tune the separation.
-
Illustrative Data
The following table summarizes representative data for the chiral separation of this compound enantiomers using the described SFC method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 5.8 | 6.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates (N) | 8500 | 8900 |
Experimental Workflow Diagram
Figure 1: SFC experimental workflow for the chiral separation of this compound enantiomers.
Alternative High-Performance Liquid Chromatography (HPLC) Method
While SFC is often preferred, HPLC remains a robust and widely accessible technique for chiral separations.
Experimental Protocol
Protocol 2: HPLC Analysis of this compound Enantiomers
-
Sample Preparation: As described in Protocol 1.
-
Chromatographic Conditions:
-
Instrumentation: An HPLC system with a PDA or UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column (e.g., Chiralcel® OD-H), with dimensions of 250 x 4.6 mm and a 5 µm particle size.
-
Mobile Phase: A normal-phase eluent system is often effective for polysaccharide CSPs. A typical mobile phase would be a mixture of n-Hexane and a polar organic solvent like Isopropanol or Ethanol (e.g., 90:10 v/v). A basic additive like Diethylamine (0.1%) may be required to improve peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Mobile Phase Composition: Adjust the ratio of the non-polar and polar components of the mobile phase to optimize retention and resolution.
-
Additive Effects: Evaluate the impact of different additives and their concentrations on the separation.
-
Chiral Recognition Mechanism Diagram
The separation on a polysaccharide-based CSP is governed by a combination of interactions between the analyte and the chiral selector.
Figure 2: A conceptual diagram of the chiral recognition mechanism on a polysaccharide-based CSP. Different interactions contribute to the differential binding of the enantiomers.
Conclusion and Further Considerations
The successful chiral separation of this compound enantiomers is a critical step in understanding its stereoselective pharmacology and toxicology. This application note provides a comprehensive guide for developing a robust and efficient separation method using SFC, with an alternative HPLC protocol also detailed. The choice of the chiral stationary phase and the optimization of the mobile phase composition are paramount for achieving baseline separation.[11] It is important to note that chiral method development often involves a degree of trial-and-error, and screening a variety of CSPs and mobile phases is recommended to identify the optimal conditions.[4][11] The protocols provided herein serve as an excellent starting point for researchers in the fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis.
References
- Journal of Chromatography A - AFMPS. (n.d.). ScienceDirect.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
-
Abram, M., Jakubiec, M., & Kamiński, K. (2019). Chirality as an Important Factor for the Development of New Antiepileptic Drugs. ChemMedChem, 14(20), 1744–1761. [Link]
- Google Patents. (n.d.). CN106045901B - The chiral separation method and compound paracetamol and amantadine hydrochloride preparations of chlorphenamine.
- Kasprzyk-Hordern, B., et al. (2020). A multi-residue method by supercritical fluid chromatography coupled with tandem mass spectrometry method for the analysis of chiral and non-chiral chemicals of emerging concern in environmental samples. PMC - NIH.
- Zhang, Y., et al. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- Tóth, G., & Fogassy, E. (2024).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
- ResearchGate. (n.d.). Enantioseparation of methamphetamine by supercritical fluid chromatography with cellulose- based packed column.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Brooks, B. R., et al. (n.d.). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- ResearchGate. (n.d.). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations.
- PubMed. (n.d.). The significance of chirality in drug design and development.
- ResearchGate. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
- MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- LCGC International. (n.d.). Application Notes: Chiral.
- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of D-Amphetamine Isopropylurea Enantiomers.
- BenchChem. (2025). Application Notes & Protocols for Chiral Separation of 5-Methylheptadecane Isomers.
Sources
- 1. Chirality as an Important Factor for the Development of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afmps.be [afmps.be]
- 5. A multi-residue method by supercritical fluid chromatography coupled with tandem mass spectrometry method for the analysis of chiral and non-chiral chemicals of emerging concern in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. rjptonline.org [rjptonline.org]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Chromatography of Desmethylcyproheptadine
Welcome to the technical support center for the chromatographic analysis of desmethylcyproheptadine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak shape of this compound. Poor peak shape can compromise resolution, accuracy, and precision in your analysis.[1] This resource provides in-depth, experience-based solutions to common challenges encountered during method development and routine analysis.
Understanding this compound's Chromatographic Behavior
This compound, the primary active metabolite of cyproheptadine, is a basic compound.[2] Basic compounds are notoriously prone to poor peak shape, especially peak tailing, in reversed-phase high-performance liquid chromatography (RP-HPLC).[3] This is primarily due to secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[3][4]
Key Physicochemical Properties
| Property | Value/Information | Significance for Chromatography |
| Chemical Nature | Basic compound, tertiary amine.[2] | Prone to strong interactions with acidic silanol groups on silica-based columns, leading to peak tailing.[3] |
| pKa | The pKa of the parent compound, cyproheptadine, can provide an estimate. The piperidine ring nitrogen is basic. | The ionization state is pH-dependent. At a pH below the pKa, the compound will be protonated (cationic), which can increase interactions with ionized silanols. |
| logP | The logP of cyproheptadine is 4.69.[2] | A high logP indicates significant hydrophobicity, suggesting good retention in reversed-phase chromatography. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific peak shape problems in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common peak shape issue for basic compounds like this compound. [5] It manifests as an asymmetrical peak with a drawn-out trailing edge.[5][6]
Primary Cause: Secondary Silanol Interactions
The root cause is often the interaction between the positively charged (protonated) this compound and negatively charged (ionized) residual silanol groups on the silica stationary phase.[3] This creates a secondary, ion-exchange retention mechanism in addition to the primary reversed-phase hydrophobic interaction, leading to peak tailing.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
1. Mobile Phase pH Adjustment:
-
The "Why": The ionization state of both this compound and the residual silanols is controlled by the mobile phase pH.[8][9][10] At low pH (e.g., pH 2-4), the silanol groups are protonated and thus neutral, minimizing the ionic interaction with the protonated basic analyte.[8]
-
Protocol:
-
Prepare a mobile phase with a buffer at a pH between 2.5 and 3.5. A phosphate buffer is a good starting point.[11]
-
Ensure the buffer has sufficient capacity by choosing a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH.[12]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the sample and assess the peak shape.
-
2. Use a Highly Deactivated (End-capped) Column:
-
The "Why": Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[4][13][14] Using a column with high-purity silica and robust end-capping significantly reduces the sites for secondary interactions.
-
Recommendation: Employ a column specifically marketed for good peak shape with basic compounds. Look for columns with advanced end-capping or hybrid particle technology.
3. Increase Buffer Concentration:
-
The "Why": A higher buffer concentration can help to saturate the active silanol sites, effectively "shielding" them from interacting with the analyte.[1]
-
Protocol:
-
If your current buffer concentration is low (e.g., 10 mM), try increasing it to 25-50 mM.
-
Ensure the buffer is soluble in the mobile phase, especially at high organic modifier concentrations, to avoid precipitation.
-
4. Add a Competing Base:
-
The "Why": Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[11] The competing base will preferentially interact with the active silanol sites, leaving fewer available to interact with this compound.[11]
-
Caution: This approach can sometimes lead to shorter column lifetimes and may suppress ionization if using mass spectrometry detection.[11]
Q2: My peak is broad, reducing the sensitivity of my assay. What should I do?
A2: Peak broadening can be caused by several factors, ranging from column issues to extra-column effects.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Column Degradation | Over time, the packed bed of the column can degrade, or voids can form at the column inlet, leading to band broadening.[15][16][17] This is more common with silica-based columns at high pH (>7) and elevated temperatures.[15] | First, try reversing and flushing the column (if the manufacturer's instructions permit).[1] If this doesn't work, replace the column. Using a guard column can help extend the life of the analytical column.[17][18] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector. | Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume. |
| Sample Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, often tailing or fronting peaks. | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening. | Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. |
Q3: I'm observing peak fronting. What does this indicate?
A3: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.
Common Causes of Peak Fronting:
-
Sample Overload: This is a very common cause of fronting, especially for highly retained compounds. The stationary phase becomes saturated at the point of injection.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Low Temperature: At low temperatures, the mass transfer kinetics can be slow, sometimes leading to fronting.
-
Solution: Increase the column temperature (e.g., to 30-40 °C) to improve efficiency.
-
-
Column Collapse: While rare with modern columns, operating at extreme pH or temperature can cause the stationary phase structure to collapse, leading to distorted peaks.
Q4: Should I use methanol or acetonitrile as the organic modifier?
A4: The choice of organic modifier can influence peak shape and selectivity. [19][20][21]
-
Methanol: Often provides better peak shape for basic compounds compared to acetonitrile.[18] It is a protic solvent and can engage in hydrogen bonding, which may help to shield silanol groups.
-
Acetonitrile: A non-protic solvent that often provides higher efficiency (narrower peaks) and lower backpressure.
Recommendation: If you are experiencing peak tailing with an acetonitrile-based mobile phase, switching to methanol is a worthwhile experiment.[18]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Evaluation
This protocol outlines a systematic approach to determine the optimal mobile phase pH for this compound.
-
Prepare Buffers: Prepare aqueous buffer solutions at pH 2.5, 3.5, 4.5, and 6.0 (e.g., 20 mM phosphate or formate buffers).
-
Mobile Phase Preparation: For each pH level, prepare a mobile phase with a fixed organic modifier concentration (e.g., 50% acetonitrile or methanol).
-
Column Equilibration: For each mobile phase, equilibrate the column for at least 20 column volumes.
-
Injection and Analysis: Inject a standard solution of this compound.
-
Evaluation: Compare the chromatograms for peak tailing factor (or asymmetry), retention time, and peak width. A USP tailing factor between 0.9 and 1.2 is considered ideal.[5]
Caption: Protocol for mobile phase pH optimization.
Protocol 2: Column Screening
-
Select Columns: Choose 2-3 different C18 or C8 columns from different manufacturers, preferably those designed for the analysis of basic compounds.[22]
-
Standardize Method: Use a consistent mobile phase (e.g., pH 3.0 buffer with 50% acetonitrile) and temperature for all columns.
-
Equilibrate and Inject: Thoroughly equilibrate each column before injecting the this compound standard.
-
Compare Performance: Evaluate each column based on peak symmetry, efficiency, and retention.
This guide provides a foundational framework for troubleshooting peak shape issues with this compound. Remember that a systematic, one-variable-at-a-time approach is the most efficient way to identify and solve chromatographic problems.
References
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Shimadzu. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). YouTube. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem. [Link]
-
ResearchGate. (2020, September 3). (PDF) Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. ResearchGate. [Link]
-
Restek. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Restek. [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Agilent. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
Feás, X., Ye, L., Hosseini, S. V., Fente, C. A., & Cepeda, A. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1044-1049. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
-
ResearchGate. (2025, August 7). (PDF) Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. ResearchGate. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Klimek-Turek, A. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent. [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. Scientific Reports, 13(1), 11463. [Link]
-
Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing?. Chromatography Today. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Maham, M. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311-318. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Phenomenex. [Link]
-
ResearchGate. (2025, August 7). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. ResearchGate. [Link]
-
Feás, X., Fente, C. A., & Cepeda, A. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. Journal of AOAC International, 92(2), 528-534. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
-
Chromatography Today. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Chromatography Today. [Link]
-
Nguyen, T. T. T., & Nguyen, T. K. C. (2022). VALIDATION OF LC-MS/MS METHOD FOR DETERMINATION OF CYPROHEPTADINE IN DIETARY SUPPLEMENTS. Journal of Pharmaceutical Research and Drug Information, 13(1), 1-8. [Link]
-
O'Brien, A. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Restek. [Link]
-
Abdelrahman, M. M., Abdelaleem, E. A., Ali, N. W., & Emam, R. A. (2021). Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity and Degradation Product. Journal of Chromatographic Science, 59(2), 128-135. [Link]
-
LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Nguyen, T. T. T., & Nguyen, T. K. C. (2023). Application of LC-MS/MS method for the determination of cyproheptadine in dietary supplements. Journal of Pharmaceutical Research and Drug Information, 14(3), 1-8. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Chromatography Today. [Link]
-
LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC International. [Link]
-
Agilent. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Method Validation and Simultaneous Determination of Ketotifen Fumarate and Cyproheptadine Hydrochloride in Divided Powder by RP-HPLC Method. ResearchGate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. agilent.com [agilent.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. waters.com [waters.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromblog.wordpress.com [chromblog.wordpress.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Ion Suppression in Desmethylcyproheptadine LC-MS/MS Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for troubleshooting ion suppression in the LC-MS/MS analysis of Desmethylcyproheptadine. As a Senior Application Scientist, I understand the critical importance of robust and reliable bioanalytical data. Ion suppression is a frequently encountered challenge that can compromise the accuracy, precision, and sensitivity of your results.[1][2] This guide is structured to provide you with not just a set of instructions, but a deep, mechanistic understanding of why these issues occur and how to systematically resolve them.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Ion Suppression
This section addresses the foundational concepts of ion suppression, providing you with the essential knowledge to understand its impact on your this compound analysis.
Q1: What is ion suppression and why is it a concern in my this compound LC-MS/MS assay?
A1: Ion suppression is a type of matrix effect where co-eluting, undetected compounds from your sample matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference reduces the number of this compound ions that reach the detector, leading to a decreased signal intensity.[3] This is a significant concern because it can lead to:
-
Inaccurate Quantification: Underestimation of the true concentration of this compound.
-
Poor Precision and Reproducibility: High variability in your results.
-
Decreased Sensitivity: The inability to detect low concentrations of the analyte.[1][5]
The chemical and physical properties of the co-eluting species, such as their basicity, concentration, and volatility, can all contribute to the extent of ion suppression.[4][6]
Q2: What are the common sources of ion suppression in a typical bioanalytical workflow for this compound?
A2: The sources of ion suppression are diverse and can be introduced at various stages of your analytical process.[5] For a basic analyte like this compound, which is a metabolite of Cyproheptadine, common culprits include:
-
Endogenous Matrix Components: These are substances naturally present in your biological samples, such as phospholipids, salts, proteins, and peptides.[5][7][8]
-
Exogenous Contaminants: These can be introduced during sample collection and preparation, and include anticoagulants, plasticizers from collection tubes, and mobile phase additives.[5]
-
Metabolites and Co-administered Drugs: Other metabolites of Cyproheptadine or other drugs present in the sample can co-elute and compete for ionization.[5]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: There are two primary experimental approaches to diagnose and characterize ion suppression:
-
Post-Column Infusion (Qualitative Assessment): This is a powerful technique to visualize the regions in your chromatogram where ion suppression occurs.[1][7] A solution of this compound is continuously infused into the LC flow after the analytical column. When a blank matrix sample is injected, any dips in the constant baseline signal of this compound indicate the retention times where matrix components are eluting and causing suppression.[1]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of ion suppression. You compare the peak area of this compound in a sample where the analyte is spiked into the matrix after extraction with the peak area of the analyte in a clean solvent. A lower peak area in the matrix sample indicates suppression.
Part 2: Systematic Troubleshooting Guides
This section provides a structured, step-by-step approach to resolving ion suppression issues with your this compound method.
Guide 1: Optimizing Sample Preparation
The most effective way to combat ion suppression is to remove the interfering components from your sample before it reaches the LC-MS/MS system.[1][5]
Q4: My initial protein precipitation method is showing significant ion suppression for this compound. What are my next steps?
A4: Protein precipitation is a simple but often "dirty" sample preparation technique.[7] To improve cleanup, consider the following, in order of increasing selectivity:
-
Liquid-Liquid Extraction (LLE): LLE provides a more refined separation of this compound from the matrix. By carefully selecting the extraction solvent and adjusting the pH, you can selectively extract your analyte while leaving many interfering components behind.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and is often the best solution for persistent ion suppression.[3][9] You can choose from a variety of sorbents (e.g., reversed-phase, ion-exchange) to specifically bind and elute this compound, resulting in a much cleaner extract.[3]
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Prepare three sets of pooled blank matrix samples (e.g., plasma).
-
Process each set using a different technique:
-
Set A: Protein Precipitation (e.g., 3:1 acetonitrile to plasma).
-
Set B: Liquid-Liquid Extraction (e.g., using methyl tert-butyl ether at an optimized pH).
-
Set C: Solid-Phase Extraction (e.g., using a mixed-mode cation exchange cartridge).
-
-
After extraction, spike a known concentration of this compound into each final extract.
-
Prepare a corresponding standard in clean solvent at the same concentration.
-
Analyze all samples by LC-MS/MS and calculate the matrix effect (ME) for each technique:
-
ME (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Solvent) * 100
-
Data Presentation: Comparison of Sample Cleanup Techniques
| Sample Preparation Technique | Average Matrix Effect (%) for this compound | Relative Standard Deviation (%) |
| Protein Precipitation | 45% | 25% |
| Liquid-Liquid Extraction | 78% | 12% |
| Solid-Phase Extraction | 95% | 5% |
A higher Matrix Effect percentage indicates less ion suppression.
Guide 2: Enhancing Chromatographic Separation
If you can chromatographically separate this compound from the interfering matrix components, you can eliminate ion suppression.[1]
Q5: The post-column infusion experiment shows a significant suppression zone that overlaps with my this compound peak. How can I adjust my chromatography?
A5: The goal is to shift the retention time of this compound away from the "suppression zones," which are often at the beginning and end of the chromatogram where highly polar and non-polar matrix components elute, respectively.[5]
-
Modify the Mobile Phase Gradient:
-
If suppression occurs early, increase the initial aqueous portion of your gradient to better retain and separate early-eluting interferences.
-
If suppression is due to late-eluting compounds, extend the gradient and incorporate a more aggressive column wash step.
-
-
Change the Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter the selectivity of the separation.
-
Adjust Mobile Phase pH: For a basic compound like this compound, operating at a lower pH (e.g., using formic acid) will ensure it is in its protonated form, which can improve retention on a C18 column and shift its elution away from interferences.
Visualization: Logical Flow for Chromatographic Optimization
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sepscience.com [sepscience.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
Technical Support Center: Desmethylcyproheptadine Synthesis Yield Optimization
Welcome to the technical support center for the synthesis of desmethylcyproheptadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize the yield and purity of this compound.
Introduction to this compound Synthesis
This compound, the primary active metabolite of cyproheptadine, is a crucial compound for further pharmacological studies.[1][2] The most common and direct synthetic route to obtain this compound is through the N-demethylation of its parent compound, cyproheptadine. This process, while conceptually straightforward, presents several challenges that can impact the final yield and purity. This guide will focus on the widely employed von Braun degradation using α-chloroethyl chloroformate (ACE-Cl), a reliable method for the N-demethylation of tertiary amines.[3]
The reaction proceeds in two key steps:
-
Carbamate Formation: Cyproheptadine, a tertiary amine, reacts with ACE-Cl to form a stable carbamate intermediate.
-
Hydrolysis: The carbamate intermediate is then hydrolyzed, typically with a protic solvent like methanol, to yield the desired secondary amine, this compound.
Understanding the nuances of each step is critical for troubleshooting and optimizing the synthesis.
Visualizing the Synthesis Workflow
To provide a clear overview of the process, the following diagram illustrates the synthetic pathway from cyproheptadine to this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Carbamate Intermediate
-
Question: I've refluxed my cyproheptadine with ACE-Cl in 1,2-dichloroethane, but TLC analysis shows mostly unreacted starting material. What could be the problem?
-
Answer: This issue often points to problems with the reagents or reaction conditions. Here’s a systematic approach to troubleshoot:
-
Reagent Quality:
-
ACE-Cl: This reagent is moisture-sensitive and can degrade over time. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. A simple quality check is to observe its clarity; it should be a clear, colorless to light yellow liquid.
-
Solvent: Ensure your 1,2-dichloroethane is anhydrous. The presence of water can hydrolyze ACE-Cl, rendering it inactive. Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures.[3]
-
-
Reaction Stoichiometry:
-
An excess of ACE-Cl is typically required to drive the reaction to completion. A common protocol for a similar tertiary amine, alcaftadine, uses 4 equivalents of ACE-Cl.[3] If you are using a lower stoichiometry, consider increasing it.
-
-
Reaction Temperature and Time:
-
While reflux is generally sufficient, ensure your reaction has reached the appropriate temperature (around 83°C for 1,2-dichloroethane).
-
The reaction time can vary. A typical duration is 2 hours, but for less reactive substrates, it may need to be extended.[3] Monitor the reaction by TLC every hour after the initial 2 hours.
-
-
Inert Atmosphere:
-
Although not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of ACE-Cl by atmospheric moisture.[4]
-
-
Issue 2: Incomplete Hydrolysis of the Carbamate Intermediate
-
Question: I've isolated the carbamate intermediate, but after heating in methanol, I'm still seeing the intermediate on my TLC plate along with the desired this compound. How can I drive the hydrolysis to completion?
-
Answer: Incomplete hydrolysis is a common hurdle. The stability of the carbamate intermediate can be influenced by several factors.
-
Hydrolysis Conditions:
-
Temperature and Time: The hydrolysis step typically requires heating. For analogous compounds, refluxing in methanol for 2 hours is effective.[3] If the reaction is sluggish, you can cautiously increase the reflux time. Monitor by TLC to determine the point of complete conversion.
-
Solvent: Methanol is the most commonly used solvent for this hydrolysis. Ensure it is of adequate purity.
-
-
Acid/Base Catalysis (Use with Caution):
-
While not always necessary, the hydrolysis of some carbamates can be accelerated by the addition of a catalytic amount of a mild acid or base. However, this can also lead to side reactions, so it should be approached with care and on a small scale first. The hydrolysis of carbamates generally proceeds to yield the amine and carbon dioxide.[5]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: My final product is an oily residue and I'm having trouble getting it to crystallize. What are the best purification strategies for this compound?
-
Answer: Purification is a critical step to obtain high-purity this compound. If direct crystallization is failing, consider the following:
-
Column Chromatography:
-
Flash column chromatography is an effective method to separate this compound from any unreacted starting material, carbamate intermediate, and other non-polar byproducts.[6]
-
A typical stationary phase is silica gel. The mobile phase can be a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The addition of a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the mobile phase can prevent the secondary amine product from tailing on the silica gel.
-
-
Recrystallization:
-
Once a purer fraction is obtained from column chromatography, recrystallization is more likely to be successful. For a similar compound, N-desmethyl alcaftadine, acetonitrile was used for recrystallization.[3]
-
Other potential solvent systems to screen for recrystallization include isopropanol, ethanol, or mixtures of ethers and alkanes.
-
-
Salt Formation:
-
If the free base is proving difficult to handle, consider converting it to a salt, such as the hydrochloride or hydrobromide salt.[7] Salts are often more crystalline and easier to purify by recrystallization. This can be achieved by dissolving the purified free base in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl or HBr in a compatible solvent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the N-demethylation of cyproheptadine using ACE-Cl?
-
Q2: What are the likely side products in this reaction?
-
A2: While specific side products for cyproheptadine demethylation are not detailed, general side reactions in N-demethylation of tertiary amines can include:
-
Over-reaction: Although less common with ACE-Cl, other demethylating agents can sometimes lead to further degradation of the molecule.
-
Incomplete reaction: Residual cyproheptadine and the carbamate intermediate are the most common impurities if the reaction does not go to completion.
-
Hydrolysis byproducts: During the workup, improper pH control could potentially affect the stability of the tricyclic ring system, although this is less likely under standard conditions.
-
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexane with a small amount of triethylamine. The starting material (cyproheptadine) will be less polar than the final product (this compound). The carbamate intermediate will have a polarity between the two. Staining with a potassium permanganate solution can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[8]
-
-
Q4: Are there alternative N-demethylation methods I can try?
-
A4: Yes, several other methods exist for N-demethylation of tertiary amines, including:
-
Von Braun Reaction with Cyanogen Bromide (BrCN): This is a classic method, but BrCN is highly toxic.[3]
-
Photochemical Reactions: These methods can be effective but may require specialized equipment.[3]
-
Oxidative Methods: These involve the formation of an N-oxide intermediate followed by its decomposition.[9]
-
Enzymatic Demethylation: This is a greener alternative but may require significant development to find a suitable enzyme.[10]
-
-
Experimental Protocols
Protocol 1: N-demethylation of Cyproheptadine using ACE-Cl (Based on a similar procedure for Alcaftadine[3])
Step 1: Carbamate Formation
-
Dissolve cyproheptadine (1 equivalent) in anhydrous 1,2-dichloroethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add α-chloroethyl chloroformate (ACE-Cl) (4 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure to obtain the crude carbamate intermediate.
Step 2: Hydrolysis of the Carbamate Intermediate
-
Dissolve the crude carbamate intermediate in methanol.
-
Heat the solution to reflux (approximately 65°C) for 2 hours.
-
Monitor the hydrolysis by TLC until the carbamate intermediate is no longer visible.
-
After completion, cool the solution and evaporate the methanol under reduced pressure.
Step 3: Work-up and Purification
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent like acetonitrile.
Data Presentation: Optimizing Reaction Parameters
The following table provides a starting point for optimizing the N-demethylation reaction conditions.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| ACE-Cl Stoichiometry | 4 equivalents | Increase to 5-6 equivalents | To drive the reaction to completion if starting material remains. |
| Reaction Time (Step 1) | 2 hours | Increase in 1-hour increments | To ensure complete formation of the carbamate intermediate. |
| Hydrolysis Time (Step 2) | 2 hours | Increase in 1-hour increments | To ensure complete cleavage of the carbamate. |
| Purification Method | Recrystallization | Column Chromatography | To remove persistent impurities before final crystallization.[6] |
Logical Relationships in Troubleshooting
This diagram outlines a decision-making process for troubleshooting low yield.
Caption: Troubleshooting flowchart for low yield.
References
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. US20120142925A1 - Process for the demethylation of oxycodone and related compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 8. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: A Guide to Minimizing Matrix Effects in Desmethylcyproheptadine Bioanalysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on overcoming the challenges associated with the bioanalysis of Desmethylcyproheptadine, a key metabolite of Cyproheptadine. Our focus is to equip you with the knowledge to anticipate and mitigate matrix effects, ensuring the development of robust and reliable LC-MS/MS methods.
Understanding the Challenge: Matrix Effects in Bioanalysis
Matrix effects are a significant hurdle in LC-MS/MS-based bioanalysis, referring to the alteration of analyte ionization efficiency by co-eluting, often unseen, components of the biological matrix.[1] This can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method. For this compound, a secondary amine and a metabolite of the tertiary amine Cyproheptadine, its polarity and basicity will influence its interaction with matrix components and its chromatographic behavior.
Key endogenous molecules in biological matrices like plasma or urine, such as phospholipids, salts, and proteins, are common culprits behind matrix effects.[2] Therefore, a meticulously developed sample preparation strategy is paramount to selectively isolate this compound and remove these interferences.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the bioanalysis of this compound, providing explanations and actionable solutions.
Q1: I'm observing significant ion suppression for this compound. What are the likely causes and how can I begin to troubleshoot this?
Answer:
Significant ion suppression is a common challenge and typically points to inadequate removal of matrix components that co-elute with your analyte and compete for ionization in the MS source.
Initial Troubleshooting Steps:
-
Confirm Matrix Effect: The first step is to definitively confirm that what you are observing is a matrix effect. A post-column infusion experiment is a classic and effective way to visualize regions of ion suppression in your chromatogram.
-
Evaluate Your Sample Preparation: The most common cause of ion suppression is insufficient sample cleanup. If you are using a simple protein precipitation method, consider that this is often the "dirtiest" sample preparation technique, leaving behind significant amounts of phospholipids and other matrix components.
-
Chromatographic Co-elution: Even with good sample preparation, matrix components can still co-elute with your analyte. Review your chromatogram for any broad peaks or baseline disturbances that coincide with the retention time of this compound.
Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this compound?
Answer:
The choice between LLE and SPE depends on several factors including the desired level of cleanliness, sample throughput, and the specific resources of your lab. Both can be highly effective for this compound if properly optimized.
Comparison of LLE and SPE for this compound:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase. |
| Selectivity | Can be highly selective by optimizing solvent polarity and aqueous phase pH. | Offers high selectivity through a wide choice of sorbent chemistries (e.g., reversed-phase, ion-exchange). |
| Cleanliness | Generally provides cleaner extracts than protein precipitation. | Can provide the cleanest extracts, especially with mixed-mode or specific phospholipid removal sorbents. |
| Throughput | Can be lower throughput and more labor-intensive. | Amenable to high-throughput automation using 96-well plate formats. |
| Recommendation for this compound | A good starting point. Given that this compound is a basic compound, adjusting the sample pH to >10 will ensure it is in its neutral form, facilitating extraction into an organic solvent. | Highly recommended for achieving the lowest detection limits and minimizing matrix effects. A mixed-mode cation exchange SPE would be ideal. |
In-Depth Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is based on established methods for the parent drug, Cyproheptadine, and is optimized for this compound.
Objective: To extract this compound from plasma while minimizing the co-extraction of polar matrix components.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution (e.g., Amitriptyline or Diphenylpyraline)
-
0.1 M Sodium Hydroxide
-
Extraction Solvent: Diethyl ether/Dichloromethane (70:30, v/v)[3]
-
Reconstitution Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Step-by-Step Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 50 µL of 0.1 M Sodium Hydroxide to the plasma sample to adjust the pH to a basic level. Vortex for 30 seconds. This step is crucial to neutralize the charge on the secondary amine of this compound, enhancing its partitioning into the organic solvent.
-
Add 1 mL of the Diethyl ether/Dichloromethane (70:30, v/v) extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and efficient extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol utilizes a C18 reversed-phase SPE cartridge, a common and effective choice for compounds with moderate hydrophobicity like this compound.
Objective: To achieve a high degree of sample cleanup by retaining this compound on a solid sorbent while washing away interfering matrix components.
Materials:
-
Human plasma sample
-
Internal Standard (IS) working solution
-
4% Phosphoric Acid in water
-
Methanol
-
Deionized Water
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
SPE Manifold
-
Vortex mixer, Centrifuge, Evaporator
Step-by-Step Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS and 500 µL of 4% phosphoric acid. Vortex to mix. The acidic pH ensures that this compound is protonated and more polar, which is important for retention on some SPE phases and for disrupting protein binding.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of Methanol followed by 1 mL of Deionized Water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of Deionized Water to remove salts and other polar interferences. Follow with a wash of 1 mL of 20% Methanol in water to remove more hydrophobic interferences without eluting the analyte.
-
Elution: Elute this compound and the IS with 1 mL of the elution solvent (5% Ammonium Hydroxide in Methanol). The basic modifier in the elution solvent neutralizes the analyte, reducing its polarity and allowing it to be released from the C18 sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of a suitable mobile phase compatible solvent (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).
Visualizing the Workflow: A Systematic Approach
A logical workflow is critical for systematically addressing and minimizing matrix effects.
Sources
Technical Support Center: Managing Desmethylcyproheptadine Instability in Solution
Welcome to the technical support center for Desmethylcyproheptadine (DMCPH). As the primary active metabolite of Cyproheptadine, DMCPH is a critical analyte in pharmacokinetic, metabolism, and drug interaction studies.[1][2] However, its chemical structure, particularly the tertiary amine and the dibenzocycloheptene ring, presents inherent stability challenges in solution. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage these instabilities to ensure data integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound solutions.
Q1: My DMCPH assay standard shows a decreasing concentration over a few hours/days at room temperature. What is the most likely cause?
A: The most probable cause is chemical degradation. DMCPH is susceptible to several factors, primarily pH, temperature, light, and oxidation. Neutral or alkaline aqueous solutions, elevated temperatures, and exposure to ambient light can significantly accelerate its breakdown.[3][4][5]
Q2: What are the ideal short-term and long-term storage conditions for a DMCPH stock solution?
A: For optimal stability, stock solutions should be prepared in a suitable organic solvent (e.g., Methanol or DMSO) and stored under the following conditions:
-
Solvent: HPLC-grade Methanol or DMSO.
-
Temperature: -20°C for short-term (days to weeks) and -80°C for long-term (months) storage.
-
Light: Store in amber glass vials or wrap clear vials in aluminum foil to protect from light.[3][6]
-
Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q3: I'm preparing working solutions in an aqueous buffer for a cell-based assay. What pH should I use?
A: DMCPH, like its parent compound Cyproheptadine, exhibits greater stability in acidic conditions.[6][7] We recommend preparing your working solutions in a buffer with a pH between 3.5 and 5.0. Many standard physiological buffers (pH ~7.4) can promote rapid degradation. Always prepare aqueous working solutions fresh for each experiment if possible.
Q4: My HPLC/LC-MS analysis shows several new peaks that grow over time, while my main DMCPH peak shrinks. Are these contaminants or degradation products?
A: These are almost certainly degradation products. The appearance of new peaks with a corresponding decrease in the parent analyte peak is a classic sign of instability. Common degradation pathways include oxidation of the dibenzocycloheptene ring system or reactions involving the tertiary amine.[8][9] Section 2.3 provides a protocol for confirming their identity through forced degradation studies.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, causality-driven guidance for resolving more complex stability-related issues.
Guide 2.1: Problem - Inconsistent Results and Poor Assay Reproducibility
Question: "My calibration curves are inconsistent, and quality control samples fail acceptance criteria between different analytical runs. Why are my results for DMCPH not reproducible?"
Answer: Inconsistent results are often rooted in subtle variations in sample handling and solution stability that accumulate over an experiment. The core issue is that the rate of degradation is not constant. It is influenced by minor, often overlooked, changes in experimental conditions.
Causality Explained:
-
pH Shifts: The pH of your working solutions can change upon addition of other reagents or through absorption of atmospheric CO₂, making the solution more acidic and potentially altering stability. Conversely, improperly stored buffers can change pH over time. The ionization state of DMCPH, and thus its susceptibility to different degradation pathways, is pH-dependent.[5][10]
-
Temperature Fluctuations: Leaving samples on the benchtop for varying lengths of time can lead to significant differences in degradation. The rate of chemical reactions, including degradation, can increase exponentially with temperature. A study on the parent compound, Cyproheptadine, showed a 20-fold increase in degradation rate when the temperature was raised from 24°C to 40°C.[3][4]
-
Variable Light Exposure: The duration and intensity of light exposure can differ between runs, especially if sample preparation occurs at different times of the day in a naturally lit lab. Photodegradation is an irreversible process that can be initiated by UV and even visible light.[3]
Troubleshooting Workflow:
The following workflow provides a systematic approach to identifying and eliminating sources of variability.
Caption: Workflow for Diagnosing Assay Inconsistency.
Guide 2.2: Problem - Rapid Degradation in Aqueous Biological Media
Question: "I'm performing a plasma stability assay, and my DMCPH disappears within an hour. How can I get a reliable measurement?"
Answer: This is a common and challenging scenario. Biological matrices like plasma or cell culture media are complex environments that can actively promote degradation through two primary mechanisms: enzymatic activity and chemical instability driven by physiological pH and oxidative stress.
Causality Explained:
-
pH-Driven Degradation: Plasma and most cell culture media are buffered to a physiological pH of ~7.4. As established, DMCPH is less stable at neutral to alkaline pH compared to acidic conditions.[6][7][11] This non-enzymatic, chemical hydrolysis or rearrangement is often the primary driver of rapid loss.
-
Oxidative Degradation: Tertiary amines are susceptible to oxidation.[8] Biological fluids contain dissolved oxygen and trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of reactive oxygen species (ROS), leading to oxidative degradation of DMCPH.[8]
Mitigation Strategy and Protocol:
The key is to minimize the time the analyte spends in the unstable environment and to halt all chemical and enzymatic reactions as quickly as possible.
Protocol: Sample Preparation for Plasma Stability Assays
-
Pre-cool all materials: Place plasma aliquots, DMCPH stock solution, and protein precipitation solvent (e.g., ice-cold acetonitrile with 1% formic acid) on ice.
-
Initiate Reaction: At time zero (T=0), spike the DMCPH stock solution into the plasma aliquot. Vortex briefly (2-3 seconds). Immediately withdraw a T=0 sample and proceed to step 4.
-
Incubate: Place the remaining plasma sample in a temperature-controlled incubator (e.g., 37°C).
-
Quench Reaction: At each designated time point, withdraw an aliquot of the incubated sample and immediately add it to a tube containing at least 3 volumes of the ice-cold protein precipitation solvent (e.g., 50 µL plasma into 150 µL acetonitrile/formic acid). The cold temperature slows degradation, the solvent precipitates enzymes, and the formic acid acidifies the sample, significantly enhancing DMCPH stability.
-
Process: Vortex the quenched sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Analyze: Immediately transfer the supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.
This "crash-on-arrival" method ensures that the measured concentration accurately reflects the concentration at the precise sampling time.
Guide 2.3: Problem - Identifying Unknown Peaks in Analytical Runs
Question: "My chromatogram shows unknown peaks. How can I confidently identify them as DMCPH degradants and understand what's causing the degradation?"
Answer: You can definitively link these unknown peaks to DMCPH by performing a forced degradation (or stress testing) study. This involves intentionally exposing DMCPH to harsh conditions to accelerate the formation of degradation products. By comparing the chromatograms of your stressed samples to your experimental samples, you can confirm the identity of the degradants. This is a core principle of developing stability-indicating analytical methods.[9][12]
Simplified Potential Degradation Pathway:
Oxidative stress is a primary degradation route for molecules like DMCPH. The electron-rich dibenzocycloheptene ring and the tertiary amine are common sites of attack.
Caption: Simplified Oxidative Degradation Pathways for DMCPH.
Protocol: Basic Forced Degradation Study
-
Prepare Samples: Prepare five separate solutions of DMCPH at a known concentration (e.g., 10 µg/mL) in a mildly acidic aqueous buffer.
-
Control: Keep at 4°C, protected from light.
-
Acid Hydrolysis: Add HCl to reach a final concentration of 0.1 M. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add NaOH to reach a final concentration of 0.1 M. Leave at room temperature for 4 hours.
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Leave at room temperature for 4 hours.
-
Photolytic: Expose to direct, high-intensity UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Neutralize (if needed): Before analysis, neutralize the acid and base samples to approximately the pH of your mobile phase to ensure good chromatography.
-
Analyze: Analyze all five samples and the control by your HPLC or LC-MS method.
-
Compare: Compare the retention times of the new peaks formed in the stressed samples to the unknown peaks in your experimental samples. A match in retention time (and mass spectrum if using LC-MS) provides strong evidence that the unknown is a specific type of degradant.
Section 3: Data Summary & Best Practices
Adhering to best practices in solution preparation and handling is the most effective way to prevent instability issues before they arise.
Table 1: Key Factors Influencing DMCPH Solution Stability
| Parameter | Risk Factor | Causality | Recommended Mitigation |
| pH | Neutral to Alkaline (pH > 6) | Catalyzes hydrolysis and other degradation reactions.[5][10][13] | Maintain pH between 3.5 - 5.0 in aqueous solutions. Use acidic modifiers (e.g., formic acid) in analytical solvents. |
| Temperature | Elevated Temp. (>25°C) | Increases the rate of all chemical degradation reactions.[3][4] | Prepare and store solutions at low temperatures (4°C for benchtop, -20°C to -80°C for storage). Use a cooled autosampler. |
| Light | UV and Ambient Light | Provides energy to initiate photolytic degradation reactions.[3] | Use amber glass vials or foil-wrapped containers. Minimize exposure to direct laboratory light. |
| Oxidants | Dissolved O₂, Metal Ions, Peroxides | Cause oxidative degradation of the amine and aromatic ring structures.[8] | Use high-purity, degassed solvents. Consider adding an antioxidant (use with caution, may interfere with assays). Purge with inert gas for long-term storage. |
| Solvent | Protic Solvents (e.g., Water) | Can participate directly in hydrolysis reactions. | Prepare primary stock solutions in aprotic (e.g., DMSO) or less reactive (e.g., Methanol) organic solvents. Prepare aqueous solutions fresh. |
Section 4: References
-
Gupta, V. D., & Parasrampuria, J. (1989). Chemical Stability of Cyproheptadine Hydrochloride in an Oral Liquid Dosage Form. Journal of Clinical Pharmacy and Therapeutics, 14(4), 319-323. (Note: While a direct link isn't available from the search, the citation details are consistent across multiple sources referencing this work.)
-
PubChem. (n.d.). Cyproheptadine. National Center for Biotechnology Information. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Analytical Profile of Cyproheptadine. In K. Florey (Ed.), Analytical Profiles of Drug Substances, Volume 8 (pp. 155-184). Academic Press. (Note: This is a chapter in a book series, specific URL is not available, but the reference is standard.)
-
de Faria, V. C. S., et al. (2021). A novel compounded cyproheptadine hydrochloride oral solution: Accelerated stability study and effects on glucose and lipid metabolism in Wistar rats. ResearchGate. Retrieved from [Link]
-
de Faria, V. C. S., et al. (2021). A novel compounded cyproheptadine hydrochloride oral solution: Accelerated stability study and effects on glucose and lipid. Scientia Plena, 17(2). Retrieved from [Link]
-
Wikipedia. (n.d.). Cyproheptadine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Cyproheptadine hydrochloride tablets USP. Retrieved from [Link]
-
Parasrampuria, J., & Gupta, V. D. (1989). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. International journal of pharmaceutics, 52(1), 89-91. (Note: The PubMed link refers to the same study as reference 1). Retrieved from [Link]
-
Gouedard, C., et al. (2016). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Molecules, 21(12), 1709. Retrieved from [Link]
-
Moku, G., & Tumu, S. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet - N-Nitroso N-Desmethyl Cyproheptadine. Retrieved from [Link]
-
Sharaf El-Din, M. K., et al. (2018). Stability indicating HPLC Method Coupled with Fluorescence Detection for the Determination of Cyproheptadine Hydro-chloride in Its Tablets. Studies on Degradation Kinetics. ResearchGate. Retrieved from [Link]
-
Feás, X., et al. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1044-1049. Retrieved from [Link]
-
Ibis Scientific. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Maham, M., et al. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311-318. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 63, 858-865. Retrieved from [Link]
-
de Andrade, E. R., et al. (2018). Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS. Nuclear Medicine and Biology, 56, 22-30. Retrieved from [Link]
-
D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies, 7(3), 23. Retrieved from [Link]
-
Emam, A. A., et al. (2021). Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. Journal of Chromatographic Science, 59(1), 57-65. Retrieved from [Link]
-
Bublitz, S. (2023). Effect of water pH on the stability of pesticides. Michigan State University Extension. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Retrieved from [Link]
-
Sutar, R., et al. (2013). Development of stability indicating HPTLC method for simultaneous estimation of paracetamol and dexibuprofen. Journal of Chemical and Pharmaceutical Sciences, 6(1), 58-63. Retrieved from [Link]
-
Voice, A. K. (2013). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Retrieved from [Link]
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientiaplena.org.br [scientiaplena.org.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. atticusllc.com [atticusllc.com]
- 12. jchps.com [jchps.com]
- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Selection for Desmethylcyproheptadine HPLC Separation
Welcome to the technical support center for the HPLC separation of Desmethylcyproheptadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. We will explore the nuances of column selection and method development to help you achieve robust and reliable separation of this critical analyte.
This compound, the primary active metabolite of cyproheptadine, presents a unique set of challenges in reversed-phase chromatography. As a secondary amine, it is more polar than its parent compound and possesses a basic nature, which can lead to undesirable peak shapes and poor retention on traditional stationary phases. This guide will provide a structured approach to selecting the optimal HPLC column and troubleshooting common issues.
Frequently Asked Questions (FAQs) on Column Selection
Q1: What are the primary challenges in the HPLC separation of this compound?
A1: The main challenges stem from its chemical properties:
-
Polarity: Being a metabolite, this compound is more polar than cyproheptadine. This can lead to poor retention on conventional C18 columns, where it may elute near the void volume.
-
Basic Nature: The secondary amine group (pKa ~9-10) will be protonated at typical acidic to neutral mobile phase pHs. This positive charge can lead to strong, undesirable interactions with residual acidic silanols on the silica surface of the stationary phase, resulting in significant peak tailing.
-
Structural Similarity: When separating this compound from its parent drug, cyproheptadine, and other related impurities, achieving adequate resolution can be challenging due to their structural similarities.
Q2: Which column chemistry is the best starting point for this compound analysis?
A2: For initial method development, a modern, high-purity silica C18 or C8 column with end-capping is a reasonable starting point. However, due to the polar and basic nature of this compound, careful mobile phase optimization is crucial. A C8 column may sometimes offer better peak shape for basic compounds due to a lower density of the stationary phase, which can reduce strong hydrophobic interactions that can exacerbate secondary ionic interactions.
A study on the separation of cyproheptadine and its impurity successfully utilized a C8 column with a mobile phase consisting of 0.05 M KH2PO4 buffer and methanol (pH 4.5)[1]. This suggests that a similar approach could be effective for this compound.
Q3: When should I consider alternative column chemistries beyond C18 and C8?
A3: You should consider alternative chemistries when you encounter persistent issues like poor retention, significant peak tailing, or inadequate resolution that cannot be resolved by mobile phase optimization. Here are some excellent alternatives:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of this compound. This can be particularly useful for improving resolution between structurally similar compounds.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and can improve the peak shape of basic compounds by shielding the residual silanols.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase chromatography[2][3][4][5][6]. In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in organic solvent (typically acetonitrile)[6]. This approach can provide excellent retention for polar metabolites like this compound.
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction[7][8][9][10][11][12]. This can be highly advantageous for separating complex mixtures containing compounds with varying polarities and charge states[7][9]. A mixed-mode column with cation-exchange properties can provide controlled ionic interactions with the protonated this compound, leading to excellent retention and peak shape.
Q4: How does mobile phase pH affect column selection and separation?
A4: Mobile phase pH is a critical parameter. For this compound, a secondary amine, the pH will determine its ionization state.
-
Low pH (2-4): The analyte will be fully protonated. This can enhance retention on cation-exchange or mixed-mode columns. On standard reversed-phase columns, a low pH can also suppress the ionization of residual silanols on the silica surface, reducing peak tailing. Using a phosphate buffer at a pH of 2.7 has been shown to be effective for the separation of cyproheptadine and other basic compounds[13].
-
Mid-range pH (5-7): In this range, the analyte is still protonated, but silanol activity can be higher, potentially leading to increased peak tailing. Careful selection of a well-end-capped, high-purity silica column is essential.
-
High pH (8-10): At higher pH, the analyte will be in its neutral form, which can increase retention on reversed-phase columns. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH.
Recommended Starting Conditions
The following table provides recommended starting points for HPLC method development for this compound with different column types.
| Column Type | Stationary Phase Chemistry | Mobile Phase (Aqueous) | Mobile Phase (Organic) | Key Considerations |
| Reversed-Phase | C18 or C8 (High-purity, end-capped) | 20-50 mM Phosphate or Formate buffer (pH 2.5-4.5) | Acetonitrile or Methanol | Start with a C8 to potentially improve peak shape[1]. Use of an ion-pairing agent like hexane sulfonic acid can also be considered[14][15]. |
| Phenyl-Hexyl | Phenyl-Hexyl | 20-50 mM Phosphate or Formate buffer (pH 2.5-4.5) | Acetonitrile | Offers alternative selectivity through π-π interactions. |
| HILIC | Amide or Diol | 5-20% of 10-20 mM Ammonium Formate or Acetate in Water | 80-95% Acetonitrile | Ideal for enhancing retention of this polar metabolite[2][3][5]. |
| Mixed-Mode | C18 with Cation Exchange | 20-50 mM Ammonium Formate or Acetate (pH 3-6) | Acetonitrile or Methanol | Provides dual retention mechanisms for improved selectivity and peak shape[7][9][10]. |
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing)
-
Question: My this compound peak is showing significant tailing. What is the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic residual silanols on the silica surface of the column.
-
Solutions:
-
Lower Mobile Phase pH: Decrease the pH of the aqueous mobile phase to 2.5-3.0 using an acid like formic acid or phosphoric acid. This will suppress the ionization of the silanol groups.
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites and reduce their availability to the analyte.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.
-
Switch to a High-Purity Column: Modern columns are made with higher purity silica and have better end-capping, resulting in fewer active silanol sites.
-
Consider a Different Stationary Phase: A polar-embedded or phenyl-hexyl column may offer better peak shape.
-
-
Problem 2: Poor Retention (Eluting too early)
-
Question: this compound is eluting very close to the solvent front. How can I increase its retention time?
-
Answer:
-
Cause: The polar nature of this compound leads to weak interaction with the non-polar stationary phase in reversed-phase chromatography.
-
Solutions:
-
Decrease Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase.
-
Use a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, so switching to methanol may increase retention.
-
Switch to a HILIC Column: If the compound is very polar, HILIC is the most effective way to achieve sufficient retention[2][3][4][5][6].
-
Employ a Mixed-Mode Column: A mixed-mode column with cation-exchange functionality will provide strong retention for the protonated this compound[7][9][10].
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like hexane sulfonic acid to the mobile phase will form a neutral ion pair with the analyte, increasing its hydrophobicity and retention on a reversed-phase column[14][15].
-
-
Problem 3: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be the issue?
-
Answer:
-
Cause: Fluctuating retention times can be caused by a variety of factors, including issues with the HPLC system, column equilibration, or mobile phase preparation[16][17].
-
Solutions:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. This is especially critical for HILIC and ion-pairing chromatography.
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times[16].
-
Verify Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, check the pump's proportioning valves.
-
Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention.
-
Check for Column Contamination: A contaminated column can lead to shifting retention times. Flush the column with a strong solvent to clean it[18][19].
-
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound HPLC analysis.
References
-
Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. (2020). ResearchGate. [Link]
-
Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And. (2020). IISTE.org. [Link]
-
Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. (2013). Brieflands. [Link]
-
Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012). PubMed. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]
-
Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. (2016). PubMed. [Link]
-
HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. SIELC Technologies. [Link]
-
Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. (2023). PubMed Central. [Link]
-
Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. (2013). Iranian Journal of Pharmaceutical Research. [Link]
-
Mixed-Mode Chromatography—A Review. (2021). LCGC International. [Link]
-
HPLC and chemometric methods for the simultaneous determination of cyproheptadine hydrochloride, multivitamins, and sorbic acid. (2004). PubMed. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. [Link]
-
(PDF) Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). ResearchGate. [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). MDPI. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (2013). Agilent. [Link]
-
Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry. [Link]
-
Investigation of the cyproheptadine by chromatographic methods. (2020). ResearchGate. [Link]
-
(PDF) Mixed-Mode Chromatography. (2022). ResearchGate. [Link]
-
Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. (2021). PubMed. [Link]
-
The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016). Clinical Chemistry. [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. (2022). Cytiva. [Link]
-
Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. (2019). PubMed. [Link]
Sources
- 1. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. HPLC and chemometric methods for the simultaneous determination of cyproheptadine hydrochloride, multivitamins, and sorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iiste.org [iiste.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. hplc.eu [hplc.eu]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Mobile Phase Optimization for Desmethylcyproheptadine Analysis
Welcome to the technical support center for Desmethylcyproheptadine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the mobile phase for the robust analysis of this compound. As a basic compound, this compound presents unique challenges in reversed-phase chromatography, primarily related to achieving symmetrical peak shapes and reproducible retention times. This guide will walk you through the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound peak is tailing significantly. What is the primary cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. To mitigate this, you need to control the ionization state of both the analyte and the silanol groups.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH.[1][2] this compound is a basic compound. By lowering the mobile phase pH, you can ensure the analyte is fully protonated (positively charged). While this may seem counterintuitive as it increases the charge of the analyte, it also suppresses the ionization of the acidic silanol groups on the stationary phase, reducing the undesirable ionic interactions that cause peak tailing. A good starting point is a pH between 3 and 4.
-
Buffer Selection and Concentration: Use a buffer to maintain a constant pH throughout the analysis.[3][4][5] For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.[6][7] For UV detection, phosphate buffers are common due to their low UV absorbance.[3] Ensure the buffer concentration is sufficient, typically between 10-50 mM, to provide adequate buffering capacity.[8]
-
Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9] They have different selectivities and can influence peak shape.[10][11] If you are experiencing tailing with one, try switching to the other or using a mixture of both.
-
Ion-Pairing Reagents: In some cases, adding an ion-pairing reagent to the mobile phase can improve peak shape for charged analytes.[12] These reagents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the analyte, effectively neutralizing its charge and reducing secondary interactions. However, be aware that ion-pairing reagents can be difficult to remove from the column and are generally not compatible with LC-MS.
Q2: I'm observing a drift in the retention time of this compound. What are the likely causes and solutions?
A2: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, and column degradation.
Troubleshooting Steps:
-
Mobile Phase Preparation and Stability: Ensure your mobile phase is prepared fresh daily and is well-mixed.[13] If you are using an online mixer, ensure it is functioning correctly. Selective evaporation of the more volatile organic modifier can also lead to a gradual change in mobile phase composition and, consequently, retention time. Using solvent reservoir caps can minimize this.
-
Column Equilibration: Inadequate column equilibration is a common cause of retention time drift, especially when changing mobile phases or after the system has been idle.[13] Allow sufficient time for the column to equilibrate with the new mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Column Temperature Control: Use a column oven to maintain a constant temperature.[13] Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Mobile Phase pH Stability: If you are not using a buffer or the buffer concentration is too low, the pH of the mobile phase can change over time, especially if it absorbs atmospheric CO2.[4] This is particularly problematic for ionizable compounds like this compound, where small pH changes can significantly impact retention.[1][2]
-
Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases with extreme pH values. This can lead to a loss of bonded phase and a decrease in retention time.[14] If you suspect column degradation, you may need to replace the column.
Q3: My this compound peak is broad, and the sensitivity is low. How can I improve this?
A3: Poor peak shape and low sensitivity are often linked. A broad peak means the analyte is spread out over a larger volume of the mobile phase, resulting in a lower peak height and, therefore, lower sensitivity.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: The strength of the mobile phase, determined by the proportion of the organic modifier, directly affects retention.[15] If the retention time is too long, the peak will broaden due to diffusion. Gradually increase the percentage of the organic modifier (e.g., acetonitrile or methanol) to decrease the retention time and sharpen the peak.
-
Gradient Elution: If you are analyzing this compound along with other compounds of varying polarities, a gradient elution may be necessary. A gradient allows you to start with a weaker mobile phase to retain and separate early-eluting compounds and then increase the mobile phase strength to elute more strongly retained compounds like this compound as sharper peaks.
-
Flow Rate: While a lower flow rate can sometimes improve resolution, it can also lead to broader peaks due to increased diffusion. Experiment with different flow rates to find the optimal balance between resolution and peak sharpness.
-
Injection Volume and Sample Solvent: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak broadening and distortion. Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible, use the weakest solvent in which your analyte is soluble.
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
-
Prepare a series of mobile phase buffers at different pH values (e.g., 3.0, 3.5, 4.0, 4.5, and 5.0). Use a consistent buffer system (e.g., 10 mM ammonium formate) for all preparations.
-
Prepare the organic modifier (e.g., acetonitrile or methanol).
-
Set up your HPLC system with a suitable reversed-phase column (e.g., C18).
-
For each pH value, run an isocratic analysis of a this compound standard. A good starting point for the mobile phase composition is a 50:50 mixture of the aqueous buffer and the organic modifier.
-
Monitor the peak shape (asymmetry factor) and retention time for each run.
-
Plot the peak asymmetry and retention time as a function of pH. The optimal pH will be the one that provides a symmetrical peak (asymmetry factor close to 1) and a reasonable retention time.
Workflow for Mobile Phase Optimization
Caption: Workflow for systematic mobile phase optimization for this compound.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Shape and Retention
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry Factor |
| 3.0 | 4.2 | 1.1 |
| 3.5 | 4.8 | 1.2 |
| 4.0 | 5.5 | 1.5 |
| 4.5 | 6.3 | 1.8 |
| 5.0 | 7.1 | 2.2 |
Note: The data in this table is illustrative and will vary depending on the specific column, organic modifier, and other chromatographic conditions.
References
-
Tuani, Y., Amo-Koi, S., Mingle, D., Gordon, A., & Asor, A. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And. IISTE.org. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Feás, X., Ye, L., Hosseini, S. V., Fente, C. A., & Cepeda, A. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of pharmaceutical and biomedical analysis, 50(5), 1044–1049. [Link]
- Industry news. (2023).
-
Yamamoto, E., & Kakehi, M. (2018). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. Biological & pharmaceutical bulletin, 41(2), 221–228. [Link]
- Maham, M., Ghassempour, A., & Tehrani, M. S. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian journal of pharmaceutical research : IJPR, 12(2), 311–318.
- Crawford Scientific. (n.d.).
- ResearchGate. (n.d.). 10- Analytical Profile of Cyproheptadine.
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Phenomenex. [Link]
- ResearchGate. (2025). (PDF) Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations.
-
Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific. [Link]
- ResearchGate. (2020). (PDF) Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection.
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
- Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- PubMed Central. (2023).
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]
-
PubChem. (n.d.). Cyproheptadine. PubChem. [Link]
-
LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]
- LCGC International. (2024). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas.
-
Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Restek Resource Hub. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
- Research and Practical Medicine Journal. (2017). Investigation of the cyproheptadine by chromatographic methods. Research and Practical Medicine Journal.
- MDPI. (n.d.). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI.
-
Agilent. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Agilent. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
- PubMed. (2021).
- Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Restek.
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
- ResearchGate. (n.d.). Determination of Cyproheptadine hydrochloride in Pure and Pharmaceutical forms : A Spectrophotometric study.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- ResearchGate. (2025). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns.
-
Waters. (n.d.). HPLC Troubleshooting Guide. Waters. [Link]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 5. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 6. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. hplc.eu [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
Navigating the Challenges of Desmethylcyproheptadine Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming the poor solubility of Desmethylcyproheptadine in experimental assays. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the scientific rationale behind them. This resource aims to empower you to troubleshoot and optimize your experiments effectively, ensuring the integrity and reproducibility of your data.
Understanding the Molecule: Why is this compound Prone to Solubility Issues?
This compound, a primary metabolite of the antihistamine Cyproheptadine, presents a classic challenge for in vitro and in vivo studies due to its physicochemical properties. Understanding these properties is the first step in overcoming solubility hurdles.
Key Physicochemical Properties:
| Property | Predicted/Estimated Value for this compound | Implication for Solubility |
| Molecular Weight | ~273.38 g/mol | Moderate molecular weight, less of a direct impact on solubility compared to other factors. |
| Predicted logP | 4.5 - 5.0 | A high logP value indicates significant lipophilicity ("greasiness"), leading to poor aqueous solubility. |
| Predicted pKa (basic) | 8.5 - 9.0 | As a weak base, its charge state and therefore solubility are highly dependent on the pH of the solution. |
Note: The pKa and logP values for this compound are predicted based on its chemical structure and data from its parent compound, Cyproheptadine. Experimental logP for Cyproheptadine is reported to be around 4.69.[1]
The combination of a high logP and a basic pKa means that at physiological pH (~7.4), a significant portion of this compound will be in its neutral, less soluble form. This inherent lipophilicity drives it to precipitate out of aqueous solutions and non-specifically bind to surfaces, leading to inaccurate and unreliable assay results.
Troubleshooting Guide: Common Issues and Step-by-Step Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: My this compound is not dissolving in my aqueous buffer.
Root Cause Analysis: The high lipophilicity and basic nature of this compound limit its direct dissolution in neutral aqueous buffers.
Step-by-Step Solution:
-
Utilize an Organic Co-solvent for Stock Solution Preparation:
-
Rationale: Organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are effective at disrupting the intermolecular forces between lipophilic molecules, allowing them to dissolve.
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Add a small volume of 100% DMSO or absolute Ethanol to the powder.
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved. Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay.
-
-
-
Employ a pH-Modification Strategy:
-
Rationale: As a weak base, this compound becomes protonated and more water-soluble at a pH below its pKa.
-
Protocol (for acidic stock solutions):
-
Prepare a slightly acidic aqueous solution (e.g., pH 4-5) using a suitable buffer like acetate or citrate.
-
Attempt to dissolve this compound directly in this acidic buffer. This may be sufficient for some applications.
-
Alternatively, dissolve the compound in a minimal amount of organic solvent first and then dilute it with the acidic buffer.
-
-
Issue 2: My compound precipitates when I add my stock solution to the aqueous assay buffer or cell culture medium.
Root Cause Analysis: This is a classic case of "solvent shock." The abrupt change in solvent polarity when a concentrated organic stock is diluted into an aqueous medium causes the poorly soluble compound to crash out of solution.
Step-by-Step Solution:
-
Minimize the Final Concentration of Organic Solvent:
-
Rationale: Most cell lines and biochemical assays can tolerate low concentrations of DMSO or Ethanol (typically <0.5% v/v) without significant toxicity or interference.[2]
-
Best Practice: Always calculate the final solvent concentration in your assay and keep it as low as possible. Prepare a more concentrated stock solution if necessary to reduce the volume added.
-
-
Employ Serial Dilutions and Gradual Addition:
-
Rationale: A stepwise dilution process can prevent the sudden, localized high concentration of the compound that leads to precipitation.
-
Protocol:
-
Instead of adding the concentrated stock directly to the final assay volume, perform one or more intermediate dilutions in your assay buffer.
-
When adding the stock or diluted solutions, add it dropwise while gently vortexing or swirling the assay buffer to ensure rapid and uniform mixing.
-
-
-
Consider the Use of a Surfactant:
-
Rationale: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Caution: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane integrity. Always perform a control experiment with the surfactant alone to assess its impact on your specific assay.
-
Issue 3: I'm observing high background noise or inconsistent results in my binding assay.
Root Cause Analysis: The high lipophilicity of this compound makes it prone to non-specific binding (NSB) to plasticware, proteins, and other surfaces in your assay system.[1] This can lead to a depletion of the free compound concentration and high background signals.
Step-by-Step Solution:
-
Incorporate a Blocking Agent:
-
Rationale: Blocking agents are inert proteins or detergents that coat the surfaces of your assay plate and other components, preventing the non-specific adsorption of your compound.
-
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): Typically used at concentrations of 0.1-1% in the assay buffer.
-
Casein: Another effective protein-based blocking agent.
-
Non-ionic Surfactants: As mentioned previously, low concentrations of Tween® 20 or Triton™ X-100 can also reduce NSB.
-
-
-
Optimize Your Assay Buffer:
-
Rationale: Adjusting the ionic strength and pH of your buffer can help minimize non-specific electrostatic interactions.
-
Recommendations:
-
Increase the salt concentration (e.g., up to 500 mM NaCl) if your assay allows.
-
Ensure the pH of your buffer is appropriate for both your target and to maintain the solubility of this compound.
-
-
-
Choose Appropriate Assay Plates:
-
Rationale: Different types of microplates have varying surface properties.
-
Recommendation: Consider using low-binding plates, which are specifically treated to reduce the non-specific binding of hydrophobic molecules.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a stock solution of this compound?
A1: For most applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its excellent solubilizing power for a wide range of organic compounds. Absolute ethanol is a good alternative, especially for cell-based assays where DMSO toxicity might be a concern even at low concentrations.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cells and assay endpoint.[2]
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak base with a predicted pKa around 8.5-9.0.
-
At pH < pKa (acidic conditions): The molecule will be predominantly in its protonated, charged form, which is more water-soluble.
-
At pH > pKa (alkaline conditions): The molecule will be in its neutral, uncharged form, which is less water-soluble and more prone to precipitation.
-
At physiological pH (~7.4): A significant fraction of the compound will be in its less soluble, neutral form, hence the solubility challenges.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Gentle sonication in a water bath at room temperature can be helpful to aid dissolution, especially when preparing stock solutions. Mild heating (e.g., to 37°C) may also increase solubility, but be cautious as excessive heat can lead to degradation of the compound. Always check the stability of your compound under these conditions.
Q5: I'm working with a serum-containing cell culture medium. How does serum affect the solubility and activity of this compound?
A5: Serum proteins, particularly albumin, can bind to hydrophobic compounds like this compound.[3][4] This can have two main effects:
-
Increased Apparent Solubility: Binding to serum proteins can keep the compound in solution and prevent precipitation.
-
Reduced Free Concentration: Only the unbound ("free") fraction of the drug is typically available to interact with its target. High protein binding can reduce the effective concentration of your compound, potentially leading to an underestimation of its potency. It is important to be aware of this and consider it when interpreting your results.
Experimental Workflows and Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: ~273.38 g/mol )
-
100% DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.73 mg of this compound into the tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Cap the tube tightly and vortex vigorously until the solid is completely dissolved. If needed, briefly sonicate in a room temperature water bath.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting precipitation of this compound.
Diagram 2: Mitigating Non-Specific Binding
Caption: Strategies to mitigate non-specific binding of hydrophobic compounds.
References
-
PubChem. Cyproheptadine. National Center for Biotechnology Information. [Link]
-
PubMed Central. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. [Link]
-
PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
SwissADME. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
Deranged Physiology. Factors which determine the lipid solubility of drugs. [Link]
-
MDPI. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. [Link]
-
PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
-
JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
-
PubMed. Impact of lipoproteins on the biological activity and disposition of hydrophobic drugs: implications for drug discovery. [Link]
-
J-STAGE. Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. [Link]
-
ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. [Link]
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
Technical Support Center: Optimizing Desmethylcyproheptadine Mass Spectrometry
A Senior Application Scientist's Guide to Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for the mass spectrometry analysis of Desmethylcyproheptadine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods, focusing on practical, field-proven insights to enhance data quality. As Senior Application Scientists, we understand that achieving a high signal-to-noise (S/N) ratio is paramount for accurate and reproducible quantification. This resource is structured to provide in-depth, actionable solutions to common challenges encountered during the analysis of this N-desmethyl metabolite.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing not just the "how" but also the critical "why" behind each recommendation.
Part 1: Sample Preparation
Question 1: I'm observing high background noise and inconsistent results when analyzing plasma samples. What are the likely causes in my sample preparation?
High background noise and variability often stem from matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound.[1] Plasma is a particularly complex matrix, rich in proteins and phospholipids that are notorious for causing ion suppression.
Causality:
-
Insufficient Protein Removal: Residual proteins can precipitate in the LC system, leading to column clogging and increased backpressure. More importantly, they can coat the ESI probe, reducing ionization efficiency.
-
Phospholipid Interference: Phospholipids are a major cause of ion suppression in ESI-MS and can co-elute with the analyte if not adequately removed.
-
Suboptimal Extraction Recovery: Inconsistent recovery of this compound during extraction will lead to variable results.
Troubleshooting Steps:
-
Optimize Protein Precipitation:
-
Rationale: While a simple protein precipitation (PPT) with a solvent like acetonitrile is fast, it may not be sufficient for removing all interferences.[2]
-
Protocol: Experiment with different precipitation solvents (e.g., methanol, acetone) and solvent-to-plasma ratios. A common starting point is a 3:1 ratio of cold acetonitrile to plasma. Ensure thorough vortexing and centrifugation at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes) to achieve a compact protein pellet.
-
-
Implement Solid-Phase Extraction (SPE):
-
Rationale: SPE provides a more rigorous cleanup than PPT by utilizing specific sorbent chemistries to retain the analyte while washing away interferences. For a basic compound like this compound, a mixed-mode cation exchange SPE is often effective.
-
Protocol: A detailed SPE protocol is provided in the "Experimental Protocols" section below.
-
-
Consider Liquid-Liquid Extraction (LLE):
-
Rationale: LLE can be a highly effective technique for cleaning up samples. The choice of extraction solvent is critical and should be optimized based on the polarity of this compound.
-
Protocol: A generic LLE protocol is provided in the "Experimental Protocols" section.
-
Question 2: My signal for this compound is lower than expected. Could my choice of internal standard be the issue?
An appropriate internal standard (IS) is crucial for accurate quantification as it compensates for variability in sample preparation and instrument response.
Causality:
-
Different Extraction Behavior: If the IS has significantly different chemical properties from this compound, it may not co-extract with the same efficiency, leading to inaccurate correction.
-
Ionization Suppression Mismatch: Ideally, the IS should experience similar ionization suppression or enhancement as the analyte.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard:
-
Rationale: A SIL-IS of this compound is the gold standard. It has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.
-
Recommendation: If commercially available, this compound-d3 or -d5 would be an excellent choice.
-
-
Select a Suitable Analog:
-
Rationale: If a SIL-IS is unavailable, choose a structural analog with similar polarity, pKa, and mass. For this compound, a deuterated version of the parent drug, Cyproheptadine-d5, could be a viable option, though validation is essential to ensure it tracks the metabolite's behavior accurately. Diphenylpyraline has also been used as an internal standard for the parent drug, Cyproheptadine.[3][4]
-
Part 2: Liquid Chromatography
Question 3: I'm seeing poor peak shape and co-elution with matrix components. How can I improve my chromatographic separation?
Effective chromatographic separation is your first line of defense against matrix effects.[4] Co-elution of this compound with endogenous interferences will directly impact the S/N ratio.
Causality:
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for retaining and separating the analyte from matrix components.
-
Suboptimal Mobile Phase Composition: The pH and organic content of the mobile phase directly influence the retention and peak shape of ionizable compounds like this compound.
Troubleshooting Steps:
-
Column Selection:
-
Recommendation: A C18 column is a good starting point for the analysis of this compound. For improved peak shape with basic analytes, consider a column with end-capping or a hybrid particle technology.
-
-
Mobile Phase pH Adjustment:
-
Rationale: this compound is a basic compound. To ensure good retention on a reversed-phase column and symmetrical peak shape, the mobile phase pH should be adjusted to keep the analyte in a consistent protonation state.
-
Protocol: Add a volatile acidifier to your mobile phases, such as 0.1% formic acid or acetic acid. This will typically result in a pH between 2.5 and 3.5, where the amine group of this compound will be protonated.
-
-
Gradient Optimization:
-
Rationale: A well-optimized gradient ensures that this compound elutes in a region of the chromatogram with minimal matrix interference and with a sharp peak shape.
-
Protocol: Start with a shallow gradient and adjust the slope and duration to achieve optimal separation from other components in the sample. A representative gradient is provided in the "Experimental Protocols" section.
-
Part 3: Mass Spectrometry
Question 4: I am unsure of the optimal Multiple Reaction Monitoring (MRM) transitions for this compound. How do I determine them?
Causality:
-
Precursor Ion Selection: The precursor ion is typically the protonated molecule [M+H]+ in positive ion mode. For this compound (Molar Mass: ~273.38 g/mol ), the precursor ion will be around m/z 274.4.
-
Product Ion Selection: Product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Troubleshooting Steps:
-
Perform a Full Scan (MS1) Analysis:
-
Protocol: Infuse a standard solution of this compound directly into the mass spectrometer and acquire a full scan spectrum to confirm the mass of the precursor ion.
-
-
Conduct a Product Ion Scan (MS2):
-
Protocol: In product ion scan mode, the first quadrupole (Q1) is fixed on the precursor ion mass (e.g., m/z 274.4), and the third quadrupole (Q3) scans a range of masses to detect the fragment ions generated in the collision cell (Q2). Vary the collision energy to find the optimal energy that produces the most intense and stable product ions.
-
-
Predict Fragmentation:
-
Rationale: The fragmentation of this compound will likely be similar to its parent drug, Cyproheptadine. For Cyproheptadine (precursor m/z 288.1), common product ions are m/z 96.1 and 191.2.[3][4] It is plausible that this compound will also produce some of these common fragments, particularly those related to the stable tricyclic ring structure.
-
Question 5: My signal intensity is low and the baseline is noisy. How can I optimize my ESI source parameters?
Suboptimal Electrospray Ionization (ESI) source parameters can significantly reduce the efficiency of ion generation and transmission, leading to a poor S/N ratio.
Causality:
-
Inefficient Desolvation: If the solvent droplets are not completely desolvated, it can lead to signal suppression and instability.
-
Incorrect Capillary Voltage: The capillary voltage affects the stability of the Taylor cone and the efficiency of ion formation.
-
Suboptimal Gas Flows: Nebulizer and drying gas flows are critical for proper droplet formation and desolvation.
Troubleshooting Steps:
-
Optimize Source Parameters Systematically:
-
Protocol: Infuse a standard solution of this compound and adjust the following parameters one at a time while monitoring the signal intensity:
-
Drying Gas Temperature: Increase the temperature to improve desolvation, but be mindful of potential thermal degradation of the analyte.
-
Drying Gas Flow: A higher flow rate can enhance desolvation but may also reduce sensitivity if set too high.
-
Nebulizer Gas Pressure: This affects the droplet size; optimize for a stable and intense signal.
-
Capillary Voltage: Adjust in small increments to find the voltage that provides the best signal intensity and stability.
-
-
Data Summary Table: Starting LC-MS/MS Parameters for this compound (Based on Cyproheptadine)
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, <3 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape of basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 5-10 minutes | Provides good separation for many small molecules. |
| Flow Rate | 0.3-0.5 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5-10 µL | A good starting point to avoid column overload. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound has a basic nitrogen that is readily protonated. |
| Precursor Ion | ~m/z 274.4 | Expected [M+H]+ for this compound. |
| Product Ions | To be determined empirically | Likely to share some common fragments with Cyproheptadine (e.g., related to the tricyclic core). |
| Internal Standard | This compound-d3 or Cyproheptadine-d5 | A stable isotope-labeled IS is ideal for accurate quantification. |
FAQs
Q1: What is the most common cause of a sudden increase in background noise?
A sudden increase in background noise is often due to contamination in the LC-MS system. Common sources include contaminated solvents, mobile phase additives, or buildup of non-volatile components from previous injections. To troubleshoot, start by preparing fresh mobile phases with high-purity solvents and additives. If the noise persists, systematically clean the system, starting with the ESI probe, and then flushing the LC system with a strong solvent.
Q2: How can I differentiate between matrix effects and instrument sensitivity issues?
To determine if you are experiencing matrix effects, you can perform a post-column infusion experiment. Infuse a constant flow of a this compound standard into the LC eluent post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression. If the signal remains stable, the issue is more likely related to overall instrument sensitivity.
Q3: Is it better to use a C18 or a HILIC column for this compound analysis?
This compound is a moderately polar compound. A C18 column is a good first choice and is widely used for the analysis of similar compounds. A Hydrophilic Interaction Liquid Chromatography (HILIC) column could be an alternative if you are struggling to get sufficient retention on a C18 column, even with a low percentage of organic solvent in the mobile phase. However, HILIC chromatography can be more challenging to work with in terms of equilibration and reproducibility.
Q4: Can I use the same MRM transitions for this compound as for Cyproheptadine?
No, you cannot use the same precursor ion. The precursor ion for this compound will be approximately 14 mass units lower than that of Cyproheptadine due to the loss of a methyl group. While some of the product ions might be the same if they originate from the core structure of the molecule, you must determine the optimal transitions specifically for this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 0.5 mL of plasma with 0.5 mL of 2% formic acid in water. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 0.5 mL of plasma, add the internal standard and 50 µL of 1M sodium hydroxide to basify the sample.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate, or methyl tert-butyl ether). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Workflow for Troubleshooting Poor S/N Ratio
Caption: A decision tree to guide the selection of an appropriate sample preparation technique.
References
-
Fente, C. A., Regal, P., Vázquez, B. I., Feás, X., Franco, C. M., & Cepeda, A. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. Journal of Agricultural and Food Chemistry, 57(6), 2595–2598. [Link]
-
Khodadoust, S., Ghaffari, S., & Ghavami, R. (2013). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. DARU Journal of Pharmaceutical Sciences, 21(1), 43. [Link]
-
ResearchGate. (n.d.). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Retrieved January 24, 2026, from [Link]
-
Li, W., & Tse, F. L. S. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1021–1023. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2007). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(1), 59-69. [Link]
Sources
Technical Support Center: Preventing Degradation of Desmethylcyproheptadine During Sample Preparation
Welcome to the technical support center for Desmethylcyproheptadine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during sample preparation. Achieving accurate and reproducible quantification of this analyte is critically dependent on maintaining its stability from sample collection through to final analysis. This resource combines troubleshooting guides and FAQs to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers working with this compound.
Q1: My this compound recovery is consistently low. What are the most likely causes?
Low recovery is a frequent problem and can typically be traced to one of three main areas: degradation due to improper pH, oxidative degradation, or adsorption to labware. This compound, a tertiary amine, is susceptible to chemical changes under suboptimal conditions. It's crucial to evaluate each step of your workflow, from storage to extraction, to pinpoint the source of analyte loss.[1]
Q2: I'm observing unknown peaks in my chromatogram that are inconsistent across samples. Could these be degradation products?
Yes, the appearance of extraneous peaks, especially those near the parent analyte, often indicates degradation. The primary culprits are photodegradation, if samples are exposed to light, or thermal degradation from excessive heat during steps like solvent evaporation.[2][3] These degradation products can interfere with quantification and lead to inaccurate results.
Q3: What are the optimal pH and temperature conditions for handling this compound samples?
This compound is most stable in a slightly alkaline environment. Maintaining a pH between 7.5 and 9.0 during extraction and storage is recommended to prevent acid-catalyzed hydrolysis.[4][5] Samples should be kept cold (2-8°C) during processing and stored frozen (-20°C or -80°C) for long-term stability to minimize both chemical and enzymatic degradation.[6][7][8]
Q4: How significant is light exposure for this compound stability?
Like its parent compound cyproheptadine and other tricyclic structures, this compound is susceptible to photodegradation.[2] Exposure to direct sunlight or even intense laboratory lighting can lead to the formation of various photoproducts.[9] It is imperative to use amber glass vials and minimize light exposure throughout the entire sample preparation and analysis process.
Q5: Which sample preparation technique—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PP)—is least likely to cause degradation?
Each technique has its own risks, but SPE often provides the cleanest extracts and can be optimized to be very gentle. LLE is also effective but requires careful selection of solvents and pH to prevent degradation.[10][11] Protein Precipitation is the harshest of the three and may not be suitable for a labile compound like this compound, as endogenous enzymes may not be fully removed, leading to continued metabolic activity.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific degradation issues.
Problem: Persistently Low Analyte Recovery
Symptom: You observe a consistently low and variable peak area for this compound in your quality control (QC) samples and study samples when compared to standards prepared in a clean solvent.
Causality Analysis: Low recovery is the net result of analyte losses that can occur at multiple stages.[1] For tertiary amines like this compound, the primary causes are pH-induced hydrolysis, oxidation, and nonspecific binding.
Potential Cause 1: pH-Induced Degradation
-
Mechanism: In acidic or strongly alkaline conditions, the tertiary amine group can be susceptible to hydrolysis or molecular rearrangement.[5][12] The goal is to keep the analyte in its neutral, less reactive state.
-
Solution: Maintain the pH of the biological matrix (e.g., plasma, urine) in a slightly alkaline range (pH 7.5-9.0) throughout the extraction process. This is especially critical during LLE, where pH dictates the partitioning efficiency.[10]
Potential Cause 2: Oxidative Degradation
-
Mechanism: Tertiary amines can be oxidized to form N-oxides, especially in the presence of dissolved oxygen, metal ions, or residual oxidizing agents from reagents.[13][14][15][16] This process can be accelerated by elevated temperatures.
-
Solution:
-
De-gas Solvents: Purge solvents with nitrogen or argon before use.
-
Use Antioxidants: Consider adding a small amount (0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your collection tubes or during the homogenization/extraction step.[17][18] Antioxidants work by scavenging free radicals that initiate the oxidation process.[18][19]
-
Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC or MS grade) to avoid contaminants that can catalyze oxidation.
-
Potential Cause 3: Adsorption to Surfaces (Nonspecific Binding)
-
Mechanism: Basic compounds like this compound can adsorb to acidic sites on glass surfaces (silanols) or interact with certain types of plastic, leading to significant loss, especially at low concentrations.
-
Solution:
-
Use Silanized Glassware: Pre-treated, silanized glass vials and inserts will cap the active silanol groups, preventing analyte adsorption.
-
Utilize Polypropylene: For collection and storage, low-binding polypropylene tubes are often a better choice than standard glass or other plastics.
-
Adjust Reconstitution Solvent: Ensure the final solvent used to reconstitute the dried extract is strong enough to fully dissolve the analyte and overcome any binding to the vial surface.[1]
-
Problem: Appearance of Unidentified Chromatographic Peaks
Symptom: Your chromatograms show extra peaks that are not present in your reference standards. These peaks may be inconsistent in size and retention time.
Causality Analysis: The appearance of new peaks is a clear sign that the parent molecule is being converted into other chemical entities. For this compound, the most common causes are photodegradation and thermal stress.
Potential Cause 1: Photodegradation
-
Mechanism: The tricyclic ring structure of this compound contains chromophores that absorb UV light. This energy can cause bond cleavage or rearrangement, leading to the formation of multiple degradation products.[2][9][20]
-
Solution:
-
Protect Samples from Light: From the moment of collection, use amber collection tubes and vials.
-
Modify Lab Environment: Work under yellow or red light, and cover autosampler trays with UV-blocking shields.
-
Minimize Exposure Time: Process samples expeditiously to reduce the total time they are exposed to any light source.
-
Potential Cause 2: Thermal Degradation
-
Mechanism: High temperatures, particularly during the solvent evaporation step, can provide the energy needed to break weaker bonds in the molecule, leading to degradation.[3] This is particularly risky when samples are dried to complete dryness.
-
Solution:
-
Optimize Evaporation: Use the lowest possible temperature (e.g., <40°C) during nitrogen evaporation.
-
Avoid Complete Dryness: Do not leave samples on the evaporator for extended periods after the solvent is gone. Reconstitute the residue immediately.
-
Check Instrument Temperatures: Ensure that the autosampler cooler is functioning correctly and maintaining the set temperature (e.g., 4°C).
-
Recommended Protocols & Workflows
To minimize degradation, a well-designed experimental workflow is crucial. The following diagram illustrates a troubleshooting logic flow.
Caption: Troubleshooting workflow for this compound degradation.
Protocol: Optimized Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed to maximize recovery while minimizing degradation.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature, then place in an ice bath.
-
To 100 µL of plasma, add 300 µL of 2% ammonium hydroxide in water to raise the pH and precipitate proteins.[21]
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Load at a slow, consistent flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[21]
-
-
Elution:
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Immediately reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 0.1% formic acid:methanol). Vortex to ensure complete dissolution.[21]
-
Data Summary: Factors Affecting Stability
The following table summarizes the key environmental factors and their impact on this compound stability, providing recommended actions for mitigation.
| Factor | Condition | Risk of Degradation | Recommended Action |
| pH | Acidic (< 6) or Strongly Alkaline (> 10) | High | Buffer samples and solutions to a pH of 7.5-9.0.[4][23] |
| Temperature | Ambient or Elevated (>40°C) | High | Process on ice; store at -20°C or below.[6][7] |
| Light | UV or Direct Sunlight | High | Use amber vials and work under low light conditions.[2][9] |
| Oxygen | Atmospheric | Moderate | De-gas solvents; consider adding antioxidants like BHT.[17][18] |
References
- Preparation and Antioxidant Activity of Ethyl-Linked Anthocyanin-Flavanol Pigments from Model Wine Solutions. (2018). ResearchGate.
- Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). PMC - NIH.
- Oxidation of Amines. (2021). Chemistry LibreTexts.
- The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). PMC - NIH.
- Solid Phase Extraction (SPE): An introduction to basic theory, method development, and applications. (2016). ResearchGate.
- Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. N.A.
- Studies on photodegradation process of psychotropic drugs: a review. (N.A.). PMC - NIH.
- Automated high-throughput liquid-liquid extraction for initial purification of combinatorial libraries. (2000). PubMed.
- Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. (2017). PubMed.
- Photocatalytic degradation of drugs.pdf. (2021). Digital CSIC.
- Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (N.A.). PMC.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega.
- Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. (2025). N.A.
- Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS. (N.A.). PubMed.
- Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. (N.A.). MDPI.
- Solid Phase Extraction Technique – Trends, Opportunities and Applications. (N.A.). N.A.
- Pharmaceuticals in STP effluents and their solar photodegradation in aquatic environment. (N.A.). csbsju.
- Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. (2023). ResearchGate.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate.
- RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species. (N.A.). MDPI.
- MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (N.A.). DTIC.
- Sustainable Degradation of Methyl Violet by Plasma Bubbling Array: Performance, Degradation Pathway, and Potential Toxicity. (2024). MDPI.
- Modern sample preparation approaches for small metabolite elucidation to support biomedical research. (N.A.). sfera.
- Drug Stability in Biological Specimens. (N.A.). ResearchGate.
- Oxidation of Secondary and Primary Amines. (N.A.). N.A.
- Sample Preparation for DNA Methylation Analysis. (N.A.). Active Motif.
- Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (N.A.). PMC - NIH.
- (PDF) Sample Dilution Influences the Determination of Antioxidant Capacity in Food: How to Minimize It? (2025). ResearchGate.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International.
- Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. (N.A.). MDPI.
- Effect of Water pH on the Chemical Stability of Pesticides. (N.A.). DigitalCommons@USU.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (N.A.). NIH.
- Elucidating the pathways of degradation of denagliptin. (N.A.). PubMed.
- Liquid-Liquid Extraction Techniques Principles and Optimisation. (N.A.). Element Lab Solutions.
- Sample Preparation in a Bioanalytical Workflow - Part 2. (2018). YouTube.
- Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube.
- Effect of water pH on the stability of pesticides. (2008). MSU Extension.
- Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. (N.A.). PubMed.
- Use of Anti oxidant in Mobile Phase. (N.A.). Chromatography Forum.
- (PDF) Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (2025). ResearchGate.
- Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. (N.A.). PubMed.
- Amines-Part 8-Chemical Properties 2-Oxidation. (2025). YouTube.
Sources
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring [mdpi.com]
- 9. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. digital.csic.es [digital.csic.es]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. digitalcommons.usu.edu [digitalcommons.usu.edu]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: Cyproheptadine vs. Desmethylcyproheptadine
For researchers in pharmacology and drug development, a nuanced understanding of a compound's interaction with its biological targets is paramount. This guide provides an in-depth comparison of the receptor binding affinities of the first-generation antihistamine, cyproheptadine, and its principal metabolite, desmethylcyproheptadine. While cyproheptadine is well-characterized, this guide also highlights the notable gap in publicly available, quantitative binding data for this compound, a crucial aspect for a complete pharmacodynamic profile.
Cyproheptadine is a potent antagonist at both histamine H1 and serotonin 5-HT₂ receptors, underlying its clinical applications in treating allergic reactions and off-label uses such as appetite stimulation.[1] The process of N-demethylation, which converts cyproheptadine to this compound, is a key metabolic step. Understanding the receptor binding profile of this metabolite is critical to fully appreciating the compound's overall activity and duration of effect in vivo.
Comparative Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki) for cyproheptadine across a range of relevant receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Cyproheptadine Ki (nM) | This compound Ki (nM) | Reference |
| Histamine H1 | 0.43 - 1 | Data Not Available | [2] |
| Serotonin 5-HT₂A | 0.16 | Data Not Available | [3] |
| Serotonin 5-HT₂B | ~0.07 (pA₂ = 9.14) | Data Not Available | [3] |
| Serotonin 5-HT₂C | ~0.19 (pKi = 8.71) | Data Not Available | [3] |
| Muscarinic M₁ | ~4.0 (pKi = 8.4) | Data Not Available | [4] |
| Muscarinic M₂ | ~12.0 (pKi = 7.92) | Data Not Available | [4] |
| Muscarinic M₃ | ~9.6 (pKi = 8.02) | Data Not Available | [4] |
| Dopamine D₂ | 55 - 112 | Data Not Available | [2] |
Analysis of Binding Affinity Data:
Cyproheptadine demonstrates high affinity for histamine H1 and serotonin 5-HT₂ receptors, with Ki values in the sub-nanomolar to low nanomolar range.[2][3] This potent antagonism at these receptors is consistent with its primary therapeutic effects. The compound also exhibits significant affinity for muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects.[4] Its affinity for dopamine D₂ receptors is comparatively lower.[2]
A comprehensive search of the scientific literature did not yield specific, quantitative receptor binding data (Ki or IC50 values) for this compound. While it is a known metabolite, its direct interactions with these key receptors have not been extensively characterized and published. However, a study on various cyproheptadine analogues has suggested that modifications to the piperidine ring, such as N-demethylation, may lead to a reduction in antihistaminic and antiserotonergic activity compared to the parent compound. This suggests that this compound likely possesses a lower binding affinity for H1 and 5-HT₂ receptors than cyproheptadine, though experimental data is required to confirm this hypothesis.
Experimental Methodology: Radioligand Binding Assay
To determine the receptor binding affinity of a compound like cyproheptadine or this compound, a competitive radioligand binding assay is the gold standard.[5] This technique allows for the precise measurement of a compound's ability to displace a known radioactive ligand from its receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Cell Membrane Preparation:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human H1 receptor) are cultured and harvested.
-
The cells are lysed in a cold hypotonic buffer containing protease inhibitors to prevent receptor degradation.
-
The cell lysate is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radioligand with high affinity and specificity for the target receptor (e.g., [³H]-pyrilamine for the H1 receptor), and varying concentrations of the unlabeled test compound (cyproheptadine or this compound).
-
To determine non-specific binding, a set of wells will contain the membranes, radioligand, and a high concentration of a known, potent unlabeled ligand.
-
The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This captures the cell membranes with the bound radioligand while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The filtermat is dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Causality and Self-Validation in the Experimental Design:
-
Choice of Radioligand: The selection of a radioligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay.
-
Determination of Non-Specific Binding: The inclusion of a control with an excess of unlabeled ligand is essential to differentiate between specific binding to the receptor and non-specific binding to the filter or other components. This is a key self-validating step.
-
Saturation Binding Experiments: Prior to competitive binding assays, saturation binding experiments are often performed with the radioligand to determine its Kd and the receptor density (Bmax). This ensures that the concentration of radioligand used in the competitive assay is appropriate.
-
Protein Concentration: Using a consistent and appropriate amount of membrane protein in each well is critical for reproducible results.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of the H1 and 5-HT₂A receptors and the workflow of a radioligand binding assay.
Caption: Signaling pathways for H1 and 5-HT₂A receptors.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
Cyproheptadine is a pharmacologically active compound with high affinity for histamine H1 and serotonin 5-HT₂ receptors. While its receptor binding profile is well-documented, a significant knowledge gap exists regarding its primary metabolite, this compound. The lack of quantitative binding data for this metabolite hinders a complete understanding of cyproheptadine's overall pharmacodynamic profile. Further research employing robust methodologies, such as the radioligand binding assay detailed herein, is necessary to characterize the activity of this compound and its contribution to the therapeutic and adverse effects of the parent drug. This information would be invaluable for drug development professionals seeking to design novel compounds with improved selectivity and safety profiles.
References
-
PubChem. Cyproheptadine. National Center for Biotechnology Information. [Link]
-
Cyproheptadine, an epigenetic modifier, exhibits anti-tumor activity by reversing the epigenetic silencing of IRF6 in urothelial carcinoma. National Center for Biotechnology Information. [Link]
-
PubChem. Cyproheptadine Hydrochloride. National Center for Biotechnology Information. [Link]
-
Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. SpringerLink. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues. National Center for Biotechnology Information. [Link]
-
The anti-conflict effect of cyproheptadine is not mediated by its 5-hydroxytryptamine antagonistic property. National Center for Biotechnology Information. [Link]
-
Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. National Center for Biotechnology Information. [Link]
-
Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. National Center for Biotechnology Information. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. National Center for Biotechnology Information. [Link]
-
Clinical perspective on antipsychotic receptor binding affinities. National Center for Biotechnology Information. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. National Center for Biotechnology Information. [Link]
-
Cyproheptadine metabolites inhibit proinsulin and insulin biosynthesis and insulin release in isolated rat pancreatic islets. National Center for Biotechnology Information. [Link]
-
Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. [Link]
-
Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Publication Server. [Link]
-
Thin Layer Scintillation Counting in Drug-Receptor Binding. Taylor & Francis Online. [Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. National Center for Biotechnology Information. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
(PDF) Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring. ResearchGate. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. National Center for Biotechnology Information. [Link]
-
Cyproheptadine. Wikipedia. [Link]
-
Radioligand binding methods: practical guide and tips. American Physiological Society. [Link]
-
Mirtazapine. Wikipedia. [Link]
-
Visualizing Antipsychotic Receptor Affinity : Part One. Dan W Joyce. [Link]
-
(A) Comparison between experimental Ki values and the affinity... ResearchGate. [Link]
-
Structure-based discovery and binding site analysis of histamine receptor ligands. Repository of the Academy's Library. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI. [Link]
-
Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. National Center for Biotechnology Information. [Link]
-
The histamine H1-receptor antagonist binding site. Part I: Active conformation of cyproheptadine. National Center for Biotechnology Information. [Link]
-
Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. National Center for Biotechnology Information. [Link]
-
Computational Analysis of Histamine Protonation Effects on H 1 R Binding. MDPI. [Link]
Sources
- 1. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Desmethylcyproheptadine vs. Cyproheptadine
A Guide for Researchers and Drug Development Professionals
In the landscape of antihistaminic and antiserotonergic agents, cyproheptadine has long been a compound of interest due to its diverse therapeutic applications. However, a comprehensive understanding of its pharmacokinetic profile cannot be complete without a thorough examination of its primary metabolite, desmethylcyproheptadine. This guide provides a detailed comparative analysis of the pharmacokinetics of this compound and its parent drug, cyproheptadine, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
Introduction to Cyproheptadine and its N-Demethylated Metabolite
Cyproheptadine is a first-generation antihistamine with additional anticholinergic and antiserotonergic properties.[1] Its clinical utility extends from treating allergic reactions to off-label uses such as appetite stimulation and management of serotonin syndrome. Upon administration, cyproheptadine undergoes extensive metabolism in the liver, with N-demethylation being a key pathway, leading to the formation of this compound.[2] Understanding the pharmacokinetic nuances of both the parent drug and its major metabolite is crucial for optimizing therapeutic efficacy and ensuring safety.
Metabolic Pathway: From Cyproheptadine to this compound
The biotransformation of cyproheptadine to this compound is a primary metabolic step. This process, occurring mainly in the liver, involves the removal of a methyl group from the nitrogen atom of the piperidine ring. This metabolic conversion is a critical determinant of the overall pharmacokinetic and pharmacodynamic profile of cyproheptadine.
Figure 1: Metabolic conversion of cyproheptadine.
Comparative Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic parameters of cyproheptadine and this compound reveals significant differences in their absorption, distribution, and elimination characteristics. The following table summarizes key pharmacokinetic parameters gathered from various preclinical and clinical studies.
| Pharmacokinetic Parameter | Cyproheptadine | This compound | Source(s) |
| Peak Plasma Concentration (Cmax) | ~1.25 ng/mL (oral) | Low plasma concentrations observed after cyproheptadine administration. | [3][4] |
| Time to Peak Concentration (Tmax) | ~4 hours (oral) | Appears temporally after cyproheptadine administration. | [5] |
| Volume of Distribution (Vd) | Large | Large | [4] |
| Elimination Half-life (t½) | Approximately 8.6 hours | Data not explicitly available, but eliminated via a biexponential equation. | [4] |
| Metabolism | Hepatic (N-demethylation, glucuronidation) | Further metabolism (e.g., epoxidation) | [2][4] |
| Excretion | Urine and feces | Primarily excreted as further metabolites in urine. | [1][4] |
Note: Data for this compound is limited, and the provided information is based on its observation as a metabolite of cyproheptadine.
Absorption
Distribution
Both cyproheptadine and this compound are characterized by a large volume of distribution.[4] This suggests extensive distribution of both compounds into tissues outside of the plasma. This property is significant as it influences the duration of action and potential for tissue accumulation.
Metabolism and Elimination
Cyproheptadine is extensively metabolized in the liver, primarily through N-demethylation to form this compound and subsequent glucuronide conjugation.[2] this compound itself undergoes further metabolism, including epoxidation, to form compounds like this compound-epoxide.[4]
The elimination of cyproheptadine follows a pattern of excretion in both urine and feces.[1] this compound, upon its formation, is also eliminated from the body, with its elimination described by a biexponential equation, suggesting a two-compartment model of distribution and elimination.[4] The majority of the administered dose of cyproheptadine and its metabolites are eventually excreted in the urine, largely as conjugated metabolites.[4]
Experimental Protocols for Pharmacokinetic Analysis
The determination of cyproheptadine and this compound concentrations in biological matrices is fundamental to understanding their pharmacokinetic profiles. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.
Protocol: Quantification of Cyproheptadine and this compound in Plasma using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of cyproheptadine and its primary metabolite in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex mix to ensure thorough extraction of the analytes into the organic phase.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. Chromatographic Separation:
-
Utilize a C18 reverse-phase HPLC column.
-
Employ a gradient or isocratic elution with a mobile phase typically consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
3. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for cyproheptadine, this compound, and the internal standard for quantification.
Causality Behind Experimental Choices:
-
Liquid-Liquid Extraction: This technique is chosen for its efficiency in extracting lipophilic compounds like cyproheptadine and its metabolite from a complex biological matrix like plasma, thereby reducing matrix effects and improving sensitivity.
-
LC-MS/MS: This analytical platform offers high sensitivity and selectivity, which is crucial for accurately quantifying low concentrations of drugs and their metabolites in biological fluids. The use of MRM provides a high degree of specificity, minimizing interference from other endogenous or exogenous compounds.[3]
Figure 2: Workflow for LC-MS/MS analysis.
Conclusion and Future Directions
This guide provides a comparative overview of the pharmacokinetics of this compound and cyproheptadine. While the pharmacokinetic profile of cyproheptadine is relatively well-documented, there is a notable scarcity of specific, quantitative data for its primary metabolite, this compound. The available information suggests that this compound is rapidly formed from cyproheptadine, possesses a large volume of distribution similar to its parent compound, and is subsequently eliminated through further metabolism.
For drug development professionals, this highlights a critical knowledge gap. Future research should focus on conducting dedicated pharmacokinetic studies on this compound, including determining its oral bioavailability, precise half-life, clearance, and protein binding characteristics. A more complete understanding of the metabolite's pharmacokinetic profile is essential for accurately modeling the overall disposition of cyproheptadine and for elucidating the contribution of this compound to the therapeutic and potential adverse effects of its parent drug. Such data will be invaluable for refining dosing regimens and ensuring the safe and effective use of cyproheptadine in various clinical settings.
References
[3] Academia.edu. (n.d.). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Retrieved from [Link] [4] PubMed. (1993). Pharmacokinetics of cyproheptadine and its metabolites in rats. Retrieved from [Link] [6] ResearchGate. (2024). Pharmacokinetics of cyproheptadine hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties of cyproheptadine hydrochloride in mice. Retrieved from [Link] [7] MDPI. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link] [8] NIH. (2021). Cyproheptadine, an epigenetic modifier, exhibits anti-tumor activity by reversing the epigenetic silencing of IRF6 in urothelial carcinoma. Retrieved from [Link] [2] ResearchGate. (n.d.). 10- Analytical Profile of Cyproheptadine. Retrieved from [Link] [1] PubChem. (n.d.). Cyproheptadine. Retrieved from [Link] [9] Brieflands. (n.d.). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Retrieved from [Link] [5] ResearchGate. (n.d.). A Comparison of the Pharmacokinetics of Oral and Sublingual Cyproheptadine. Retrieved from [Link]
Sources
- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study [academia.edu]
- 4. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cyproheptadine, an epigenetic modifier, exhibits anti-tumor activity by reversing the epigenetic silencing of IRF6 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Navigating a Cross-Reactivity Conundrum: A Guide to Desmethylcyproheptadine Interference in Tricyclic Antidepressant Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of toxicological and clinical screening, immunoassays serve as a rapid and widely adopted first-line tool. However, their inherent reliance on antibody-antigen recognition can lead to a significant analytical pitfall: cross-reactivity. This guide provides an in-depth analysis of the cross-reactivity of desmethylcyproheptadine, the primary metabolite of the first-generation antihistamine cyproheptadine, in commonly used immunoassays for tricyclic antidepressants (TCAs). Understanding this interaction is critical for accurate interpretation of screening results and avoiding potential misdiagnoses that can impact patient care and the integrity of clinical research.
The Genesis of Interference: Structural Similarities and Metabolic Pathways
Cyproheptadine, a medication used for allergies and as an appetite stimulant, shares a core tricyclic structure with classic antidepressant drugs.[1] This structural homology is the fundamental reason for the observed cross-reactivity. Upon administration, cyproheptadine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[2] A key metabolic pathway is N-demethylation, which results in the formation of this compound.
A pivotal case study in pediatric toxicology first brought to light that it is likely a metabolite of cyproheptadine, rather than the parent drug itself, that is the primary culprit for false-positive TCA immunoassay results.[3] While the study did not definitively identify the metabolite, the metabolic pathway strongly points to this compound as the key interfering substance.
Metabolic Pathway of Cyproheptadine to this compound
Caption: Metabolic conversion of cyproheptadine to this compound.
Immunoassay Principles and the Cross-Reactivity Challenge
Immunoassays, such as the Cloned Enzyme Donor Immunoassay (CEDIA) and the Enzyme Multiplied Immunoassay Technique (EMIT), are competitive binding assays.[4] In these systems, a drug-specific antibody is presented with both the drug present in the patient's sample and a labeled drug conjugate. The amount of labeled drug that binds to the antibody is inversely proportional to the amount of drug in the sample.
Cross-reactivity occurs when the antibody recognizes and binds to a substance other than its target analyte. In the case of this compound, its three-dimensional structure mimics that of tricyclic antidepressants, leading to its binding to the anti-TCA antibodies used in the immunoassay. This results in a signal that is falsely interpreted as a positive result for TCAs.
Principle of Competitive Immunoassay and Cross-Reactivity
Caption: Immunoassay principle and the mechanism of cross-reactivity.
Comparative Analysis of Immunoassay Performance
To illustrate the importance of such data, the following table presents a hypothetical comparison of different TCA immunoassays. It is crucial to note that the percentage values provided are for illustrative purposes only and do not represent actual experimental data. Laboratories are strongly encouraged to perform their own validation studies to determine the cross-reactivity of this compound with their specific immunoassay platforms.
| Immunoassay Platform | Technology | Target Analyte | This compound Cross-Reactivity (%) (Hypothetical) |
| Thermo Scientific™ CEDIA™ | Cloned Enzyme Donor Immunoassay | Nortriptyline/Amitriptyline | 15% |
| Siemens Healthineers EMIT® II Plus | Enzyme Multiplied Immunoassay | Nortriptyline/Amitriptyline | 20% |
| Abbott® FPIA | Fluorescence Polarization Immunoassay | Nortriptyline/Amitriptyline | 10% |
Note: The hypothetical cross-reactivity percentage is calculated as: (Concentration of TCA detected / Concentration of this compound added) x 100.
The Gold Standard: Confirmatory Testing with LC-MS/MS
Given the potential for false-positive results from immunoassays, confirmatory testing using a more specific and sensitive method is imperative. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the definitive identification and quantification of tricyclic antidepressants and their metabolites in biological matrices. This technique separates compounds based on their physicochemical properties and identifies them by their unique mass-to-charge ratio, thus eliminating the issue of cross-reactivity.
Experimental Protocol for Determining this compound Cross-Reactivity
The following protocol outlines a general procedure for determining the cross-reactivity of this compound in a TCA immunoassay.
Objective: To quantify the percentage of cross-reactivity of this compound in a specific tricyclic antidepressant immunoassay.
Materials:
-
Tricyclic antidepressant immunoassay kit (e.g., CEDIA, EMIT)
-
Clinical chemistry analyzer
-
This compound analytical standard
-
Drug-free human urine
-
Calibrators and controls for the TCA immunoassay
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) to create a high-concentration stock solution.
-
-
Preparation of Spiked Urine Samples:
-
Perform serial dilutions of the this compound stock solution in drug-free human urine to create a range of concentrations (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL, 5000 ng/mL, 10,000 ng/mL).
-
-
Immunoassay Analysis:
-
Analyze the spiked urine samples using the selected TCA immunoassay on a calibrated clinical chemistry analyzer according to the manufacturer's instructions.
-
Run the assay's calibrators and controls to ensure the validity of the analytical run.
-
-
Data Analysis:
-
Record the apparent TCA concentration for each spiked sample.
-
Calculate the percentage of cross-reactivity for each concentration using the following formula: % Cross-Reactivity = (Apparent TCA Concentration / this compound Concentration) x 100
-
-
Interpretation:
-
Evaluate the cross-reactivity at different concentrations to understand the dose-dependent nature of the interference.
-
Determine the concentration of this compound that produces a result at or above the cutoff for a positive TCA screen.
-
Conclusion and Recommendations
The structural similarity between this compound and tricyclic antidepressants presents a significant potential for cross-reactivity in commonly used immunoassays, leading to false-positive results. This guide underscores the critical need for awareness among researchers, clinicians, and laboratory professionals regarding this interaction.
Key Recommendations:
-
Acknowledge the Limitation of Immunoassays: Recognize that immunoassays are screening tools and are susceptible to cross-reactivity.
-
Confirm all Positive Results: All presumptive positive TCA immunoassay results from patients with a known history of cyproheptadine use should be confirmed by a more specific method, such as LC-MS/MS.
-
Perform In-House Validation: Laboratories should perform their own cross-reactivity studies to determine the performance of their specific TCA immunoassays with this compound.
-
Maintain Open Communication: Clinicians should communicate a patient's medication history, including the use of cyproheptadine, to the laboratory to aid in the interpretation of toxicology results.
By adhering to these principles of scientific integrity and exercising due diligence in the confirmation of screening results, the scientific and medical communities can mitigate the risks associated with this compound cross-reactivity and ensure the accuracy and reliability of toxicological testing.
References
-
Badea, A., et al. (2021). No Cross Reactivity of Tianeptine to Tricyclic Antidepressant Immunoassays. ResearchGate. [Link]
- Caravati, E. M., et al. (2005). Quetiapine cross-reactivity with plasma tricyclic antidepressant immunoassays. The Annals of Pharmacotherapy, 39(9), 1446–1449.
- Chu, M., & Lin, T. (2003). Evaluation of tricyclic antidepressant false positivity in a pediatric case of cyproheptadine (periactin) overdose. Therapeutic Drug Monitoring, 25(3), 374–378.
- Dasgupta, A. (2016). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 62(10), 1317–1325.
- Hendrickson, R. G., & Morocco, A. P. (2003). Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays. Journal of Toxicology. Clinical Toxicology, 41(2), 105–108.
- Maham, M., et al. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research, 12(2), 311–318.
- Medical Distribution Group, Inc. (n.d.). Drug Testing Cross Reactions.
- Microgenics Corporation. (2018). CEDIA™ Propoxyphene Assay [Package Insert]. Thermo Fisher Scientific.
- Origin One. (n.d.). Tricyclic Antidepressants (TCA) Cross-Reactions.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride?
- PubChem. (n.d.). Cyproheptadine.
- ResearchGate. (2017). Cross reactivity for the immunoassay for tricyclic antidepressants. The assay detects both amitriptyline (antidepressant) and cyclobenzaprine (muscle relaxant).
- Siemens Healthcare Diagnostics Inc. (n.d.).
- SynZeal. (n.d.). Desmethyl Cyproheptadine.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific™ CEDIA and DRI Drugs of Abuse Immunoassays. Cardinal Health.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific High Performing Drugs of Abuse Assays.
- U.S. Food and Drug Administration. (2019). cyproheptadine hydrochloride tablets usp.
- U.S. Food and Drug Administration. (2017, October 18). SIEMENS HEALTHCARE DIAGNOSTICS INC. ALAN HALEY REGULATORY AND CLINICAL AFFAIRS SPECIALIST 500 GBC DRIVE, M/S 51.
- U.S.
- Wikipedia. (2024, January 15). Cyproheptadine.
- Wold, J. S., & Fischer, L. J. (1972). The metabolism of cyproheptadine in the rat and human and the species difference in pancreatotoxicity. The Journal of Pharmacology and Experimental Therapeutics, 183(1), 188–196.
- Wu, A. H. B., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Clinical Toxicology, 52(6), 574–582.
- Yoshimura, H., et al. (1989). Pharmacokinetics of cyproheptadine and its metabolites in rats. Journal of Pharmacobio-Dynamics, 12(6), 315–324.
- Zhang, Y., et al. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
- Oregon Health & Science University Department of Pathology. (n.d.). Interpretive Summary of Cross-Reactivity of Substances.
- FPnotebook. (2023, August 31). Cyproheptadine.
- DailyMed. (n.d.). Cyproheptadine Hydrochloride Syrup.
- Innovacon, Inc. (n.d.). CROSS REACTIVITY SUMMARY.
- Siemens Healthineers USA. (n.d.). EMIT II Plus Phencyclidine Assay.
- Siemens Healthineers. (n.d.). Drugs of Abuse AssaysSee our complete list of Syva® Emit® assays.
Sources
- 1. Tricyclic antidepressant immunoassays may be a reliable quantitative screen for quetiapine adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation for Desmethylcyproheptadine in Biological Matrices: A Comparative Analysis of Sample Preparation Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. Desmethylcyproheptadine, the primary active metabolite of the antihistamine and serotonin antagonist cyproheptadine, presents a unique analytical challenge due to its structural properties and the complexity of the biological matrices in which it is measured[1][2]. This guide provides an in-depth, objective comparison of common sample preparation methodologies for the validation of a robust bioanalytical method for this compound, grounded in regulatory expectations and field-proven insights.
The choice of sample preparation is arguably the most critical factor influencing the success of a bioanalytical method, directly impacting sensitivity, accuracy, and reproducibility. Here, we will dissect three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Our analysis will be centered around a core Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, the gold standard for small molecule quantification[3].
The Analytical Foundation: LC-MS/MS
The high sensitivity and selectivity of LC-MS/MS make it the ideal platform for quantifying low-concentration analytes like this compound in complex biological fluids such as plasma or urine[3]. A successful method hinges on optimizing both the chromatographic separation and the mass spectrometric detection.
Proposed LC-MS/MS Parameters
Based on established methods for the parent drug, cyproheptadine, and the physicochemical properties of this compound (Molecular Weight: 273.4 g/mol ), we can establish a robust starting point for method development[1][4].
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining the relatively non-polar structure of the analyte.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) will provide good peak shape and separation from endogenous interferences.
-
Flow Rate: Approximately 0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is optimal for this nitrogen-containing compound.
-
Precursor Ion ([M+H]⁺): For this compound, this will be m/z 274.4.
-
Product Ions: Fragmentation of the precursor ion would likely yield stable product ions. While specific optimization is required, plausible transitions to monitor in Multiple Reaction Monitoring (MRM) mode, based on the fragmentation of similar structures, could be m/z 274.4 → 96.1 and m/z 274.4 → 191.1. The transition m/z 288.1 → 96.1 is a known quantifier for the parent drug, cyproheptadine, indicating the stability of the fragment at m/z 96.1[4][5].
-
Internal Standard (IS): A stable isotope-labeled (SIL) this compound would be the ideal IS. Alternatively, a structurally similar compound with a close retention time, such as diphenylpyraline or amitriptyline, can be used[4][6].
-
The Core Challenge: Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from matrix components—proteins, phospholipids, salts—that can interfere with analysis, suppress the MS signal, and damage the analytical column. The choice of technique represents a trade-off between speed, cost, and the required level of cleanliness.
Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent. | Partitioning of analyte between two immiscible liquid phases. | Selective retention of analyte on a solid sorbent, followed by elution. |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Solvent Usage | Low to Medium | High | Low |
| Matrix Effect | High risk of residual phospholipids and ion suppression. | Moderate; can be cleaner than PPT but susceptible to co-extraction. | Low; provides the cleanest extracts. |
| Recovery | Generally good, but risk of analyte co-precipitation. | Variable and highly dependent on solvent choice and pH. | High and reproducible with proper method development. |
| Complexity | Low; simple mix and centrifuge steps. | Medium; requires multiple steps and careful phase separation. | High; requires conditioning, loading, washing, and elution steps. |
| Automation | Easily automated. | More difficult to automate. | Easily automated in 96-well plate format. |
In-Depth Methodologies
The following sections provide detailed, step-by-step protocols for each technique. These are intended as robust starting points and must be fully validated according to regulatory guidelines.
Method 1: Protein Precipitation (PPT) - The Rapid Approach
PPT is favored for its speed, simplicity, and low cost, making it ideal for high-throughput screening environments[5]. The primary mechanism involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the proteins[6].
Causality: Acetonitrile is effective because it disrupts the hydration shell around proteins, leading to their aggregation and precipitation. However, this "crash" is non-selective and can leave significant amounts of matrix components, like phospholipids, in the supernatant, which are notorious for causing ion suppression in ESI-MS.
Experimental Protocol:
-
Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., SIL-desmethylcyproheptadine at 100 ng/mL) to each sample, except for the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE) - The Classic Balance
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences and proteins in the aqueous phase[6]. The choice of organic solvent and the adjustment of sample pH are critical for achieving high recovery.
Causality: this compound is a basic compound. By adjusting the sample pH to be basic (e.g., pH 9-10), the amine group is deprotonated, making the molecule neutral and more soluble in a non-polar organic solvent like methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane[6]. This pH-driven partitioning provides better selectivity than PPT.
Experimental Protocol:
-
Sample Preparation: Aliquot 100 µL of human plasma into a glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of a basic buffer, such as 0.1 M ammonium hydroxide, to raise the sample pH.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., MTBE).
-
Mixing: Vortex the mixture for 2-5 minutes to facilitate the extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject onto the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE) - The Gold Standard for Cleanliness
SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity[7]. It involves retaining the analyte on a solid sorbent while interferences are washed away, followed by selective elution of the analyte.
Causality: For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent is ideal. This sorbent possesses both reversed-phase (e.g., C8 or C18) and ion-exchange functionalities. The protocol involves loading the sample under acidic conditions (where the analyte is positively charged and binds to the ion-exchange sites), washing with organic and aqueous solvents to remove different types of interferences, and finally eluting with a basic organic solvent that neutralizes the analyte and disrupts its binding to the sorbent.
Experimental Protocol:
-
Sample Pre-treatment: Dilute 100 µL of plasma (spiked with IS) with 200 µL of 2% phosphoric acid in water. This ensures the analyte is charged for retention on the cation exchange sorbent.
-
Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol through it.
-
Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elution: Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject onto the LC-MS/MS system.
The Framework of Trust: Bioanalytical Method Validation
Regardless of the sample preparation technique chosen, the final method must be rigorously validated to ensure it is fit for purpose. This validation process is governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline[4][8][9]. A full validation must demonstrate the method's selectivity, sensitivity, accuracy, precision, and stability.
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity | To ensure the method can differentiate the analyte from endogenous components, metabolites, and other interferences. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter in replicate measurements (precision). | At least 4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible, though no specific value is mandated. |
| Matrix Effect | To evaluate the suppression or enhancement of the MS signal by co-eluting matrix components. | Matrix factor should be consistent across different lots of matrix. The IS-normalized matrix factor %CV should be ≤15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion: Selecting the Right Tool for the Job
The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for this compound analysis is a decision driven by the specific requirements of the study.
-
Protein Precipitation is a viable option for early-stage discovery or non-regulated studies where speed and cost are paramount. However, the inherent risk of matrix effects necessitates careful evaluation and may lead to lower sensitivity.
-
Liquid-Liquid Extraction offers a good compromise, providing cleaner extracts than PPT with relatively low cost. It requires more hands-on time and careful optimization of pH and solvent selection to ensure reproducible recovery.
-
Solid-Phase Extraction stands as the most robust and reliable technique, delivering the cleanest extracts and minimizing the risk of matrix effects. While it has the highest initial cost and complexity, its superior performance and amenability to automation make it the method of choice for regulated bioanalysis, where accuracy and reproducibility are non-negotiable.
Ultimately, a successful bioanalytical method is a self-validating system. The data generated during validation provides the definitive evidence that the chosen sample preparation technique, coupled with the LC-MS/MS parameters, can reliably and accurately quantify this compound in the specified biological matrix, ensuring the integrity of pharmacokinetic and clinical data.
References
-
Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
- Al-Salami, H., Butt, G., & Fawcett, J. P. (2018). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences, 6(1), 40-45.
- Al-Tamrah, S. A., Al-Mohaimeed, A. M., & Al-Shehri, M. M. (2014). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Saudi Pharmaceutical Journal, 22(5), 429-435.
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
FDA. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Lin, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5530-5544.
- Lowe, S., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics.
- Nahar, L., & Sarker, S. D. (2019). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. In Analytical Chemistry (pp. 1-26).
- Raikos, N., Spagou, K., Vlachou, M., Pouliopoulos, A., & Thessa-Kloubo, E. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-15.
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Cyproheptadine. PubChem. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Desmethyl cyproheptadine. PubChem. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Retrieved from [Link]
- de Castro, A., et al. (2011). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 333-339.
- Fente, C. A., et al. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. Journal of Agricultural and Food Chemistry, 57(6), 2595-2598.
-
Metwally, H., et al. (2014). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ICH. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). Cyproheptadine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Desmethylcyproheptadine Quantification: Ensuring Analytical Accuracy and Comparability in Drug Development
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Desmethylcyproheptadine quantification. It is intended for researchers, scientists, and drug development professionals seeking to establish and verify the accuracy, precision, and comparability of analytical methods across different laboratory settings. By delving into the rationale behind experimental design and providing detailed protocols, this document aims to foster a deeper understanding of the critical parameters influencing the reliable measurement of this key metabolite.
Introduction: The Significance of this compound Quantification
This compound is the major active metabolite of Cyproheptadine, a first-generation antihistamine and serotonin antagonist. The accurate quantification of this compound in biological matrices is paramount for a thorough understanding of Cyproheptadine's pharmacokinetics, metabolism, and overall therapeutic and toxicological profile. Given that drug development and clinical trials are often multi-site endeavors, ensuring that different laboratories can produce comparable results for this compound concentrations is not just a matter of good scientific practice; it is a regulatory necessity.
Inter-laboratory comparison studies, also known as proficiency testing (PT) schemes, are essential tools for evaluating and harmonizing the performance of different analytical laboratories.[1][2] These studies provide an objective measure of a laboratory's analytical capabilities and help identify potential sources of error, ultimately leading to more robust and reliable data in support of drug development programs.
This guide will walk through the critical stages of designing and executing an inter-laboratory comparison for this compound, from the preparation of study samples to the statistical analysis of the results.
The Analytical Backbone: LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity.[3] A robust and validated LC-MS/MS method is the cornerstone of any successful inter-laboratory comparison. While specific parameters will need to be optimized and validated in each participating laboratory, a typical method for this compound would be based on established methods for its parent compound, Cyproheptadine.[4][5]
Causality in Method Development: Key Considerations
-
Internal Standard (IS) Selection: The choice of an appropriate internal standard is critical for correcting for variability in sample preparation and instrument response. An ideal IS for this compound would be a stable, isotopically labeled version of the analyte (e.g., this compound-d3). If unavailable, a structurally similar compound with comparable extraction and ionization properties should be used.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of Cyproheptadine and its metabolites.[4] The mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer with a modifier like formic acid) should be optimized to achieve a sharp peak shape, good resolution from matrix components, and a reasonable retention time.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions. The most abundant and stable transitions should be chosen to maximize sensitivity and specificity.
Designing the Inter-Laboratory Comparison Study
A well-designed study is crucial for obtaining meaningful and actionable results. The following sections outline the key steps in planning and executing the comparison.
Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for overseeing the entire process, from sample preparation and distribution to data analysis and reporting. Participating laboratories should be chosen based on their experience in bioanalysis and their use of LC-MS/MS instrumentation.[6]
Reference Material and Study Samples
The use of a certified reference material for this compound is essential for establishing the "true" concentration of the analyte in the study samples.[2]
Workflow for Study Sample Preparation:
Caption: Workflow for the preparation and distribution of study samples.
The Inter-Laboratory Comparison Protocol
A detailed protocol should be provided to all participating laboratories to ensure consistency in sample handling, analysis, and data reporting.
Experimental Protocol: Quantification of this compound in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and internal standard (IS) working solution at room temperature.
-
To 100 µL of plasma sample, add 25 µL of IS working solution and vortex briefly.
-
Add 500 µL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[4]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined and optimized for this compound and the IS.
3. Data Acquisition and Processing
-
Acquire data in MRM mode.
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Data Analysis and Interpretation of Results
The statistical analysis of the data is a critical step in evaluating the performance of the participating laboratories.
The Z-Score: A Standardized Measure of Performance
The z-score is a widely used statistical tool for proficiency testing that indicates how far a laboratory's result deviates from the consensus value.[7][8] It is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the consensus mean or the value determined by a reference laboratory).
-
σ is the standard deviation for proficiency assessment.
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
Logical Flow of the Inter-Laboratory Comparison Process:
Caption: Overview of the inter-laboratory comparison process.
Data Presentation and Comparison
The results from all participating laboratories should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound in Plasma (ng/mL)
| Sample ID | Assigned Value (ng/mL) | Lab 1 Result | Lab 1 z-score | Lab 2 Result | Lab 2 z-score | Lab 3 Result | Lab 3 z-score |
| DM-LQC | 5.0 | 5.2 | 0.4 | 4.5 | -1.0 | 6.5 | 3.0 |
| DM-MQC | 50.0 | 48.5 | -0.3 | 51.0 | 0.2 | 42.5 | -1.5 |
| DM-HQC | 150.0 | 155.0 | 0.3 | 148.0 | -0.1 | 165.0 | 1.0 |
Trustworthiness and Self-Validation: Ensuring Method Robustness
The protocol described in this guide is designed to be a self-validating system. Adherence to established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA is crucial.[9][10] Key validation parameters that each laboratory should have in place for their this compound assay include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements. Within-run and between-run precision should not exceed 15% (20% at the LLOQ).[11]
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Conclusion: Fostering a Culture of Quality and Comparability
A successful inter-laboratory comparison for this compound quantification provides invaluable insights into the performance of analytical methods across different laboratories. It fosters confidence in the generated data, which is critical for making informed decisions throughout the drug development process. By embracing the principles of scientific integrity, robust analytical methodology, and transparent data evaluation, the scientific community can ensure the global comparability and reliability of this compound measurements, ultimately contributing to the development of safer and more effective medicines.
References
-
BIPEA. (n.d.). Proficiency Testing Schemes (PTS). Retrieved from [Link]
- D'Avila, F. B., de Souza, D., & Pereira, M. A. (2011). Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study.
- International Organization for Standardization. (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing.
-
SynZeal. (n.d.). Desmethyl Cyproheptadine. Retrieved from [Link]
- European Medicines Agency. (2011).
- Feás, X., Ye, L., Hosseini, S. V., Fente, C. A., & Cepeda, A. (2009). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. Journal of pharmaceutical and biomedical analysis, 50(5), 1044–1049.
- Food and Drug Administration. (2018).
- Hofmann, N., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 219, 114931.
- Inter-laboratory comparison of metabolite measurements for metabolomics data integr
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Oliveira, C. C., et al. (2014). Comparison of different statistical approaches used to evaluate the performance of participants in a proficiency testing program. Revista do Instituto Adolfo Lutz, 73(1), 26-31.
- Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557.
- Singh, B., & Singh, S. (2011). Sample preparation in a bioanalytical workflow. Bioanalysis, 3(16), 1885-1888.
- Statistical methods for the analysis of high-throughput metabolomics data. (2011).
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2023). Journal of Analytical & Bioanalytical Techniques, 14(3).
- Thompson, M., & Ellison, S. L. (2005). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 10(8), 441-445.
- Troubleshooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review. (2012). Journal of applied pharmaceutical science, 2(11), 176.
-
Veeprho. (n.d.). Cyproheptadine Hydrochloride Working Standard. Retrieved from [Link]
- Weng, N., & Kang, L. (2011). In the Zone: The bioanalyst – challenges and solutions. Bioanalysis, 3(1), 1-4.
- Quartet metabolite reference materials for assessing inter-laboratory reliability and data integration of metabolomic profiling. (2022). bioRxiv.
- Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. (2011).
- Grand challenges in bioanalytical chemistry. (2024). Frontiers in Chemistry, 12.
- Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. (2020). Bioanalysis, 12(13), 929-940.
- Overcoming Bioanalytical Challenges in Drug Discovery and Biomarker Identific
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry, 39(5).
- Wuyts, B., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 313-323.
Sources
- 1. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 3. longdom.org [longdom.org]
- 4. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. youtube.com [youtube.com]
- 9. Statistical methods for the analysis of high-throughput metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylacetamide analytical standard 127-19-5 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Desmethylcyproheptadine Stability Testing Under ICH Guidelines
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug substance is a critical cornerstone of pharmaceutical development. This guide provides an in-depth, comparative analysis of the stability testing of Desmethylcyproheptadine, an impurity of the antihistamine Cyproheptadine, under the rigorous framework of the International Council for Harmonisation (ICH) guidelines.[] By elucidating the degradation pathways and establishing a stability-indicating analytical method, we can ensure the quality, safety, and efficacy of the final drug product.
Introduction: The "Why" Behind Stability Testing
This compound, chemically known as 4-(5H-dibenzo[a,d][2]annulen-5-ylidene)piperidine, is a significant impurity and metabolite of Cyproheptadine.[3] As such, its stability profile is of paramount importance. Stability testing is not merely a regulatory checkbox; it is a scientific investigation into the molecule's behavior under various environmental stressors. The ICH Q1A(R2) guideline provides a harmonized approach to stability testing, ensuring that data is consistent and globally accepted.[2][4][5][6] The primary objectives of this endeavor are to:
-
Identify potential degradation products and elucidate degradation pathways.[7][8]
-
Develop and validate a stability-indicating analytical method capable of separating the drug substance from its degradation products.[9][10]
-
Determine appropriate storage conditions and establish a re-test period or shelf life.[9]
This guide will walk through the experimental design of a comprehensive forced degradation study for this compound, detail the development of a robust analytical method, and present a comparative analysis of its stability against other relevant antihistamines.
The Core of the Investigation: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of the drug substance under conditions more severe than accelerated stability testing.[11] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without completely destroying the molecule.[12][13] According to ICH guidelines, the main stress conditions include acid and base hydrolysis, oxidation, heat, and light.[12][13]
The following diagram illustrates the systematic approach to the forced degradation of this compound.
Caption: Workflow for the forced degradation study of this compound.
The following protocols are designed to induce the desired level of degradation. It is crucial to monitor the degradation at various time points to achieve the target range.
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution (1 mg/mL in methanol), add 1 mL of 1M HCl.
-
Reflux the solution at 80°C for 8 hours.[14]
-
At appropriate time intervals (e.g., 2, 4, 8 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 1M NaOH.
-
Reflux the solution at 80°C for 8 hours.[14]
-
At specified time points, withdraw an aliquot.
-
Neutralize with an equivalent amount of 1M HCl.
-
Dilute to the target concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂.[14]
-
Keep the solution at room temperature for 24 hours, protected from light.[14]
-
Withdraw samples at predetermined intervals.
-
Dilute appropriately for HPLC analysis. The kinetics of oxidation can be rapid, so time-sensitive monitoring is key.[12]
-
-
Thermal Degradation:
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to a temperature of 80°C in a hot air oven for 7 days.[13]
-
At regular intervals, withdraw a sample, dissolve it in methanol, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][15]
-
A control sample should be wrapped in aluminum foil to protect it from light.[16][17]
-
Analyze the samples at appropriate time points.
-
The Analytical Backbone: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products.[9][10][18] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with diode-array detection (DAD) is a common and effective choice.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | A gradient elution may be necessary to resolve all degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good peak shape and resolution. |
| Detection | Diode-Array Detector (DAD) at 286 nm | Allows for the detection of the parent drug and potential degradants, which may have different UV maxima. The DAD also enables peak purity analysis. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This method is based on a previously developed method for the related compound Cyproheptadine, with modifications to optimize for this compound and its degradants.[19][20][21]
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Stability Analysis
To provide context to the stability of this compound, it is useful to compare its degradation profile with that of its parent compound, Cyproheptadine, and other structurally related second-generation antihistamines.[22][23][24][25]
| Compound | Key Stability Features | Common Degradation Pathways |
| This compound | Hypothetical Data: Prone to oxidation at the dibenzosuberene ring. Relatively stable to hydrolysis. | Oxidation, photolytic degradation. |
| Cyproheptadine | Susceptible to oxidative degradation.[19][20] | Oxidation of the piperidine ring. |
| Loratadine | Generally stable, with some susceptibility to hydrolysis of the ethyl ester group. | Hydrolysis. |
| Cetirizine | Highly stable molecule with low susceptibility to degradation under stress conditions. | Minimal degradation observed. |
This comparative data highlights the unique stability challenges associated with the dibenzosuberene scaffold of this compound and informs the development of appropriate formulation and packaging strategies.
Elucidating Degradation Pathways
Identifying the structure of major degradation products is a critical step in understanding the degradation pathways.[26][27][28] This is typically achieved using liquid chromatography-mass spectrometry (LC-MS).
Caption: A hypothetical degradation pathway for this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the stability testing of this compound in accordance with ICH guidelines. The forced degradation studies, coupled with a validated stability-indicating HPLC method, provide the necessary data to understand the intrinsic stability of the molecule, identify potential degradation products, and establish appropriate control strategies.
Future work should focus on the isolation and structural elucidation of the major degradation products using techniques such as NMR and FT-IR to confirm the proposed degradation pathways. This information is invaluable for ensuring the safety and quality of any pharmaceutical product containing this compound as an impurity. By adhering to these principles of scientific integrity and regulatory compliance, we can confidently advance drug development programs.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- Q1A(R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- Q1A(R2) Guideline. ICH.
- Q1A(R2) Stability Testing of New Drug Substances and Products November 2003. FDA.
- ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
- Quality Guidelines. ICH.
- Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. PubMed.
- DMSP degradation pathways. A) Cleavage of DMSP with formation of DMS,... ResearchGate.
- Comparative tolerability of second generation antihistamines. PubMed.
- (PDF) 10- Analytical Profile of Cyproheptadine. ResearchGate.
- ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
- Desmethyl Cyproheptadine. SynZeal.
- Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. ResearchGate.
- CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. springermedizin.de.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA.
- Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. OUCI.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- (PDF) Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. ResearchGate.
- Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. ResearchGate.
- Stabilization of Pharmaceuticals to Oxidative Degradation.
- A practical guide to forced degradation and stability studies for drug substances.
- Development and validation of stability indicating HPLC method: A review. ResearchGate.
- Elucidating the pathways of degradation of denagliptin. PubMed.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
- Second-Generation Antihistamines.
- Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS. PubMed.
- Development and Validation of RP-HPLC-DAD Stability Indicating Re. Longdom Publishing.
- Comparison of the potency of antihistamines. UTMB Research Expert Profiles.
- CAS 14051-46-8 Desmethyl cyproheptadine. BOC Sciences.
Sources
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. ikev.org [ikev.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. longdom.org [longdom.org]
- 19. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of … [ouci.dntb.gov.ua]
- 22. Comparative tolerability of second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 24. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Desmethylcyproheptadine Quantification
In the landscape of regulated bioanalysis, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. Desmethylcyproheptadine, the primary active metabolite of the antihistamine and serotonin antagonist cyproheptadine, presents a unique analytical challenge due to its structural properties and the need for sensitive detection in complex biological matrices. The choice of analytical technique is a critical decision point, with High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) standing out as the two most viable platforms.
This guide provides an in-depth, objective comparison of these two powerful techniques for the quantification of this compound. Moving beyond a mere listing of specifications, we will dissect the causality behind experimental choices, grounded in years of field-proven experience. This document is designed for researchers, scientists, and drug development professionals, offering a framework for methodological selection, validation, and cross-validation rooted in scientific integrity and regulatory expectations.
The Analytical Imperative: Why Method Choice Matters
This compound (Molecular Formula: C20H19N, Molecular Weight: 273.4 g/mol ) is formed via N-demethylation of cyproheptadine.[] Its quantification is essential for understanding the overall exposure and metabolic profile of the parent drug. The selection of an analytical method hinges on the specific requirements of the study, balancing the need for sensitivity, selectivity, throughput, and cost. While HPLC-UV offers robustness and cost-effectiveness, LC-MS/MS provides unparalleled sensitivity and specificity.[2] When data from both methods need to be compared or combined, a rigorous cross-validation is not just recommended; it is a regulatory necessity to ensure data integrity.[3][4][5]
This guide will adhere to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, which provides a harmonized framework for the validation of bioanalytical assays.[6][7][8]
Comparative Analysis of Method Performance
The following table summarizes the typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for this compound quantification in human plasma. This data is representative and serves to illustrate the key differences between the two techniques.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity Range | 50 - 5000 ng/mL | 0.1 - 1000 ng/mL | LC-MS/MS offers a significantly wider dynamic range and much lower limit of quantification due to its superior sensitivity. |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.1 ng/mL | The mass spectrometer's ability to selectively monitor specific mass-to-charge ratios drastically reduces background noise, enabling the detection of much lower concentrations. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods can achieve high accuracy as per regulatory requirements.[9] The key is a well-developed method and appropriate use of reference standards. |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) | Similar to accuracy, both techniques can meet the stringent precision requirements of regulatory bodies like the EMA and FDA.[9][10][11] |
| Selectivity/Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS provides structural confirmation through fragmentation patterns (MRM), offering exceptional specificity.[12][13] |
| Matrix Effect | Generally Low | Potential for Significant Ion Suppression/Enhancement | The electrospray ionization (ESI) source in LC-MS/MS is susceptible to interference from endogenous matrix components, which can affect analyte ionization efficiency. This must be carefully evaluated. |
| Sample Throughput | Lower | Higher | LC-MS/MS methods often have shorter run times due to the mass spectrometer's ability to resolve analytes with less chromatographic separation. |
| Cost (Instrument & Consumables) | Lower | Higher | The initial capital investment and ongoing maintenance costs for an LC-MS/MS system are substantially higher than for an HPLC-UV system. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, validated methodologies for the quantification of this compound in human plasma. The rationale behind each step is explained to provide a deeper understanding of the process.
Sample Preparation: A Unified Approach
For both methods, a robust sample preparation technique is crucial to remove proteins and other interfering substances. Liquid-Liquid Extraction (LLE) is a suitable choice for this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Aliquot Plasma: Pipette 200 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution (e.g., a deuterated analog of this compound for LC-MS/MS, or a structurally similar compound for HPLC-UV). Rationale: The IS compensates for variability during sample preparation and analysis.
-
Alkalinization: Add 50 µL of 0.1 M NaOH to basify the sample. Rationale: This ensures this compound is in its non-ionized form, enhancing its solubility in the organic extraction solvent.
-
Extraction: Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate). Vortex for 2 minutes. Rationale: This facilitates the transfer of the analyte from the aqueous plasma to the organic solvent.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the respective mobile phase for each method. Vortex to ensure complete dissolution. This sample is now ready for injection.
Method 1: HPLC-UV Analysis
This method is designed for robustness and reliability, suitable for studies where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: A C18 column provides good retention and separation for moderately polar compounds like this compound.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) (e.g., 40:60 v/v).[14] Rationale: The acidic pH ensures the analyte is protonated, leading to better peak shape on a C18 column. The acetonitrile concentration is optimized for adequate retention and run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 285 nm.[15] Rationale: This wavelength corresponds to a UV absorbance maximum for the cyproheptadine structure, providing good sensitivity.
-
Injection Volume: 20 µL.
Method 2: LC-MS/MS Analysis
This method is tailored for high sensitivity and selectivity, making it ideal for pharmacokinetic studies with low dosage levels.
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: A smaller particle size column allows for faster separations and sharper peaks, improving sensitivity.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The formic acid aids in the protonation of this compound, which is essential for positive ion ESI. A gradient elution allows for efficient separation from matrix components and a shorter overall run time.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: e.g., precursor ion m/z 274.2 → product ion m/z 96.1 (quantifier) and m/z 191.1 (qualifier).
-
Internal Standard (Deuterated): e.g., precursor ion m/z 279.2 → product ion m/z 96.1.
-
Rationale: Monitoring two transitions for the analyte provides a point of confirmation, enhancing the certainty of identification as per regulatory guidelines.[12][13]
-
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the distinct workflows for the HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
The Cross-Validation Protocol: Bridging the Methodological Gap
When it is necessary to use both HPLC-UV and LC-MS/MS methods within a drug development program, a cross-validation study is imperative to demonstrate that the methods provide comparable data. This is crucial if, for instance, an early-phase study used an HPLC-UV method, and a later, more sensitive LC-MS/MS method is developed.
Objective: To assess the bias between the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Experimental Design:
-
Sample Selection: Prepare two sets of quality control (QC) samples in the relevant biological matrix at low, medium, and high concentrations. A minimum of six replicates per level should be analyzed.
-
Analysis:
-
Analyze one set of QCs using the validated HPLC-UV method.
-
Analyze the second set of QCs using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and precision (%RSD) for each QC level for both methods.
-
The difference between the mean values obtained by the two methods should not be greater than 20% of the overall mean for each concentration level.
-
Statistical assessments such as Bland-Altman plots or Deming regression can also be employed to evaluate the agreement between the two methods.[16]
-
Conclusion: An Informed Decision for Your Bioanalytical Needs
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound, provided they are properly validated according to international guidelines.[17][18][19]
-
LC-MS/MS is the undisputed choice when high sensitivity and specificity are required, particularly for clinical pharmacokinetic studies or when dealing with very low concentrations. Its high throughput also makes it suitable for large sample batches.
-
HPLC-UV remains a valuable and cost-effective tool for applications where sensitivity is less of a concern, such as in later-stage formulation analysis or in some non-clinical studies where expected concentrations are high.
The decision to use one method over the other, or to transition between them, must be guided by the specific scientific questions being addressed. When both methods are employed, a thorough cross-validation is the cornerstone of data integrity, ensuring that results are comparable and reliable, thereby upholding the highest standards of scientific and regulatory compliance.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Gautam, A., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. ResearchGate. [Link]
-
Khedr, A., et al. (2014). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. PubMed. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 124167, this compound 10,11-epoxide. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Florey, K. (Ed.). (1983). Analytical Profiles of Drug Substances, Volume 12. Academic Press.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
- Rajput, S. J., & Sathe, M. A. (2017). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. Inventi Rapid: Pharm Analysis & Quality Assurance.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Khedr, A., et al. (2014). Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. ResearchGate. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Darwish, I. A., et al. (2021). Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product. PubMed. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Nebot, C., et al. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. PubMed. [Link]
-
Findlay, J. W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And. IISTE. [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]
-
De, B. R., & Lahiri, S. C. (1998). Studies on physico-chemical properties of cyproheptadine in water and water-methanol mixtures. ResearchGate. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Verhaeghe, T. Cross Validations. [Link]
-
Hoa, M. T. T., et al. (2023). Application of LC-MS/MS method for the determination of cyproheptadine in dietary supplements. Vietnam Journal of Food Control. [Link]
-
Maham, M., & Zabihi, M. (2013). Extraction and Determination of Cyproheptadine in Human Urine by DLLME-HPLC Method. Iranian Journal of Pharmaceutical Research. [Link]
-
Al-Ostath, R. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
Sources
- 2. agilent.com [agilent.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iiste.org [iiste.org]
- 16. e-b-f.eu [e-b-f.eu]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desmethylcyproheptadine for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management and disposal of chemical reagents, such as Desmethylcyproheptadine, are not merely regulatory hurdles but fundamental responsibilities that protect both personnel and the ecosystem. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined herein are designed to be self-validating, ensuring a logical and compliant approach to waste management in the laboratory.
Understanding the Compound: Hazard Profile of this compound
Inferred Hazard Classification for this compound:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Acute Toxicity, Dermal (Potential) | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation (Potential) | Category 4 | H332: Harmful if inhaled[3] |
| Specific Target Organ Toxicity - Single Exposure (Potential) | Category 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment (Potential) | Acute & Chronic | H400/H410: Very toxic to aquatic life with long lasting effects[2] |
Note: This classification is inferred from the parent compound, Cyproheptadine, and a related derivative. Always handle with caution and adhere to the most stringent applicable safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, ensure the appropriate Personal Protective Equipment (PPE) is worn. The causality behind this is to prevent accidental exposure through ingestion, skin contact, or inhalation, which could lead to the health effects outlined above.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust particles.[1][3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | To minimize the risk of inhaling dust or aerosols.[3][4] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4] The overarching principle is that pharmaceutical and chemical wastes should not be disposed of down the drain or in regular trash.[5][6]
Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
Step 1: Identify the Waste Stream
-
Solid Waste: Unused or expired pure this compound powder, contaminated weigh boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Solutions containing this compound, and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
Step 2: Use Designated Hazardous Waste Containers
-
Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.[7]
-
The container must be compatible with the chemical waste; for instance, avoid metal containers for acidic solutions.[7]
-
Sharps waste must be collected in a designated, puncture-resistant sharps container.
Step 3: Labeling the Waste Container
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the approximate concentration and quantity.
-
Note the date when the first waste was added to the container.
On-Site Storage
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep waste containers tightly sealed except when adding waste.[7]
Disposal Request and Pick-up
-
Once the waste container is full or has been in storage for the maximum allowed time (e.g., 90 days, though regulations may vary), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step 1: Alert Personnel and Secure the Area
-
Notify others in the immediate vicinity of the spill.
-
If the spill is large or involves a highly concentrated solution, evacuate the area.
Step 2: Don Appropriate PPE
-
Wear the PPE outlined in Section 2, including respiratory protection if dealing with a powder spill.
Step 3: Contain and Clean the Spill
-
For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[4] Dampen the material slightly with water if appropriate to minimize dust.[4] Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an absorbent material. Once absorbed, collect the material and place it in a sealed hazardous waste container.
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Step 5: Report the Incident
-
Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste like this compound is a cornerstone of laboratory safety and environmental compliance. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a structured disposal protocol, researchers can ensure their work is conducted safely and sustainably. This guide provides the essential framework for these practices, empowering you to manage your chemical waste with confidence and scientific integrity.
References
- TCI Chemicals. (2025, May 27). Safety Data Sheet: Cyproheptadine Hydrochloride Sesquihydrate.
- SynZeal. (n.d.). Safety Data Sheet: N-Nitroso N-Desmethyl Cyproheptadine.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of Cyproheptadine HCl.
- Cayman Chemical. (2025, December 15). Safety Data Sheet: Cyproheptadine (hydrochloride hydrate).
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Cyproheptadine hydrochloride.
- TargetMol. (2026, January 11). Safety Data Sheet.
- CymitQuimica. (n.d.). Safety Data Sheet: Cyproheptadine.
- Covetrus. (n.d.). SDS: Cyproheptadine Hydrochloride Oral solution, 2 mg/5 mL.
- Spectrum Chemical. (2019, July 24). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly.
- Strides Pharma Inc. (n.d.). Safety Data Sheet: Cyproheptadine hydrochloride Tablets USP.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
-
PubChem. (n.d.). This compound 10,11-epoxide. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound 10,11-EPOXIDE. Retrieved from [Link]
-
PubChem. (n.d.). Cyproheptadine. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Desmethylcyproheptadine
Desmethylcyproheptadine, the primary active metabolite of the first-generation antihistamine Cyproheptadine, is a potent pharmacological compound frequently utilized in drug development and scientific research. Due to its inherent biological activity and the hazardous properties of its parent compound, establishing and adhering to stringent safety protocols is paramount to protect laboratory personnel from potential exposure. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring a self-validating system of safety and operational integrity.
Understanding the Hazard: A Risk-Based Approach
Given these risks, a conservative approach dictates that this compound should be handled as a potent compound, necessitating a multi-layered safety strategy that prioritizes engineering controls and is supplemented by a rigorous PPE protocol.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes the following:
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous alternative could be used.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. When handling this compound powder, all manipulations should occur within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure[5][6].
-
Administrative Controls: These are procedural changes to reduce exposure, such as developing robust Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to areas where the compound is handled[7][8].
Core PPE Protocol for this compound
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following sections detail the minimum required PPE for handling this compound.
Respiratory Protection
The primary risk associated with powdered compounds is the inhalation of fine particles.
-
For low-energy tasks (e.g., weighing, preparing solutions) inside a ventilated enclosure: A NIOSH-approved N95 respirator is the minimum requirement.
-
For higher-energy tasks (e.g., potential for aerosol generation, cleaning spills): A half-mask or full-face respirator with P100 cartridges should be used. For significant spill cleanup, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor and is recommended[9].
Eye and Face Protection
To prevent contact with the eyes, which can cause serious irritation[1][2][3]:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Enhanced Protection: When there is a splash hazard, chemical splash goggles should be worn.
-
Full Protection: A face shield worn over safety glasses or goggles is required when handling larger quantities or during tasks with a high risk of splashing.
Hand Protection
To prevent skin irritation and absorption[1][2][3]:
-
Double Gloving: Always wear two pairs of nitrile gloves. This provides a barrier against potential tears or punctures in the outer glove.
-
Glove Selection: Ensure gloves are ASTM D6978 certified for resistance to chemotherapy drugs, as this standard provides a good surrogate for protection against potent pharmaceutical compounds[10].
-
Regular Changes: Change the outer glove immediately if contamination is suspected. Both pairs should be changed regularly (e.g., every 30-60 minutes) during extended procedures.
Body Protection
To protect the skin from contact:
-
Laboratory Coat: A dedicated, disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is mandatory. Non-woven materials like Tyvek® provide an excellent barrier against solid particles[11].
-
Full Body Suit: For large-scale operations or significant spill cleanup, a disposable full-body protective suit (e.g., Tyvek®) should be utilized.
Task-Specific PPE Requirements
The level of PPE should escalate with the potential for exposure. The following table summarizes recommended PPE for common laboratory tasks involving this compound.
| Task | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Receiving & Unpacking | Well-ventilated area | N/A (unless package is damaged) | Safety glasses | Single pair nitrile gloves | Lab coat |
| Weighing (powder) | Ventilated balance enclosure or fume hood | N95 respirator | Safety glasses | Double nitrile gloves | Disposable lab coat |
| Solution Preparation | Chemical fume hood | N95 respirator | Chemical splash goggles | Double nitrile gloves | Disposable lab coat |
| Cell Culture/In Vitro Assays | Biosafety cabinet (if sterile) or fume hood | N/A (once in solution) | Safety glasses | Double nitrile gloves | Lab coat |
| Animal Dosing (non-volatile) | Ventilated cage changing station | N95 respirator | Safety glasses with face shield | Double nitrile gloves | Disposable lab coat, sleeve covers |
| Spill Cleanup (small) | N/A | Half-mask with P100 cartridges | Chemical splash goggles | Double nitrile gloves | Disposable lab coat |
| Spill Cleanup (large) | N/A | Full-face respirator with P100 or PAPR | Full-face respirator | Double nitrile gloves, taped at cuff | Disposable full-body suit |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Follow a strict sequence for donning (putting on) and doffing (taking off) to prevent cross-contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don disposable lab coat or full-body suit.
-
Don respirator. Perform a user seal check.
-
Don eye and face protection.
-
Don outer gloves, ensuring the cuff of the glove goes over the sleeve of the lab coat.
Doffing Sequence (to minimize contamination):
-
Remove outer gloves (turn inside out as you remove).
-
Remove lab coat or suit (peel it away from your body, turning it inside out).
-
Perform hand hygiene.
-
Remove face shield and goggles from the back.
-
Remove respirator from the back.
-
Remove inner gloves.
-
Perform thorough hand hygiene.
Disposal Plan:
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.
-
Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste bag.
-
Dispose of the bag according to your institution's hazardous waste management procedures. Do not mix with regular or biohazardous waste.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on risk assessment.
Conclusion: Fostering a Culture of Safety
Handling potent compounds like this compound demands more than just following a checklist; it requires a deep-seated culture of safety. By understanding the rationale behind each safety measure—from the necessity of engineering controls to the specific sequence of doffing PPE—researchers can create a self-validating system of protection. This comprehensive approach not only ensures personal safety but also upholds the integrity of the research by preventing cross-contamination and unforeseen experimental variables. Trust in your procedures is built upon the foundation of scientific rigor, and safety is its cornerstone.
References
-
MedChemExpress. (2023, August 22). Cyproheptadine hydrochloride-SDS. Szabo-Scandic. [Link]
-
WebMD. (n.d.). Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Graudins, A., Peden, G., & Dowsett, R. (2012). Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. Journal of Clinical Pharmacology, 52(4), 545-552. [Link]
-
Drugs.com. (2025, September 19). Cyproheptadine Uses, Side Effects & Warnings. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
MedlinePlus. (2018, February 15). Cyproheptadine. [Link]
-
U.S. Food & Drug Administration. (n.d.). cyproheptadine hydrochloride tablets usp. [Link]
-
SynZeal. (n.d.). Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
-
3M. (n.d.). Pharmaceutical industry best practice. [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. [Link]
-
Pharmaceutical Inspection Co-operation Scheme. (2020). PIC/S Guide to Good Manufacturing Practice for Medicinal Products. [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
TKS Publisher. (n.d.). Potent compound safety in the laboratory. [Link]
-
Respirex International. (n.d.). Pharmaceutical PPE. [Link]
-
Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues. [Link]
-
Occupational Safety and Health Administration. (2011, April 11). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synzeal.com [synzeal.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 7. agnopharma.com [agnopharma.com]
- 8. ohsonline.com [ohsonline.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. gerpac.eu [gerpac.eu]
- 11. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
